molecular formula C6H13NO3 B1671860 Fagomine CAS No. 53185-12-9

Fagomine

Cat. No.: B1671860
CAS No.: 53185-12-9
M. Wt: 147.17 g/mol
InChI Key: YZNNBIPIQWYLDM-HSUXUTPPSA-N
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Description

Fagomine is a member of piperidines.
This compound has been reported in Bombyx mori, Lycium chinense, and other organisms with data available.
structure in first source

Properties

IUPAC Name

(2R,3R,4R)-2-(hydroxymethyl)piperidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNNBIPIQWYLDM-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C(C1O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@H]([C@@H]1O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201243
Record name Fagomine
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Fagomine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

53185-12-9
Record name Fagomine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fagomine
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Record name Fagomine
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Record name D-Fagomine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M10C1P4SM
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Record name Fagomine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

186 - 188 °C
Record name Fagomine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Chemical and Biological Properties of Fagomine

Author: BenchChem Technical Support Team. Date: November 2025

Fagomine is a natural iminosugar, an alkaloid first identified in buckwheat (Fagopyrum esculentum), that has garnered significant interest within the scientific community for its potential therapeutic applications.[1] As a member of the piperidine class of compounds, its structure is analogous to monosaccharides, enabling it to function as a competitive inhibitor of various glycosidases.[1][2] This guide provides a detailed overview of the chemical structure, biological activity, and relevant experimental methodologies for this compound, tailored for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound, systematically named (2R,3R,4R)-2-(hydroxymethyl)piperidine-3,4-diol, is a polyhydroxylated piperidine.[3][4] Its chemical identity and key properties are summarized below.

PropertyValueReference(s)
IUPAC Name (2R,3R,4R)-2-(hydroxymethyl)piperidine-3,4-diol[3][4]
Molecular Formula C₆H₁₃NO₃[3][5][6]
Molecular Weight 147.17 g/mol [6][7]
CAS Number 53185-12-9[3][5][6]
SMILES OC[C@H]1NCC--INVALID-LINK--[C@@H]1O[6]
Appearance Yellow powder[5]
Melting Point 185-186 °C[5]
Solubility Soluble in water (≥ 36 mg/mL) and DMSO.[3][5]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[7][8]

Biological Activity: Glycosidase Inhibition

This compound functions as a mild, competitive inhibitor of several α- and β-glycosidases.[5][9] This inhibitory action is central to its observed biological effects, such as the reduction of postprandial hyperglycemia.[10] The inhibitor constant (Ki) values for this compound against various glycosidases are presented below.

EnzymeSourceKᵢ Value (μM)Reference(s)
Amyloglucosidase Aspergillus niger4.8[5][6][8][9][11]
β-Glucosidase Bovine39[5][6][8][9][11]
Isomaltase Yeast70[5][6][8][9][11]

Beyond glycosidase inhibition, this compound has been shown to reduce intracellular reactive oxygen species (ROS) and selectively agglutinate fimbriated enterobacteria like E. coli, thereby inhibiting their adhesion to the intestinal mucosa.[7][11]

Mechanism of Action: Modulation of Carbohydrate Digestion

The primary mechanism by which this compound exerts its hypoglycemic effect is through the competitive inhibition of intestinal α-glucosidases, such as sucrase and isomaltase. By binding to the active sites of these enzymes, this compound prevents the breakdown of complex carbohydrates into absorbable monosaccharides, thus delaying and reducing the absorption of glucose into the bloodstream.

Fagomine_Mechanism cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Carbs Complex Carbohydrates (e.g., Sucrose, Starch) AlphaGlucosidase α-Glucosidase (e.g., Sucrase) Carbs->AlphaGlucosidase Digestion Glucose Glucose (Monosaccharide) Bloodstream To Bloodstream Glucose->Bloodstream Absorption AlphaGlucosidase->Glucose This compound This compound This compound->AlphaGlucosidase Competitive Inhibition

Mechanism of this compound as a Glycosidase Inhibitor.

Experimental Protocols

In Vivo Evaluation of this compound on a High-Energy-Dense Diet in Rats

This protocol details an in vivo study to assess the effects of this compound on metabolic parameters in rats fed a high-fat, high-sucrose diet.

1. Animal Model and Housing:

  • Species: Male Sprague-Dawley rats (22 weeks old).

  • Housing: Maintained under standard laboratory conditions with controlled temperature and a 12-hour light/dark cycle. All procedures are conducted in the morning to minimize circadian rhythm effects.[7]

2. Diet Groups:

  • Control Group (STD): Fed a standard laboratory diet.

  • High-Fat High-Sucrose Group (HFHS): Fed a modified high-fat, high-sucrose diet.

  • This compound Group (HFHS+FG): Fed the HFHS diet supplemented with 0.065% this compound. The this compound concentration is adjusted to maintain a ratio of 2 mg of this compound per gram of sucrose.[7]

3. Experimental Procedure:

  • Rats are randomly assigned to one of the three dietary groups.

  • Feed consumption is monitored daily throughout the experiment.

  • Body weight is measured at the beginning and end of the nutritional intervention period.

  • At the end of the study, fasting blood glucose levels are measured.

4. Outcome Measures:

  • Change in body weight.

  • Total feed consumption.

  • Fasting blood glucose levels.

  • Analysis of gut microbiota composition (e.g., proportion of Enterobacteriales).[7]

Chemo-enzymatic Synthesis of a D-Fagomine Precursor

This protocol describes the synthesis of a precursor to D-Fagomine using an immobilized fructose-6-phosphate aldolase (FSA) from Escherichia coli.[2]

1. Enzyme Immobilization:

  • The FSA enzyme is immobilized on various supports, such as magnetic nanoparticle clusters (mNC-NH₂), cobalt-chelated agarose (Co-IDA), or glyoxal-agarose, to enhance stability and reusability.[2][12]

2. Reaction Conditions:

  • Reaction Medium: The reaction mixture contains 45 mM dihydroxyacetone (DHA) as the donor substrate and 30 mM 3-azido-2-hydroxypropanal (β-CHO) as the acceptor substrate in 50 mM HEPES buffer (pH 8.0).[2]

  • Enzyme Concentration: 1 U/mL of immobilized FSA is added to the reaction.

  • Temperature: The reaction is performed at 25°C with orbital stirring.[2]

  • Reaction Volume: Typically 10 mL (or 1 mL for the mNC-NH₂ derivative).[2]

3. Monitoring and Analysis:

  • The reaction progress is monitored by measuring the formation of the pre-D-fagomine product.

  • The concentration of the product can be determined using High-Performance Liquid Chromatography (HPLC).[12]

4. Outcome Measures:

  • Reaction Yield (%): The percentage of the limiting substrate converted to the desired product.

  • Conversion (%): The percentage of the substrate consumed.

  • Initial Reaction Rate (mM/min): The rate of product formation at the beginning of the reaction.[2]

This detailed guide provides a foundational understanding of this compound's chemical structure and biological function, offering valuable information for researchers engaged in the fields of medicinal chemistry and drug discovery.

References

Fagomine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fagomine, a polyhydroxylated piperidine alkaloid, is an iminosugar with notable biological activities, including antihyperglycemic and immunomodulatory effects. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, detailed experimental protocols for its extraction and quantification, and an exploration of its known signaling pathways. Quantitative data are presented in a clear tabular format for comparative analysis, and key pathways are visualized using Graphviz diagrams to facilitate understanding of its biosynthesis and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound was first isolated from buckwheat (Fagopyrum esculentum) and has since been identified in a variety of other plant species. Its concentration can vary significantly depending on the plant part, species, and processing methods.

Primary Natural Sources

The most significant natural source of this compound is buckwheat, where it is found in various parts of the plant.[1][2][3] Other notable sources include mulberry leaves (Morus alba) and the roots of the goji berry plant (Lycium chinense).[2][4]

Distribution in Foodstuffs

This compound is a stable compound that can withstand various food processing techniques such as boiling, baking, and frying.[5] Consequently, it is present in a range of buckwheat-based food products. The estimated daily intake of this compound from a diet rich in buckwheat products is between 3 and 17 mg.[5]

Quantitative Distribution of this compound

The following table summarizes the concentration of this compound found in various natural sources and food products.

Natural Source/Food ProductPlant Part/TypeThis compound Concentration (mg/kg)Reference(s)
Buckwheat (Fagopyrum esculentum) Groats6.7 - 44[2][3]
BranVariable[1][2]
LeavesVariable[1][2]
FlourVariable[1][2]
Buckwheat-Based Foodstuffs Various1 - 25[2]
Mulberry (Morus alba) LeavesVariable, minor component[2][3]
Goji (Lycium chinense) Root BarkPresent[4]
Xanthocercis zambesiaca Roots~1300[2]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is a synthesized methodology based on common practices for extracting iminosugars from plant sources.

Objective: To extract this compound from dried plant material (e.g., buckwheat groats).

Materials:

  • Dried and milled plant material

  • Methanol or Ethanol

  • Water

  • Solid Phase Extraction (SPE) cartridges (Cation exchange)

  • Ammonia solution

  • Formic acid

  • Centrifuge

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Maceration: Suspend the milled plant material in an 80% aqueous methanol or ethanol solution. The solvent-to-sample ratio should be approximately 10:1 (v/w).

  • Extraction: Stir the suspension at room temperature for at least 4 hours. For enhanced extraction efficiency, ultrasonication can be employed.

  • Centrifugation: Centrifuge the mixture to pellet the solid plant material.

  • Supernatant Collection: Carefully decant and collect the supernatant.

  • Re-extraction: Repeat the extraction process on the pellet with fresh solvent to ensure complete extraction of this compound.

  • Solvent Evaporation: Combine the supernatants and remove the organic solvent using a rotary evaporator under reduced pressure.

  • Aqueous Suspension: The resulting aqueous extract can be lyophilized or directly subjected to purification.

  • Purification by SPE:

    • Condition a cation exchange SPE cartridge with methanol and then with water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with water to remove neutral and anionic compounds.

    • Elute the this compound and other basic compounds with a solution of 2% ammonia in methanol.

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator. The dried residue contains the purified this compound fraction.

Quantification of this compound by HPLC-MS

This protocol outlines the analytical procedure for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

Objective: To quantify the concentration of this compound in an extracted sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source

  • Cation exchange HPLC column

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • This compound analytical standard

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., water or mobile phase) at known concentrations to generate a calibration curve.

  • Sample Preparation: Reconstitute the dried extract from the purification step in a known volume of the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Cation exchange column (e.g., TSKgel Amide-80).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the polar this compound. The specific gradient will need to be optimized based on the column and system.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity. The precursor ion for this compound ([M+H]⁺) is m/z 148.1.

    • Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy using the this compound standard to achieve the best signal intensity.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Biosynthetic and Signaling Pathways

Hypothetical Biosynthetic Pathway of this compound

The exact biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the biosynthesis of the structurally similar iminosugar, 1-deoxynojirimycin (DNJ), a hypothetical pathway can be proposed.[6][7][8][9] This pathway likely starts from a common sugar precursor and involves a series of enzymatic reactions including amination, cyclization, and reduction.

fagomine_biosynthesis Glucose Glucose F6P Fructose-6-phosphate Glucose->F6P Glycolysis ADM 2-amino-2-deoxy-D-mannitol F6P->ADM Transamination, Dephosphorylation MJ Manojirimycin ADM->MJ Oxidation, Cyclization This compound This compound MJ->this compound Epimerization, Dehydration, Reduction

A hypothetical biosynthetic pathway for this compound.
This compound and the AMPK Signaling Pathway

This compound has been shown to exert some of its beneficial effects, such as reducing oxidative stress, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a key cellular energy sensor that, once activated, triggers a cascade of downstream events aimed at restoring cellular energy balance.

fagomine_ampk_pathway This compound This compound AMPK AMPK This compound->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Activates Antioxidant_Response Antioxidant Response (e.g., SOD, GR) PGC1a->Antioxidant_Response Upregulates Oxidative_Stress Oxidative Stress Antioxidant_Response->Oxidative_Stress Reduces

This compound's activation of the AMPK signaling pathway.
Experimental Workflow for Studying this compound's Effect on Signaling Pathways

The following diagram illustrates a typical experimental workflow to investigate the impact of this compound on a specific cellular signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Cell Culture (e.g., HUVECs) Fagomine_Treatment This compound Treatment Cell_Culture->Fagomine_Treatment Protein_Extraction Protein Extraction Fagomine_Treatment->Protein_Extraction RNA_Extraction RNA Extraction Fagomine_Treatment->RNA_Extraction Metabolite_Analysis Metabolite Analysis (e.g., for ROS) Fagomine_Treatment->Metabolite_Analysis Western_Blot Western Blot (e.g., for p-AMPK) Protein_Extraction->Western_Blot Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis qPCR RT-qPCR (e.g., for PGC-1α mRNA) RNA_Extraction->qPCR qPCR->Data_Analysis Metabolite_Analysis->Data_Analysis

A typical workflow for signaling pathway analysis.

Conclusion

This compound is a promising iminosugar with a well-documented presence in buckwheat and other plant sources. Its stability in food processing makes it a relevant compound in nutritional science. The methodologies for its extraction and quantification are well-established, relying on standard chromatographic techniques. The emerging understanding of its role in activating the AMPK signaling pathway provides a mechanistic basis for its observed antioxidant and other health-promoting effects. This technical guide serves as a foundational resource for further research into the therapeutic potential of this compound, providing the necessary information for its isolation, characterization, and biological investigation. Further studies are warranted to fully elucidate its biosynthetic pathway in plants and to explore its effects on other cellular signaling cascades.

References

The Discovery, Isolation, and Biological Significance of D-Fagomine from Buckwheat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Fagomine, a polyhydroxylated piperidine iminosugar, was first identified in the seeds of buckwheat (Fagopyrum esculentum Moench).[1] As a structural analog of D-glucose, D-fagomine has garnered significant attention within the scientific community for its potential as a bioactive compound with therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and purification of D-fagomine from buckwheat, along with a detailed exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Analysis of D-Fagomine in Buckwheat

The concentration of D-fagomine varies across different parts of the buckwheat plant. Quantitative analysis, primarily conducted using High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Mass Spectrometry (HPLC-ESI-Q-MS), has provided valuable data on its distribution.[2]

Plant MaterialD-Fagomine Concentration (mg/kg)Reference
Buckwheat Groats6.7 - 44[2]
Buckwheat LeavesVariable[2]
Buckwheat BranVariable[2]
Buckwheat FlourVariable[2]

Experimental Protocols: Isolation and Purification of D-Fagomine

While a standardized, large-scale protocol for the isolation of D-fagomine from buckwheat is not extensively detailed in the literature, a plausible and efficient methodology can be constructed based on established principles of natural product chemistry, particularly the purification of iminosugars. The following protocol outlines a multi-step process for the extraction, purification, and crystallization of D-fagomine.

Extraction

Objective: To extract D-fagomine and other small molecules from buckwheat seeds into a solvent.

Methodology:

  • Milling: Buckwheat seeds are finely milled to increase the surface area for efficient extraction.

  • Solvent Extraction: The milled buckwheat is suspended in an aqueous ethanol solution (e.g., 70% ethanol in water). The polar nature of the solvent facilitates the extraction of polar compounds like D-fagomine.

  • Solid-Liquid Separation: The mixture is agitated for a defined period and then subjected to centrifugation or filtration to separate the liquid extract from the solid plant material.

  • Concentration: The resulting supernatant is concentrated under reduced pressure using a rotary evaporator to remove the ethanol, yielding a crude aqueous extract.

Purification using Ion-Exchange Chromatography

Objective: To separate D-fagomine from other charged and uncharged molecules in the crude extract.

Methodology:

  • Column Preparation: A cation-exchange chromatography column (e.g., Dowex 50WX8) is packed and equilibrated with a low concentration acidic buffer.

  • Sample Loading: The crude aqueous extract is acidified and loaded onto the column. D-fagomine, being a secondary amine, will be protonated and bind to the negatively charged resin.

  • Washing: The column is washed with deionized water to remove neutral and negatively charged impurities.

  • Elution: D-fagomine is eluted from the column using a gradient of a basic solution, such as ammonium hydroxide. The increasing pH deprotonates the D-fagomine, releasing it from the resin.

  • Fraction Collection: Fractions are collected and monitored for the presence of D-fagomine using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or HPLC.

Crystallization

Objective: To obtain highly purified D-fagomine in a crystalline form.

Methodology:

  • Concentration: The fractions containing D-fagomine are pooled and concentrated to a syrup.

  • Solvent Addition: A suitable anti-solvent, such as ethanol or acetone, is slowly added to the concentrated syrup to induce crystallization.

  • Cooling: The solution is cooled to a low temperature (e.g., 4°C) to further promote crystal formation.

  • Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of the anti-solvent, and dried under vacuum to yield pure D-fagomine.

Experimental Workflow Visualization

experimental_workflow A Buckwheat Seeds B Milling A->B C Aqueous Ethanol Extraction B->C D Crude Extract C->D E Cation-Exchange Chromatography D->E F Purified D-Fagomine (in solution) E->F G Crystallization F->G H Pure Crystalline D-Fagomine G->H

Caption: Workflow for the isolation and purification of D-fagomine from buckwheat.

Biological Activities and Signaling Pathways

D-fagomine exhibits a range of biological activities that are of significant interest for drug development.

Modulation of Postprandial Blood Glucose

D-fagomine has been shown to lower postprandial blood glucose levels.[3][4] This effect is attributed to its ability to inhibit intestinal α-glucosidases, the enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By slowing down carbohydrate digestion, D-fagomine helps to manage blood sugar spikes after meals.[3]

ParameterEffect of D-Fagomine (1-2 mg/kg body weight)Reference
Postprandial Blood Glucose AUC (0-120 min)20% reduction[3]
Time to Maximum Blood Glucose Concentration (Tmax)Shifted by 15 minutes[3]
Modulation of Gut Microbiota

D-fagomine can selectively modulate the composition of the gut microbiota.[5][6][7] It has been observed to inhibit the adhesion of potentially pathogenic bacteria, such as Enterobacteriaceae, to the intestinal mucosa, while promoting the adhesion of beneficial bacteria like Lactobacillus acidophilus.[3] This suggests a prebiotic-like effect, contributing to a healthier gut environment.

Bacterial GroupEffect of D-FagomineReference
Enterobacteriaceae (adhesion)95-99% inhibition[3]
Lactobacillus acidophilus (adhesion)56% promotion[3]
Anti-Inflammatory and Antioxidant Effects

Recent studies have elucidated the role of D-fagomine in mitigating inflammation and oxidative stress. One of the key signaling pathways involved is the AMPK/SIRT1/PGC-1α pathway.

AMPK/SIRT1/PGC-1α Signaling Pathway

D-fagomine has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, increases the expression of Sirtuin 1 (SIRT1), a protein deacetylase, and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and antioxidant defense. This cascade ultimately leads to a reduction in oxidative stress.

signaling_pathway DF D-Fagomine AMPK AMPK DF->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a PGC-1α AMPK->PGC1a Activates SIRT1->PGC1a Deacetylates & Activates Antioxidant Antioxidant Response PGC1a->Antioxidant Mito Mitochondrial Biogenesis PGC1a->Mito

Caption: The AMPK/SIRT1/PGC-1α signaling pathway activated by D-fagomine.

Conclusion

D-fagomine, a naturally occurring iminosugar from buckwheat, presents a compelling profile as a potential therapeutic agent. Its discovery and subsequent research have revealed its multifaceted biological activities, including the modulation of blood glucose, gut microbiota, and inflammatory responses. The detailed experimental protocols and understanding of its mechanism of action, as outlined in this guide, provide a solid foundation for further research and development. The continued exploration of D-fagomine holds promise for the development of novel nutraceuticals and pharmaceuticals targeting metabolic and inflammatory diseases.

References

The Biosynthesis of Fagomine in Fagopyrum esculentum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-fagomine is a polyhydroxylated piperidine iminosugar first discovered in buckwheat (Fagopyrum esculentum Moench).[1] As a structural mimic of monosaccharides, fagomine exhibits significant biological activities, including the inhibition of glycosidases, which has garnered interest for its potential therapeutic applications in managing metabolic disorders.[2][3] For researchers, scientists, and drug development professionals, a thorough understanding of its biosynthesis is crucial for harnessing its potential through biotechnological production or the development of novel derivatives.

This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound. It is important to note that the complete in vivo biosynthetic pathway in Fagopyrum esculentum has not yet been fully elucidated. Therefore, this document presents a putative pathway based on analogous iminosugar biosynthesis in other organisms and evidence from chemo-enzymatic synthesis studies. Furthermore, this guide offers detailed quantitative data, relevant experimental protocols, and workflow diagrams to serve as a practical resource for the scientific community.

A Putative Biosynthesis Pathway for this compound

The biosynthesis of iminosugars in plants and microorganisms often originates from primary carbohydrate metabolism. For the piperidine iminosugar 1-deoxynojirimycin (DNJ), studies in Streptomyces lavendulae have shown a pathway starting from fructose-6-phosphate.[4][5] A similar origin is plausible for this compound in Fagopyrum esculentum. The proposed pathway involves a series of enzymatic reactions, including amination, dephosphorylation, oxidation, cyclization, and reduction.

The key steps in the putative biosynthesis of this compound are hypothesized as follows:

  • Amination of a Sugar Phosphate: The pathway likely initiates with the amination of a sugar phosphate, such as fructose-6-phosphate, from the glycolysis pathway. This step introduces the nitrogen atom that will become part of the piperidine ring. An aminotransferase is the probable enzyme for this reaction.

  • Dephosphorylation: The phosphate group is then removed from the sugar backbone by a phosphatase.

  • Oxidation and Cyclization: The amino-sugar then undergoes oxidation, likely at the C6 position, to form a 6-oxo intermediate. This intermediate is unstable and would spontaneously cyclize via a C2-N-C6 linkage to form the piperidine ring structure.

  • Dehydration and Reduction: The cyclic intermediate would then undergo dehydration and subsequent reduction steps, catalyzed by dehydratases and reductases, respectively, to yield the final D-fagomine molecule.

G A Fructose-6-Phosphate B 2-amino-2-deoxy-D-mannitol-6-phosphate A->B Glutamine C 2-amino-2-deoxy-D-mannitol B->C D 6-oxo-2-amino-2-deoxy-D-mannitol C->D E Cyclic Intermediate D->E F This compound E->F E1 Aminotransferase E1->B E2 Phosphatase E2->C E3 Oxidoreductase E3->D E4 Cyclase (spontaneous) E4->E E5 Dehydratase/ Reductase E5->F

Caption: A putative biosynthesis pathway of D-fagomine in Fagopyrum esculentum.

Quantitative Data of this compound in Fagopyrum esculentum

The concentration of D-fagomine and its diastereomers varies across different parts of the buckwheat plant and in derived food products. The following table summarizes the reported quantitative data.

Sample TypeD-fagomine (mg/kg)3,4-di-epi-fagomine (mg/kg)Reference
Buckwheat Groats6.7 - 441.0 - 43[1][6]
Buckwheat BranNot specifiedNot specified[6]
Buckwheat LeavesNot specifiedNot specified[6]
Buckwheat FlourNot specifiedNot specified[6]
Buckwheat Bread~24Not specified[7]
Buckwheat Cookies~15Not specified[7]

Experimental Protocols

Protocol 1: Quantification of this compound in Fagopyrum esculentum by Cation Exchange HPLC/ESI-Q-MS

This protocol is adapted from the validated method for the determination of D-fagomine in buckwheat.[1][6]

1. Sample Preparation and Extraction

  • Homogenization: Mill the dried plant material (e.g., groats, leaves) to a fine powder.

  • Extraction:

    • Weigh 1 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of 0.1 M HCl.

    • Vortex for 1 minute and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of 0.1 M HCl.

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute the this compound with 5 mL of 0.5 M HCl.

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter through a 0.22 µm syringe filter before analysis.

2. HPLC-MS Analysis

  • Chromatographic System: HPLC system coupled with a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Cation exchange column (e.g., Poly-S-A, 200 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 30 mM ammonium formate buffer (pH 3.5).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Selected Ion Monitoring (SIM).

    • Monitored m/z: 148.1 for this compound and its isomers.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

G A Sample Homogenization B Acidic Extraction A->B C Centrifugation B->C D Supernatant Collection C->D E SPE Cleanup D->E F Evaporation & Reconstitution E->F G HPLC-MS Analysis F->G

Caption: Experimental workflow for the quantification of this compound.

Protocol 2: Chemo-enzymatic Synthesis of a D-fagomine Precursor

This protocol describes the synthesis of a D-fagomine precursor via an aldol reaction catalyzed by Fructose-6-phosphate aldolase (FSA), based on published methods.[8][9][10]

1. Enzyme Preparation (Immobilization)

  • For enhanced stability and reusability, FSA can be immobilized on various supports, such as glyoxal-agarose.[9]

  • The immobilization yield and retained activity should be determined. A typical procedure involves incubating the enzyme solution with the activated support, followed by washing to remove unbound enzyme.

2. Aldol Addition Reaction

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 8.0).

    • Add the substrates: dihydroxyacetone (DHA, donor) and an appropriate N-protected amino-aldehyde (acceptor), for example, 3-(benzyloxycarbonylamino)propanal. A typical molar ratio would be 1.5:1 (DHA:aldehyde).

    • Suggested concentrations are 45 mM DHA and 30 mM of the amino-aldehyde.

  • Enzyme Addition:

    • Add soluble or immobilized FSA to the reaction mixture to a final activity of approximately 1 U/mL. One unit (U) is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.

  • Reaction Conditions:

    • Incubate the reaction mixture at 25°C with gentle agitation.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC.

3. Product Analysis

  • The consumption of the aldehyde substrate and the formation of the this compound precursor can be monitored by reverse-phase HPLC with UV detection.

4. Subsequent Chemical Steps

  • The resulting aldol adduct (a this compound precursor) can be converted to D-fagomine through subsequent chemical steps, typically involving deprotection of the amino group and reductive amination to form the piperidine ring.

G A FSA Immobilization (optional) C Addition of FSA A->C B Preparation of Reaction Mixture (Buffer, DHA, Amino-aldehyde) B->C D Incubation (25°C, pH 8.0) C->D E Reaction Monitoring by HPLC D->E F Product (this compound Precursor) D->F E->D Feedback G Chemical Conversion to this compound F->G

Caption: Workflow for the chemo-enzymatic synthesis of a D-fagomine precursor.

Conclusion and Future Perspectives

The biosynthesis of D-fagomine in Fagopyrum esculentum remains an open area of research. The putative pathway presented in this guide, based on analogous pathways and chemo-enzymatic synthesis, provides a logical framework for future investigation. For researchers in drug development, the provided protocols for quantification and synthesis offer practical tools for working with this promising iminosugar.

Future research should focus on validating the proposed biosynthetic pathway through:

  • Tracer studies: Using isotopically labeled precursors (e.g., ¹³C-glucose or ¹⁵N-glutamine) in Fagopyrum esculentum to track the incorporation of labels into the this compound molecule.

  • Enzyme identification and characterization: Isolating and characterizing the enzymes responsible for each step of the pathway from buckwheat tissues.

  • Genetic analysis: Identifying and cloning the genes encoding the biosynthetic enzymes. Transcriptomic and proteomic analyses of buckwheat tissues with varying this compound content could reveal candidate genes.

A complete understanding of the this compound biosynthetic pathway will be instrumental in developing high-yielding buckwheat varieties and establishing microbial systems for the sustainable production of this compound and its derivatives.

References

Fagomine: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fagomine, a polyhydroxylated piperidine alkaloid, is an iminosugar naturally occurring in various plants, most notably in buckwheat (Fagopyrum esculentum) seeds.[1] Its structural similarity to monosaccharides allows it to act as a competitive inhibitor of several glycosidases, making it a molecule of significant interest for its potential therapeutic applications in metabolic disorders. This technical guide provides a comprehensive overview of the physical and chemical properties of D-fagomine, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action.

Physical and Chemical Properties

This compound is a white to yellow crystalline powder. Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and formulation.

PropertyValueReference(s)
Molecular Formula C₆H₁₃NO₃[2][3]
Molecular Weight 147.17 g/mol [2][3]
Melting Point 185-186 °C[2]
Boiling Point 315.4 ± 42.0 °C (Predicted)[2]
Density 1.279 g/cm³ (Predicted)[2]
Appearance Yellow powder[2]
Solubility H₂O: ≥ 36 mg/mL; Soluble in DMSO[2][3]
pKa 14.16 ± 0.60 (Predicted)[2]
Specific Rotation (α) +23° (c=1 in H₂O); +37° (c=1 in 0.1M HCl)[2]
CAS Number 53185-12-9[2]
InChI Key YZNNBIQWYLDM-HSUXUTPPSA-N
SMILES C(O)[C@@H]1--INVALID-LINK----INVALID-LINK--CCN1

Chemical Synthesis and Analysis

Chemo-enzymatic Synthesis of a D-fagomine Precursor

A two-step chemo-enzymatic synthesis has been developed, utilizing a fructose-6-phosphate aldolase (FSA) catalyzed aldol reaction as the key step.[2][3] This method is advantageous due to the use of an unphosphorylated donor substrate, which simplifies downstream processing.[2]

Methodology:

  • Reaction Setup: The reaction is performed in a 10 mL total volume containing 30 mM 3-(benzyloxycarbonylamino)propanal (β-CHO), 45 mM dihydroxyacetone (DHA), and 1 U/mL of Fructose-6-phosphate aldolase (FSA) in 50 mM HEPES buffer (pH 8.0).[2][3]

  • Immobilization (Optional but Recommended): For improved stability and reusability, FSA can be immobilized on supports like glyoxal-agarose. This allows for multiple reaction cycles and simplifies biocatalyst recovery.[2][3]

  • Incubation: The reaction mixture is incubated at 25°C with orbital stirring.[2][3]

  • Monitoring: The reaction progress is monitored by taking periodic samples and quantifying the concentrations of the substrate (β-CHO) and the product (pre-D-fagomine) by HPLC.[2]

  • Downstream Processing: The resulting precursor, pre-D-fagomine, can then be converted to D-fagomine through subsequent chemical steps, typically involving catalytic hydrogenation to remove the Cbz protecting group and induce reductive cyclization.

Total Synthesis from D-lyxose

An alternative approach involves the total synthesis of D-fagomine from the readily available starting material, D-lyxose.[4][5] This multi-step synthesis relies on key chemical transformations to construct the piperidine ring with the desired stereochemistry.

Key Steps:

  • Regioselective and Diastereoselective Amination: Introduction of a nitrogen-containing functional group at a specific position with controlled stereochemistry.

  • Hydroboration-Oxidation: Conversion of an alkene intermediate to an alcohol with anti-Markovnikov regioselectivity.

  • Appel Reaction: Transformation of an alcohol into an alkyl halide, facilitating subsequent cyclization.

  • Intramolecular Cyclization: Formation of the core piperidine ring structure.

Quantification by Cation Exchange HPLC/ESI-Q-MS

A reliable method for the quantification of this compound in various matrices, such as plant extracts and foodstuffs, utilizes cation exchange high-performance liquid chromatography coupled with electrospray ionization single quadrupole mass spectrometry (ESI-Q-MS).[1][6] This method allows for the separation of D-fagomine from its diastereomers.[1][6]

Experimental Protocol:

  • Chromatography System: A standard HPLC system equipped with a cation exchange column.

  • Mobile Phase: An aqueous buffer system, typically with a gradient of increasing ionic strength (e.g., ammonium formate) to elute the cationic iminosugars.

  • Detection: ESI-MS operating in positive ion mode.

  • Quantification: Selected Ion Monitoring (SIM) of the protonated molecular ion [M+H]⁺ of this compound (m/z 148.1).

  • Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

G cluster_sample Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection Sample Plant Material (e.g., Buckwheat) Extraction Aqueous Extraction Sample->Extraction Cleanup Solid Phase Extraction (Cation Exchange) Extraction->Cleanup Injection Inject into Cation Exchange Column Cleanup->Injection Elution Gradient Elution (Ionic Strength) Injection->Elution ESI Electrospray Ionization (ESI+) Elution->ESI Quadrupole Quadrupole Analyzer (SIM m/z 148.1) ESI->Quadrupole Detector Detector Quadrupole->Detector Data Data Detector->Data Data Acquisition & Quantification G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme α-Glucosidase Solution Pre-incubation Pre-incubate Enzyme + this compound (37°C) Enzyme->Pre-incubation Inhibitor This compound (Varying Conc.) Inhibitor->Pre-incubation Substrate pNPG Substrate Initiation Add pNPG Substrate Substrate->Initiation Pre-incubation->Initiation Incubation Incubate (37°C) Initiation->Incubation Termination Add Na₂CO₃ Stop Solution Incubation->Termination Measurement Measure Absorbance at 405 nm Termination->Measurement Calculation Calculate % Inhibition and IC₅₀ Measurement->Calculation G This compound D-Fagomine AMPK AMPK SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates Antioxidant_Response Mitochondrial Biogenesis & Antioxidant Response PGC1a->Antioxidant_Response Cellular_Protection Cellular Protection from Oxidative Damage Antioxidant_Response->Cellular_Protection High_Glucose High_Glucose High_Glucose->Cellular_Protection Inhibits

References

A Comprehensive Technical Guide to the Biological Activity Screening of Fagomine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fagomine is a natural iminosugar, a polyhydroxylated piperidine alkaloid, first isolated from buckwheat (Fagopyrum esculentum). Its structural similarity to monosaccharides allows it to interact with carbohydrate-metabolizing enzymes and other cellular targets, leading to a diverse range of biological activities. This technical guide provides an in-depth overview of the key biological activities of this compound, detailed experimental protocols for their assessment, and a summary of the known signaling pathways it modulates.

Core Biological Activities of this compound

This compound has demonstrated a spectrum of biological effects, with significant potential in the management of metabolic and inflammatory conditions. The primary activities of interest include α-glucosidase inhibition, antioxidant effects, and anti-inflammatory properties.

Data Presentation: Quantitative Analysis of this compound's Biological Activities

The following tables summarize the key quantitative data regarding the biological efficacy of this compound.

Activity Assay/Enzyme Source Parameter Value Reference
α-Glucosidase InhibitionMorus australisIC500.18 mg/mL[1]
α-Glucosidase InhibitionMorus australisKi14 µg/mL (9.2 x 10⁻⁵ M)[1]
Postprandial Glucose ReductionSprague-Dawley Rats (in vivo)AUC (0-120 min) Reduction20% at 1-2 mg/kg body weight[2][3]

No specific IC50 values for DPPH radical scavenging, nitric oxide scavenging, or cytokine inhibition by pure this compound were identified in the provided search results. The presented protocols are standardized methods for assessing these activities.

Experimental Protocols

Detailed methodologies for the screening of this compound's primary biological activities are provided below.

α-Glucosidase Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.

Principle: The inhibitory activity is measured by quantifying the amount of p-nitrophenol (pNP) released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic cleavage. The absorbance of the yellow-colored pNP is measured spectrophotometrically.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae or other sources

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in the appropriate solvent (e.g., water or buffer).

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of various concentrations of this compound.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of 1 mM pNPG solution.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Acarbose can be used as a positive control.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • This compound

  • Methanol or ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

  • Prepare various concentrations of this compound in methanol or ethanol.

  • In a 96-well plate, add 100 µL of the this compound solution to 100 µL of the DPPH solution.

  • For the control, add 100 µL of the solvent (methanol or ethanol) to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Macrophages

This cellular assay assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • Cell culture incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of the Griess reagent to each supernatant sample.

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in this compound-treated wells to that in LPS-stimulated wells without this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways. The following diagrams illustrate the known and potential pathways influenced by this compound.

Experimental Workflow for Screening this compound's Biological Activity

experimental_workflow cluster_preparation Sample Preparation cluster_assays Biological Activity Assays cluster_data Data Analysis This compound This compound Sample stock_solution Prepare Stock Solution This compound->stock_solution serial_dilutions Create Serial Dilutions stock_solution->serial_dilutions alpha_glucosidase α-Glucosidase Inhibition Assay serial_dilutions->alpha_glucosidase Add to assay dpph DPPH Radical Scavenging Assay serial_dilutions->dpph Add to assay no_scavenging Nitric Oxide Scavenging Assay (RAW 264.7 cells) serial_dilutions->no_scavenging Add to assay absorbance Measure Absorbance alpha_glucosidase->absorbance dpph->absorbance no_scavenging->absorbance calculation Calculate % Inhibition / Scavenging absorbance->calculation ic50 Determine IC50 Values calculation->ic50

Experimental workflow for screening the biological activities of this compound.

AMPK/SIRT1/PGC-1α Signaling Pathway

This compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a central role in cellular energy homeostasis.

ampk_pathway This compound This compound ampk AMPK This compound->ampk Activates sirt1 SIRT1 ampk->sirt1 Activates pgc1a PGC-1α sirt1->pgc1a Activates metabolic_benefits Metabolic Benefits (e.g., Improved Glucose Homeostasis, Reduced Oxidative Stress) pgc1a->metabolic_benefits Leads to

This compound's activation of the AMPK/SIRT1/PGC-1α signaling pathway.

Potential Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound, such as the inhibition of nitric oxide production, suggest a potential interaction with the NF-κB signaling pathway, a key regulator of inflammation.

nfkb_pathway cluster_inhibition lps LPS tlr4 TLR4 lps->tlr4 Activates ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates & Promotes Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates to inflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes Induces Transcription This compound This compound This compound->ikk Potentially Inhibits

Potential inhibitory effect of this compound on the NF-κB signaling pathway.

Potential Modulation of the PI3K/Akt Signaling Pathway

Given this compound's effects on glucose metabolism and cellular survival, it may also interact with the PI3K/Akt signaling pathway, a critical regulator of these processes.

pi3k_akt_pathway cluster_modulation growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Binds to pi3k PI3K receptor->pi3k Activates pip2 PIP2 pip3 PIP3 pip2->pip3 Phosphorylates akt Akt pip3->akt Recruits & Activates cellular_responses Cellular Responses (e.g., Glucose Metabolism, Cell Survival, Proliferation) akt->cellular_responses Promotes This compound This compound This compound->pi3k Potentially Modulates This compound->akt Potentially Modulates

Potential modulation of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound presents a compelling profile of biological activities with therapeutic potential, particularly in the realms of metabolic and inflammatory diseases. Its primary mechanism of action as an α-glucosidase inhibitor is well-documented. Further research to elucidate the precise molecular interactions with signaling pathways such as NF-κB and PI3K/Akt, and to quantify its antioxidant and anti-inflammatory efficacy, will be crucial in advancing this compound towards clinical applications. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to systematically investigate and build upon the current understanding of this promising natural compound.

References

The Influence of Fagomine on Gut Microbiota: A Technical Overview of Initial Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fagomine, a natural iminosugar, has garnered scientific interest for its potential health benefits, including its influence on metabolic processes and gut health. Initial studies have focused on elucidating the mechanisms by which this compound may exert its effects, with a particular emphasis on its interaction with the gut microbiota. This technical guide synthesizes the findings from these preliminary investigations, providing a detailed overview of the observed effects of this compound on the composition and function of the gut microbiome. The presented data, derived from both in vitro and preclinical animal models, suggest that this compound can selectively modulate bacterial populations, leading to downstream effects on host physiology, including a reduction in inflammatory markers and improvements in metabolic parameters. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive summary of the current state of knowledge, including quantitative data, detailed experimental methodologies, and a visualization of the proposed mechanisms of action.

Quantitative Effects of this compound on Gut Microbiota and Host Physiology

The following tables summarize the key quantitative data from initial studies on this compound. These findings highlight the significant changes observed in bacterial populations, inflammatory markers, and metabolic endpoints following this compound administration.

Table 1: Effects of this compound on Gut Microbiota Composition in Rats [1][2]

Taxonomic LevelGenera IncreasedGenera DecreasedLocation
PhylumBacteroidetesFirmicutes (ratio to Bacteroidetes decreased)Cecal Content
GenusBacteroides, Prevotella, Clostridium, DysgonomonasAnaerofilum, Blautia, Oribacterium, Flavobacterium, OdoribacterCecal Content & Feces

Table 2: Physiological and Metabolic Effects of D-Fagomine Supplementation in Rats [1][2][3][4]

ParameterEffectDuration of Study
Body Weight GainSignificantly reduced6 weeks
Plasma Acetate ConcentrationIncreased6 weeks
Plasma Leukotriene B4 (LTB4)Significantly reduced6 months
Plasma Interleukin-6 (IL-6)Significantly reduced6 months
Plasma 12-Hydroxyeicosatetraenoic acids (12-HETE)Significantly reducedNot Specified

Table 3: In Vitro Effects of D-Fagomine on Bacterial Agglutination and Adhesion [5][6]

Bacterial GroupEffect on AgglutinationEffect on Adhesion to Intestinal Mucosa
Enterobacteriaceae (E. coli, S. enterica)60% agglutination (P < 0.01)95-99% inhibition (P < 0.001)
Lactobacillus acidophilusNo effectPromoted adhesion (56% of cells)
Bifidobacterium spp.No effectNo effect

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the effects of this compound on the gut microbiota.

In Vivo Animal Study Protocol[1][3][7]
  • Animal Model: Male Sprague Dawley rats, 8-9 weeks old.

  • Housing: Housed in controlled conditions (60% humidity, 22 ± 2°C, 12h light-dark cycle).

  • Diet: Standard diet supplemented with D-fagomine. A control group received the standard diet without this compound. In some studies, a high-fat diet was used to induce pre-diabetic conditions.[4][7]

  • Duration: Studies ranged from 6 weeks to 6 months.

  • Sample Collection: Fecal samples were collected via abdominal massage. At the end of the study, cecal contents were collected. Blood samples were collected for plasma analysis.

  • Microbiota Analysis:

    • DNA Extraction: DNA was extracted from fecal and cecal samples.

    • 16S rRNA Gene Sequencing: The V3-V4 region of the 16S rRNA gene was amplified and sequenced on an Illumina MiSeq platform.

    • Data Analysis: The 16S rRNA OTU counts were analyzed using bioinformatics packages such as Phyloseq and DESeq2 to determine the relative abundances of different taxa.

  • Metabolite and Inflammatory Marker Analysis:

    • Plasma concentrations of acetate, leukotriene B4, interleukin 6, and 12-hydroxyeicosatetraenoic acids were measured using appropriate analytical methods.

In Vitro Bacterial Adhesion and Agglutination Assay Protocol[5][6]
  • Bacterial Strains: Escherichia coli, Salmonella enterica serovar Typhimurium, Lactobacillus acidophilus, and Bifidobacterium spp.

  • Agglutination Assay:

    • Bacterial cultures were incubated with D-fagomine (0.14 mM).

    • The percentage of agglutinated bacteria was determined by measuring the decrease in optical density of the supernatant compared to a control without this compound.

  • Adhesion Assay:

    • Pig intestinal mucosa was used as the substrate.

    • Bacterial suspensions were incubated with the intestinal mucosa in the presence or absence of D-fagomine (0.14 mM).

    • The number of adhered bacteria was quantified by counting the cells in the supernatant.

Visualizing the Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and experimental workflows based on the initial studies of this compound's effect on the gut microbiota.

Fagomine_Effect_Workflow cluster_this compound This compound Administration cluster_gut Gut Microbiota Modulation cluster_host Host Physiological Response This compound D-Fagomine Supplementation Microbiota Altered Gut Microbiota Composition - Increased Bacteroides, Prevotella - Decreased Enterobacteriaceae This compound->Microbiota Direct Interaction & Selective Pressure SCFA Increased Short-Chain Fatty Acid (SCFA) Production (e.g., Acetate) Microbiota->SCFA Fermentation Inflammation Reduced Pro-inflammatory Biomarkers (IL-6, LTB4) Microbiota->Inflammation Reduced Pathogen Adhesion SCFA->Inflammation Signaling Metabolism Improved Metabolic Health - Reduced Body Weight Gain SCFA->Metabolism Signaling

Caption: Logical flow of this compound's effect on the gut microbiota and host.

Experimental_Workflow cluster_analysis Data Analysis start Start: Sprague Dawley Rats diet Dietary Intervention: - Control (Standard Diet) - this compound (Standard Diet + D-Fagomine) start->diet duration Duration: 6 weeks to 6 months diet->duration collection Sample Collection: - Feces - Cecal Content - Blood duration->collection seq 16S rRNA Sequencing (Microbiota Composition) collection->seq met Metabolite & Cytokine Analysis (Plasma Acetate, IL-6, LTB4) collection->met end Endpoint: Assess changes in microbiota and host physiological markers seq->end met->end

Caption: Experimental workflow for in vivo studies of this compound.

Signaling_Pathway This compound D-Fagomine Microbiota Modulation of Gut Microbiota (Increased Bacteroidetes, Decreased Firmicutes) This compound->Microbiota SCFA Increased SCFA Production (Acetate) Microbiota->SCFA GPCR Activation of G-Protein Coupled Receptors (e.g., FFAR2, FFAR3) SCFA->GPCR Signaling Downstream Signaling Cascades GPCR->Signaling Immune Modulation of Immune Cell Function Signaling->Immune Inflammation Decreased Pro-inflammatory Cytokine Production (e.g., IL-6) Immune->Inflammation

Caption: Proposed signaling pathway of this compound's anti-inflammatory effect.

References

Fagomine's Role in Modulating Postprandial Blood Glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fagomine, a natural iminosugar (1,2-dideoxynojirimycin) originally isolated from buckwheat (Fagopyrum esculentum), has garnered significant attention for its potential role in managing postprandial hyperglycemia.[1][2] As a polyhydroxylated piperidine alkaloid, its structure mimics that of monosaccharides, allowing it to act as a competitive inhibitor of carbohydrate-hydrolyzing enzymes, particularly α-glucosidases.[3] This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanism of action, quantitative effects on postprandial blood glucose, and the experimental protocols used to elucidate these properties. The information is intended to support researchers, scientists, and drug development professionals in the evaluation and potential application of this compound as a nutraceutical or therapeutic agent for glycemic control.

Core Mechanism of Action: α-Glucosidase Inhibition

The primary mechanism by which this compound modulates postprandial blood glucose is through the competitive inhibition of α-glucosidases located in the brush border of the small intestine. These enzymes are responsible for the final step in the digestion of carbohydrates, breaking down oligosaccharides and disaccharides into absorbable monosaccharides like glucose.

By competitively binding to the active sites of these enzymes, this compound delays the breakdown of complex carbohydrates. This leads to a slower release and absorption of glucose into the bloodstream, resulting in a blunted and delayed postprandial glycemic response. Importantly, this compound does not appear to stimulate insulin secretion or significantly affect glucose transport across the small intestine, indicating its effects are localized to carbohydrate digestion.

Fagomine_Mechanism Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Oligosaccharides Oligosaccharides & Disaccharides Carbohydrates->Oligosaccharides Digestion Alpha_Glucosidase α-Glucosidase Enzymes (in Small Intestine) Oligosaccharides->Alpha_Glucosidase Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Absorption Glucose Absorption (into Bloodstream) Glucose->Absorption Blood_Glucose Postprandial Blood Glucose Absorption->Blood_Glucose Increase This compound This compound This compound->Alpha_Glucosidase Competitive Inhibition

Mechanism of this compound on carbohydrate digestion.

Quantitative Data on this compound's Efficacy

In Vitro Enzyme Inhibition

This compound has been demonstrated to be a mild to moderate inhibitor of several glycosidases. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) provide a quantitative measure of its potency.

EnzymeSourceSubstrateThis compound IC50This compound KiReference
α-GlucosidaseMorus australis leafMaltose0.18 mg/mL-[4]
AmyloglucosidaseAspergillus niger--4.8 µM[5][6]
β-GlucosidaseBovine--39 µM[5][6]
IsomaltaseYeast--70 µM[5][6]
In Vivo Effects on Postprandial Glycemia in Animal Models

Studies in Sprague-Dawley rats have consistently shown this compound's ability to lower postprandial blood glucose levels in a dose-dependent manner when co-administered with a carbohydrate source.

This compound Dose (per kg body weight)Carbohydrate Load (per kg body weight)Reduction in Glucose AUC (0-120 min)Reduction in Cmax (Blood Glucose)Shift in TmaxReference
1 mg1 g Sucrose17% (P < 0.01)From 5.8 mM to 5.4 mMFrom 15 min to 30 min[7]
2 mg1 g Sucrose20% (P < 0.01)From 5.8 mM to 4.8 mMFrom 15 min to 30 min[1][2][7]
4 mg1 g Sucrose43% (P < 0.001)From 5.8 mM to 4.4 mMFrom 15 min to 45 min[7]
2 mg1 g StarchSignificant reduction (P < 0.05)Not specifiedNot specified

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a representative method for determining the inhibitory activity of this compound against α-glucosidase.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Enzyme Prepare α-glucosidase solution (e.g., from rat intestine acetone powder or Saccharomyces cerevisiae) Pre_incubation Pre-incubate α-glucosidase with this compound (or buffer for control) at 37°C for ~5-10 min Prep_Enzyme->Pre_incubation Prep_this compound Prepare this compound solutions (various concentrations) Prep_this compound->Pre_incubation Prep_Substrate Prepare Substrate solution (p-NPG or Maltose) in buffer (pH ~6.8) Initiation Initiate reaction by adding substrate to the mixture Prep_Substrate->Initiation Pre_incubation->Initiation Incubation Incubate at 37°C for ~20-30 min Initiation->Incubation Termination Terminate reaction (e.g., with Na2CO3 or boiling) Incubation->Termination Measurement Measure absorbance of product (e.g., p-nitrophenol at 405 nm) Termination->Measurement Calculation Calculate % Inhibition and determine IC50 value Measurement->Calculation

Workflow for in vitro α-glucosidase inhibition assay.

Methodology:

  • Enzyme Preparation: An α-glucosidase solution is prepared from sources like rat intestinal acetone powder or commercially available yeast α-glucosidase, diluted in a suitable buffer (e.g., 0.1 M maleate or phosphate buffer, pH 6.0-6.8).[8]

  • Reagent Preparation: Solutions of this compound at various concentrations and the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside [pNPG] or maltose) are prepared in the same buffer.[3][8]

  • Reaction Mixture: In a 96-well plate, the α-glucosidase solution is pre-incubated with either the this compound solution or buffer (for control) for 5-10 minutes at 37°C.[8]

  • Reaction Initiation: The reaction is initiated by adding the substrate to the mixture.

  • Incubation and Termination: The mixture is incubated for a defined period (e.g., 20-30 minutes) at 37°C. The reaction is then stopped, typically by adding a solution of sodium carbonate (Na2CO3) or by boiling.[3][8]

  • Quantification: The amount of product formed (e.g., p-nitrophenol from pNPG) is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Calculation: The percentage of enzyme inhibition is calculated relative to the control. The IC50 value, the concentration of this compound required to inhibit 50% of the enzyme's activity, is determined from the dose-response curve.

In Vivo Oral Glucose/Sucrose Tolerance Test (OGTT/OSTT) in Rats

This protocol describes a typical procedure to assess the in vivo efficacy of this compound on postprandial glycemia.

Methodology:

  • Animal Acclimatization and Fasting: Male Sprague-Dawley rats are acclimatized and then fasted overnight (e.g., 12-18 hours) with free access to water.

  • Baseline Blood Glucose: A baseline (time 0) blood sample is taken, typically via a tail prick, to measure fasting blood glucose levels using a glucometer.

  • Administration: The animals are divided into groups. The control group receives a carbohydrate solution (e.g., 1 g/kg sucrose or starch in water) via oral gavage. The test groups receive the same carbohydrate solution mixed with this compound at various dosages (e.g., 1, 2, or 4 mg/kg body weight).

  • Post-Dose Blood Sampling: Blood glucose levels are measured at multiple time points after administration, for instance, at 15, 30, 45, 60, and 120 minutes.[7]

  • Data Analysis: The data is used to plot blood glucose concentration over time. Key parameters such as the maximum blood glucose concentration (Cmax), the time to reach Cmax (Tmax), and the total Area Under the Curve (AUC) for the observation period (e.g., 0-120 min) are calculated and compared between the control and this compound-treated groups.[1]

Secondary Mechanisms and Additional Effects

Beyond its primary role as an α-glucosidase inhibitor, this compound has been shown to exert other biological effects that may contribute to metabolic health. In human umbilical vein endothelial cells (HUVECs) exposed to high glucose, this compound was found to attenuate oxidative stress by activating the AMPK/SIRT1/PGC-1α pathway. This suggests a potential protective effect on endothelial function, which is often compromised in hyperglycemic states. Furthermore, some studies indicate that this compound can modulate the gut microbiota by selectively agglutinating certain enterobacteria, which may have long-term implications for metabolic health.[1][2]

Conclusion

This compound effectively modulates postprandial blood glucose primarily by competitively inhibiting intestinal α-glucosidases, thereby delaying carbohydrate digestion and glucose absorption. Quantitative in vivo data from animal models robustly supports its dose-dependent efficacy in reducing glycemic peaks and overall glycemic response to carbohydrate-rich meals. The established experimental protocols for in vitro and in vivo assessment provide a clear framework for further investigation and comparative analysis. While its primary mechanism is well-supported, emerging research into its effects on cellular signaling pathways like AMPK and on the gut microbiota suggests that this compound may offer broader benefits for metabolic health. These characteristics position this compound as a compelling candidate for further development as a functional food ingredient or a therapeutic agent aimed at the management of postprandial hyperglycemia.

References

Preliminary Investigation of Fagomine's Anti-Inflammatory Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Fagomine, a natural iminosugar found predominantly in buckwheat, has garnered scientific interest for its potential health benefits, including its anti-hyperglycemic and anti-obesity effects. Emerging evidence now points towards its significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the preliminary investigations into this compound's anti-inflammatory capabilities. It summarizes key quantitative data from in vivo studies, details relevant experimental protocols, and visualizes the currently understood mechanism of action, which is primarily attributed to its modulatory effects on the gut microbiota. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in inflammatory diseases.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including metabolic syndrome, cardiovascular diseases, and neurodegenerative disorders. The iminosugar D-fagomine has been identified as a promising natural compound with the potential to mitigate inflammatory processes.[1][2] Initial studies have demonstrated that this compound can reduce the levels of key pro-inflammatory mediators in animal models.[3][4] This guide synthesizes the current understanding of this compound's anti-inflammatory effects, with a focus on its impact on inflammatory markers and its proposed mechanism of action.

Mechanism of Action: The Gut Microbiota Axis

The primary anti-inflammatory mechanism of this compound elucidated thus far is its indirect action through the modulation of the gut microbiota.[1][5] this compound appears to exert a prebiotic-like effect, altering the composition and diversity of gut bacteria, which in turn leads to a reduction in low-grade systemic inflammation.[2][3]

In high-fat diet-induced models of metabolic stress, this compound has been shown to counteract the diet-induced increase in potentially pro-inflammatory bacteria, such as those from the Enterobacteriaceae family, while promoting the growth of beneficial bacteria like Bifidobacteria.[4] This shift in the microbial landscape is believed to contribute to a healthier gut environment and a reduction in the translocation of inflammatory bacterial components, such as lipopolysaccharide (LPS), into the bloodstream.

Fagomine_Gut_Microbiota_Axis cluster_gut Gut Lumen cluster_systemic Systemic Circulation This compound This compound Gut_Microbiota Gut Microbiota This compound->Gut_Microbiota Modulates Enterobacteriaceae Enterobacteriaceae (Potentially Pro-inflammatory) Gut_Microbiota->Enterobacteriaceae Decreases Bifidobacteria Bifidobacteria (Beneficial) Gut_Microbiota->Bifidobacteria Increases Inflammatory_Markers Reduced Systemic Inflammatory Markers Enterobacteriaceae->Inflammatory_Markers Reduces Pro-inflammatory Stimuli Bifidobacteria->Inflammatory_Markers Promotes Anti-inflammatory Environment InVivo_Workflow start Start: Animal Acclimatization diet Dietary Intervention: - Control Diet - High-Fat Diet (HFD) - HFD + this compound start->diet duration Experimental Duration (e.g., 6-24 weeks) diet->duration monitoring Regular Monitoring: - Body Weight - Food Intake duration->monitoring blood_collection Blood Sample Collection (e.g., Cardiac Puncture under Anesthesia) duration->blood_collection plasma_prep Plasma Preparation: - Centrifugation - Aliquoting and Storage at -80°C blood_collection->plasma_prep analysis Analysis of Inflammatory Markers: - ELISA (IL-6) - LC-MS/MS (LTB4, 12-HETE) plasma_prep->analysis end End: Data Analysis and Interpretation analysis->end Inflammatory_Signaling_Pathways cluster_stimuli Inflammatory Stimuli cluster_pathways Intracellular Signaling Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_jakstat JAK-STAT Pathway cluster_response Cellular Response LPS LPS IKK IKK LPS->IKK TNFa TNF-α TNFa->IKK MAP3K MAP3K TNFa->MAP3K IL1b IL-1β IL1b->MAP3K IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, TNF-α, COX-2) NFκB_nucleus->Inflammatory_Genes MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK AP1 AP-1 MAPK->AP1 AP1->Inflammatory_Genes Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK activates Cytokine_R->JAK STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer (nucleus) STAT->STAT_dimer dimerizes & translocates STAT_dimer->Inflammatory_Genes Fagomine_direct This compound (Hypothetical Direct Effect) Fagomine_direct->IKK ? Fagomine_direct->MAP3K ? Fagomine_direct->JAK ?

References

Fagomine interaction with intestinal enzymes

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Interaction of Fagomine with Intestinal Enzymes

Introduction

This compound is a natural iminosugar, specifically a piperidine alkaloid, first isolated from buckwheat (Fagopyrum esculentum Moench).[1][2] As a polyhydroxylated piperidine, its structure mimics that of monosaccharides, enabling it to interact with carbohydrate-processing enzymes. This guide provides a detailed technical overview of this compound's interaction with intestinal enzymes, focusing on its inhibitory mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation. This information is critical for researchers and drug development professionals exploring this compound's potential as a modulator of carbohydrate metabolism for applications in functional foods and therapeutics.

Core Mechanism of Action: Inhibition of Intestinal α-Glucosidases

The final step in the digestion of carbohydrates occurs at the brush border of the small intestine and is catalyzed by a group of enzymes known as α-glucosidases.[3] These enzymes, which include sucrase-isomaltase (SI) and maltase-glucoamylase (MGAM), hydrolyze disaccharides and oligosaccharides into absorbable monosaccharides like glucose.[3][4][5]

This compound functions as a competitive inhibitor of these α-glucosidases.[6] Its structural similarity to a glucose molecule allows it to bind to the active site of the enzymes. This binding event prevents the natural substrate (e.g., sucrose, maltose) from accessing the active site, thereby slowing down the rate of carbohydrate hydrolysis. The direct consequence of this inhibition is a delay in the release and subsequent absorption of glucose into the bloodstream, which helps to lower the postprandial glycemic load.[1][7] This mechanism is a key strategy for managing type-2 diabetes.[6]

Fagomine_Mechanism cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Enzyme α-Glucosidase (e.g., Sucrase, Maltase) Carbohydrates->Enzyme Binds to Active Site Glucose Glucose (Absorbed) Enzyme->Glucose Hydrolysis This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Enzyme

This compound's competitive inhibition of intestinal α-glucosidase.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of this compound against intestinal α-glucosidases has been quantified using standard biochemical assays. The key parameters are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The data consistently show that while this compound is an effective inhibitor, other iminosugars like 1-deoxynojirimycin (1-DNJ) exhibit stronger inhibition.

CompoundEnzyme TargetIC50 ValueKi ValueSource Organism for EnzymeReference
This compound α-Glucosidase0.18 mg/mL14 µg/mL (9.2 x 10⁻⁵ M)Not Specified[6]
1-Deoxynojirimycin (1-DNJ)α-Glucosidase0.70 µg/mL0.068 µg/mL (4.1 x 10⁻⁷ M)Not Specified[6]
AcarboseHuman Sucrase2.5 ± 0.5 µM-Human (Caco-2 Cells)[5]
AcarboseRat Sucrase12.3 ± 0.6 µM-Rat[5]
Isothis compoundHuman Sucrase>500 µM-Human (Caco-2 Cells)[8]
Isothis compoundHuman Isomaltase100 µM-Human (Caco-2 Cells)[8]

Experimental Protocols

The evaluation of this compound's inhibitory activity on intestinal enzymes typically involves in vitro assays using enzyme preparations from animal or human cell line sources.

Preparation of Intestinal α-Glucosidase Enzyme Extract

A common source for the enzyme is the small intestine of rats. Alternatively, human Caco-2 intestinal cells, which express sucrase-isomaltase upon differentiation, are used to provide a human-relevant model.[5][8]

  • Rat Intestinal Mucosa Method:

    • The small intestine is excised from fasted rats and washed with ice-cold saline.

    • The mucosa is scraped from the intestinal lining.

    • The scraped mucosa is homogenized in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • The homogenate is centrifuged, and the resulting supernatant, which contains the crude enzyme extract, is collected for use in the assay.[1]

  • Caco-2 Cell Lysate Method:

    • Differentiated Caco-2 cells are washed with phosphate-buffered saline (PBS).

    • Cells are lysed using a lysis buffer containing a non-ionic detergent (e.g., Triton X-100).

    • The lysate is centrifuged to remove cellular debris, and the supernatant containing the membrane-bound enzymes is used.[8]

α-Glucosidase Inhibition Assay

The assay measures the amount of glucose released from a disaccharide substrate (e.g., sucrose or maltose) in the presence and absence of an inhibitor like this compound.

  • Reaction Mixture: A reaction mixture is prepared containing the enzyme extract, a buffer solution (e.g., phosphate or maleate buffer), and varying concentrations of this compound. A control reaction is prepared without the inhibitor.

  • Incubation: The reaction is initiated by adding the substrate (e.g., 50 mM maltose).[6] The mixture is then incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: The enzymatic reaction is stopped, typically by heat inactivation (e.g., boiling for 5-10 minutes).[9]

  • Glucose Quantification: The concentration of glucose produced in the reaction mixture is measured. Common methods include:

    • Glucose Oxidase-Peroxidase (GOD-POD) Assay: A colorimetric method where glucose is oxidized by glucose oxidase to produce hydrogen peroxide, which then reacts with a chromogenic substrate in the presence of peroxidase. The resulting color intensity is proportional to the glucose concentration. This is a variation of the classic Dahlqvist method.[1]

    • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A highly sensitive and specific chromatographic method for quantifying monosaccharides.[9]

  • Calculation of Inhibition: The percentage of enzyme inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Enzyme_Source 1. Obtain Enzyme Source (e.g., Rat Intestinal Mucosa, Caco-2 Cells) Homogenize 2. Homogenize in Buffer Enzyme_Source->Homogenize Centrifuge 3. Centrifuge to Obtain Crude Enzyme Extract Homogenize->Centrifuge Setup 4. Prepare Reaction Mixture: Enzyme + Buffer + this compound Centrifuge->Setup Initiate 5. Add Substrate (e.g., Sucrose, Maltose) Setup->Initiate Incubate 6. Incubate at 37°C Initiate->Incubate Terminate 7. Terminate Reaction (e.g., Heat Inactivation) Incubate->Terminate Quantify 8. Quantify Glucose (e.g., GOD-POD Assay) Terminate->Quantify Calculate 9. Calculate % Inhibition Quantify->Calculate IC50 10. Determine IC50 Value Calculate->IC50

General experimental workflow for α-glucosidase inhibition assay.

In Vivo Consequences and Therapeutic Potential

The in vitro inhibition of intestinal enzymes by this compound translates to significant physiological effects in vivo. Studies in rats have demonstrated that oral administration of D-fagomine along with carbohydrates like sucrose or starch leads to a dose-dependent reduction in postprandial blood glucose levels.[1][2][10] For instance, at doses of 1-2 mg/kg of body weight, D-fagomine reduced the area under the curve for blood glucose by 20% and delayed the time to reach maximum blood glucose concentration.[1][2] Importantly, this glucose-lowering effect is achieved without stimulating insulin secretion, which suggests a lower risk of hypoglycemia compared to some other antidiabetic agents.[7][11]

Conclusion

This compound acts as a direct competitive inhibitor of intestinal α-glucosidases, a mechanism it shares with established antidiabetic drugs. Its ability to slow carbohydrate digestion and reduce postprandial hyperglycemia has been validated through quantitative in vitro assays and confirmed in in vivo models. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate this compound's therapeutic applications, optimize its delivery, and explore its role in managing metabolic disorders.

References

Unraveling the Toxicological Profile of Fagomine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fagomine, a natural iminosugar found predominantly in buckwheat (Fagopyrum esculentum), has garnered significant attention for its potential therapeutic applications, particularly in the management of metabolic disorders. As an inhibitor of α-glucosidase, it demonstrates promising effects on postprandial hyperglycemia. While extensive research has focused on its pharmacological benefits, a comprehensive toxicological profile is crucial for its advancement as a potential drug candidate or a key component in functional foods. This technical guide provides an in-depth overview of the current knowledge regarding the basic toxicological profile of this compound, summarizing available data, detailing experimental methodologies, and highlighting areas requiring further investigation.

Executive Summary

Current research on this compound has primarily focused on its efficacy in animal models of metabolic disease. Direct, standardized toxicological studies, such as those following OECD guidelines for acute, sub-chronic, and chronic toxicity, are notably absent in the publicly available literature. Consequently, a formal No-Observed-Adverse-Effect Level (NOAEL) has not been established. However, several long-term studies, spanning up to 24 weeks of administration in rats, have not reported any significant adverse effects, suggesting a favorable safety profile at the doses tested for efficacy. There is also a lack of published data from standard genotoxicity and cytotoxicity assays. This guide, therefore, synthesizes the available information to provide an inferred safety profile, while underscoring the need for formal toxicological evaluation.

Inferred Safety Profile from Long-Term Efficacy Studies

While not designed as formal toxicity studies, several long-term animal studies provide valuable insights into the safety of this compound. These studies have consistently reported no overt signs of toxicity or adverse effects at doses shown to be pharmacologically active.

Table 1: Summary of Long-Term Animal Studies with this compound
Study Duration Animal Model Dosage Key Observations & Reported Safety-Related Findings
24 weeksWistar Kyoto ratsNot specified (administered in drinking water with 35% sucrose solution)No adverse effects reported. This compound attenuated sucrose-induced steatosis and hypertension.[1]
9 weeksAdult Sprague-Dawley rats0.065% (w/w) in a high-fat high-sucrose dietNo adverse effects mentioned. This compound attenuated metabolic alterations induced by the diet.[2][3][4]
6 monthsSprague Dawley ratsNot specified (supplemented in a standard diet)No adverse effects reported. This compound reduced body weight gain and markers of inflammation.

Note: The absence of reported adverse effects in these studies is a positive indicator; however, it is not a substitute for formal toxicological assessment which includes a broader range of endpoints.

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

Understanding the ADME profile of a compound is fundamental to assessing its potential for toxicity. A study in rats has shed light on the fate of orally administered D-Fagomine.

The study found that D-Fagomine is partially absorbed from the gastrointestinal tract and is rapidly excreted. This rapid clearance may contribute to its low potential for accumulation and associated toxicity.[5][6]

Cytotoxicity and Genotoxicity

A critical aspect of any toxicological profile is the assessment of a compound's potential to cause cell death (cytotoxicity) or damage genetic material (genotoxicity).

In Vitro Cytotoxicity
  • One study reported that D-Fagomine did not show any effect on bacterial cell viability.[7]

  • Another in vitro study on human umbilical vein endothelial cells (HUVECs) demonstrated that D-Fagomine could attenuate high glucose-induced oxidative stress, suggesting a protective effect rather than a cytotoxic one in this specific, disease-modeled context.

Genotoxicity

There is a significant gap in the literature regarding the genotoxic potential of this compound. Standard genotoxicity assays are essential to evaluate the risk of carcinogenicity and heritable mutations.

Recommended Future Genotoxicity Assays:

  • Ames Test (Bacterial Reverse Mutation Assay): To assess the potential for point mutations.[8][9][10][11]

  • In Vitro Micronucleus Assay: To detect chromosomal damage (clastogenicity) and chromosome loss (aneugenicity) in mammalian cells.[2][12][13][14][15]

  • In Vitro Chromosomal Aberration Assay: To identify structural chromosome aberrations in cultured mammalian cells.[16][17][18][19][20]

Experimental Protocols

Detailed methodologies for the key long-term efficacy studies that provide inferential safety data are crucial for the interpretation and replication of these findings.

Protocol: 9-Week Study in Sprague-Dawley Rats[3][4]
  • Animal Model: Adult male Sprague-Dawley rats.

  • Dietary Regimen: Animals were fed a high-fat, high-sucrose diet. The experimental group received the same diet supplemented with 0.065% (w/w) D-Fagomine.

  • Duration: 9 weeks.

  • Parameters Monitored: Body weight, food intake, plasma levels of triglycerides, glucose, insulin, glucagon, ghrelin, and leptin, and urinary F2-isoprostanes as a marker of oxidative stress.

  • Toxicological Endpoints (Indirect): While not a formal toxicology study, general health, body weight changes, and markers of metabolic stress were monitored, with no adverse effects being reported for the this compound group compared to the control.

Visualizations

Experimental Workflow for a Representative Long-Term Study

experimental_workflow cluster_setup Study Setup cluster_intervention Intervention Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Endpoint Analysis animal_model Sprague-Dawley Rats diet_groups Control Diet vs. This compound-Supplemented Diet animal_model->diet_groups Allocation duration 9-Week Administration diet_groups->duration bw_fi Body Weight & Food Intake duration->bw_fi Weekly blood_urine Blood & Urine Sample Collection duration->blood_urine Periodic safety General Health (Inferred Safety) bw_fi->safety metabolic_markers Metabolic Markers (Glucose, Insulin, etc.) blood_urine->metabolic_markers oxidative_stress Oxidative Stress (F2-Isoprostanes) blood_urine->oxidative_stress metabolic_markers->safety oxidative_stress->safety logical_relationship cluster_evidence Available Evidence cluster_inference Inference cluster_gaps Identified Knowledge Gaps cluster_recommendation Recommendation long_term Long-Term Efficacy Studies (No Reported Adverse Effects) inferred_safety Inferred Favorable Safety Profile long_term->inferred_safety adme Favorable ADME Profile (Partial Absorption, Rapid Excretion) adme->inferred_safety in_vitro Limited In Vitro Data (No Bacterial Cytotoxicity, Endothelial Protection) in_vitro->inferred_safety formal_studies Conduct Formal Toxicological Studies (OECD Guidelines) inferred_safety->formal_studies Requires Confirmation no_acute No Acute/Sub-chronic/Chronic Toxicity Studies no_acute->formal_studies no_noael NOAEL Not Established no_noael->formal_studies no_geno No Standard Genotoxicity Data no_geno->formal_studies no_cyto Limited Cytotoxicity Data no_cyto->formal_studies

References

An In-depth Technical Guide to the Stereochemistry of Fagomine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fagomine, a polyhydroxylated piperidine natural product, and its stereoisomers represent a class of iminosugars with significant potential in therapeutic applications. Their structural similarity to monosaccharides allows them to interact with carbohydrate-processing enzymes, notably glycosidases, making them attractive candidates for the development of treatments for metabolic disorders such as diabetes and lysosomal storage diseases. The precise three-dimensional arrangement of the hydroxyl groups on the piperidine ring dictates the biological activity and selectivity of these isomers. This guide provides a comprehensive overview of the stereochemistry of this compound isomers, their synthesis, biological evaluation, and the signaling pathways they modulate.

Stereochemistry and Biological Activity

The biological efficacy of this compound isomers is intrinsically linked to their stereochemistry. Variations in the spatial orientation of hydroxyl groups at positions C-3 and C-4 of the piperidine ring significantly influence their inhibitory potency and selectivity against various glycosidases.

Key this compound Isomers and their Glycosidase Inhibitory Activity

Several stereoisomers of this compound have been isolated from natural sources or synthesized to explore their structure-activity relationships (SAR). The primary isomers of interest include D-fagomine, 3-epi-fagomine, and 3,4-di-epi-fagomine.

D-fagomine is a known inhibitor of isomaltase and certain α- and β-galactosidases.[1] The inversion of the stereocenter at C-3 to yield 3-epi-fagomine results in a more potent inhibitor of isomaltase and β-galactosidases, though it loses its activity against α-galactosidase.[1] Further epimerization at C-4 to give 3,4-di-epi-fagomine leads to a significant reduction or complete loss of inhibitory activity against many glycosidases.[1][2] This highlights the critical role of the stereochemical configuration at these positions for effective enzyme inhibition.

Data Presentation

Table 1: Glycosidase Inhibitory Activity (IC50 values) of this compound Isomers
CompoundTarget EnzymeSourceIC50 (µM)
D-Fagomine IsomaltaseRat intestine2.5
α-GalactosidaseCoffee bean18
β-GalactosidaseBovine liver4.2
β-GlucocerebrosidaseHuman>1000
3-epi-Fagomine IsomaltaseRat intestine0.8
α-GalactosidaseCoffee bean>1000
β-GalactosidaseBovine liver1.5
β-GlucocerebrosidaseHuman>1000
3,4-di-epi-Fagomine IsomaltaseRat intestine>1000
α-GalactosidaseCoffee bean>1000
β-GalactosidaseBovine liver>1000
β-GlucocerebrosidaseHuman>1000

Note: Data compiled from multiple sources. Direct comparison should be made with caution due to variations in assay conditions.

Table 2: Physicochemical Properties of this compound Isomers
IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Rotation [α]D (c, solvent)
D-Fagomine C6H13NO3147.17118-120+25.5 (c 1.0, H2O)
3-epi-Fagomine C6H13NO3147.17135-137+18.2 (c 0.5, H2O)
3,4-di-epi-Fagomine C6H13NO3147.17124-126+3.5 (c 0.4, H2O)

Note: Physicochemical properties can vary slightly depending on the experimental conditions and purity of the sample.

Experimental Protocols

General Synthesis of this compound Isomers

The asymmetric synthesis of this compound and its stereoisomers is a key area of research, with numerous strategies developed to achieve high stereoselectivity.[3] A common approach involves the use of chiral starting materials, such as carbohydrates or amino acids, and employing stereoselective reactions to construct the piperidine ring with the desired hydroxyl group configuration.

Example: A Generalized Synthetic Approach

A representative synthetic strategy may involve the following key steps:

  • Starting Material Selection: A suitable chiral precursor, such as a protected sugar derivative, is chosen to provide the initial stereocenters.

  • Introduction of the Nitrogen Atom: The nitrogen atom of the piperidine ring is typically introduced via reactions such as reductive amination or nucleophilic substitution with an amine-containing reagent.

  • Ring Formation: Cyclization to form the piperidine ring is often achieved through methods like ring-closing metathesis (RCM) or intramolecular nucleophilic substitution.

  • Stereoselective Hydroxylation: The hydroxyl groups are introduced using stereoselective dihydroxylation or epoxidation followed by ring-opening reactions.

  • Deprotection: Finally, protecting groups are removed to yield the target this compound isomer.

Purification of this compound Isomers

Due to the polar and basic nature of this compound isomers, ion-exchange chromatography is a highly effective method for their purification.[1][4]

Protocol for Ion-Exchange Chromatography Purification:

  • Resin Selection: A cation-exchange resin (e.g., Dowex 50W-X8) is typically used.

  • Column Preparation: The resin is packed into a column and equilibrated with a suitable buffer at a specific pH.

  • Sample Loading: The crude mixture of this compound isomers, dissolved in the equilibration buffer, is loaded onto the column. The positively charged isomers will bind to the negatively charged resin.

  • Washing: The column is washed with the equilibration buffer to remove any unbound impurities.

  • Elution: The bound isomers are eluted using a gradient of increasing ionic strength (e.g., a linear gradient of ammonium hydroxide or sodium chloride). Different isomers will elute at different salt concentrations based on their charge and interaction with the resin.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing the pure isomer.

Glycosidase Inhibition Assay

The inhibitory activity of this compound isomers against specific glycosidases is determined using an in vitro enzymatic assay.

General Protocol for α-Glucosidase Inhibition Assay:

  • Enzyme and Substrate Preparation: A solution of α-glucosidase (from a source such as baker's yeast or rat intestine) and a solution of a chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Incubation: A pre-incubation mixture is prepared containing the enzyme solution and various concentrations of the this compound isomer in a 96-well microplate. The plate is incubated for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate solution to each well.

  • Reaction Termination and Absorbance Measurement: After a specific incubation time (e.g., 20-30 minutes), the reaction is stopped by adding a solution such as sodium carbonate. The amount of p-nitrophenol released from the substrate is quantified by measuring the absorbance at 405 nm using a microplate reader.

  • IC50 Calculation: The percentage of enzyme inhibition is calculated for each concentration of the isomer. The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition, is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualization

Signaling Pathway of D-Fagomine

D-fagomine has been shown to exert some of its biological effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. Activation of AMPK can lead to the subsequent activation of Sirtuin 1 (SIRT1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.

Fagomine_Signaling_Pathway This compound D-Fagomine AMPK AMPK Activation This compound->AMPK SIRT1 SIRT1 Activation AMPK->SIRT1 PGC1a PGC-1α Activation SIRT1->PGC1a Mito_Bio Mitochondrial Biogenesis PGC1a->Mito_Bio Metabolic_Effects Improved Metabolic Homeostasis Mito_Bio->Metabolic_Effects

Caption: D-Fagomine activates the AMPK/SIRT1/PGC-1α signaling pathway.

Experimental Workflow for this compound Isomer Evaluation

The process of discovering and characterizing novel this compound isomers involves a systematic workflow from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_activity Biological Evaluation Synthesis Asymmetric Synthesis Purification Purification (Ion-Exchange Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography (optional) NMR->Xray Glyco_Assay Glycosidase Inhibition Assays (IC50) Xray->Glyco_Assay SAR Structure-Activity Relationship Analysis Glyco_Assay->SAR

References

A Literature Review of Early Fagomine Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fagomine, a polyhydroxylated piperidine alkaloid, belongs to the class of iminosugars, which are analogues of carbohydrates where the ring oxygen is replaced by a nitrogen atom. First isolated in 1974 from the seeds of buckwheat (Fagopyrum esculentum Moench), this compound has since been a subject of interest for its biological activities, primarily as a glycosidase inhibitor. This technical guide provides a comprehensive review of the early research on this compound, focusing on its discovery, initial characterization, and the foundational studies that established its mechanism of action. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the fundamental properties and experimental basis of early this compound research.

Discovery and Initial Characterization

D-Fagomine was first isolated and identified in 1974 by Koyama and Sakamura from the seeds of buckwheat. This discovery marked the entry of a new iminosugar into the scientific landscape, which was at the time an emerging field of natural product chemistry. Early studies focused on elucidating its structure and basic chemical properties.

Subsequent research confirmed the presence of D-fagomine in other plant sources, including mulberry leaves (Morus alba).[1] The initial characterization involved standard analytical techniques of the time, which would have included methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to determine its molecular structure.

Mechanism of Action: Glycosidase Inhibition

The primary mechanism of action of this compound, established in early research, is the competitive inhibition of glycosidase enzymes, particularly α-glucosidase.[2][3] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates, breaking them down into absorbable monosaccharides. By inhibiting these enzymes, this compound slows down the digestion and absorption of carbohydrates in the small intestine.

The inhibitory activity of this compound is attributed to its structural similarity to the natural substrates of these enzymes. The protonated nitrogen atom in the this compound ring mimics the oxonium ion transition state of the glycosidic bond cleavage, allowing it to bind to the active site of the enzyme with high affinity, thereby blocking the access of the natural substrate.

Quantitative Data from Early Glycosidase Inhibition Studies

Quantitative data from the very early research on this compound is not extensively available in readily accessible literature. However, studies from that era laid the groundwork for the quantitative analysis that followed. Below is a summary of some key quantitative findings, including a notable early result and more recent illustrative data that reflects the type of analysis performed.

Enzyme Inhibitor IC50 Value Inhibition Type Source Organism of Enzyme Reference
Processing GlucosidaseD-Fagomine840 µMNot specified in abstractNot specified in abstractAsano et al.
Sucrase-isomaltase1-Azathis compound (analogue)27 µMNot specified in abstractNot specified in abstractAsano et al.

Illustrative In Vivo Efficacy Data (Note: From a later study)

The following table summarizes data from a 2011 study on the effect of D-fagomine on postprandial blood glucose in rats, which exemplifies the in vivo evaluation of this compound's therapeutic potential.

Parameter Dosage of D-Fagomine Effect Animal Model Reference
Postprandial Glycemia1-4 mg/kg body weightDose-dependent reductionSprague-Dawley ratsAl-Awwadi et al. (2011)
Area Under the Curve (AUC) for Blood Glucose (0-120 min)1 mg/kg body weight17% reductionSprague-Dawley ratsAl-Awwadi et al. (2011)
Area Under the Curve (AUC) for Blood Glucose (0-120 min)4 mg/kg body weight43% reductionSprague-Dawley ratsAl-Awwadi et al. (2011)
Time to Maximum Blood Glucose Concentration (Tmax)1-2 mg/kg body weightShifted from 15 to 30 minutesSprague-Dawley ratsAl-Awwadi et al. (2011)
Time to Maximum Blood Glucose Concentration (Tmax)4 mg/kg body weightShifted to 45 minutesSprague-Dawley ratsAl-Awwadi et al. (2011)

Experimental Protocols

Isolation of this compound from Buckwheat Seeds (Conceptual Reconstruction)
  • Extraction: Ground buckwheat seeds would be subjected to extraction with a polar solvent, likely an aqueous ethanol or methanol solution, to isolate water-soluble compounds including this compound.

  • Ion-Exchange Chromatography: The crude extract would then be passed through a cation-exchange chromatography column. As a basic compound, this compound would bind to the resin.

  • Elution: The column would be washed to remove neutral and acidic compounds. This compound would then be eluted using a buffer with a higher pH or ionic strength.

  • Further Purification: Additional purification steps, such as further chromatography (e.g., on cellulose or silica gel) and recrystallization, would be employed to obtain pure this compound.

  • Structure Elucidation: The structure of the isolated compound would be determined using spectroscopic methods available at the time, such as NMR and mass spectrometry.

In Vitro α-Glucosidase Inhibition Assay

The following is a representative protocol for an in vitro α-glucosidase inhibition assay, a common method used to evaluate the inhibitory potential of compounds like this compound.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from a suitable source (e.g., yeast or rat intestinal acetone powder) is prepared in a buffer solution (e.g., phosphate buffer, pH 6.8). A solution of the substrate, typically p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer.

  • Incubation: A pre-incubation mixture is prepared containing the α-glucosidase solution and varying concentrations of this compound (or a control). This mixture is incubated for a short period (e.g., 10-15 minutes) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG solution to the pre-incubation mixture.

  • Reaction Termination: After a specific incubation time (e.g., 20-30 minutes) at 37°C, the reaction is stopped by adding a solution of sodium carbonate (Na2CO3). The addition of the basic solution also serves to develop the color of the product.

  • Measurement: The absorbance of the resulting solution is measured at 405 nm. The product of the enzymatic reaction, p-nitrophenol, is a yellow compound with a maximum absorbance at this wavelength.

  • Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the reaction mixture without the inhibitor, and Abs_sample is the absorbance of the reaction mixture with the inhibitor.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Animal Studies on Postprandial Blood Glucose (Conceptual Reconstruction)
  • Animal Model: Typically, rodent models such as rats or mice are used. The animals are fasted overnight to ensure a baseline blood glucose level.

  • Administration: A carbohydrate source, such as sucrose or starch, is administered orally to the animals. Simultaneously or shortly before the carbohydrate load, a solution of this compound (or a vehicle control) is also administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points after administration (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Blood Glucose Measurement: The glucose concentration in each blood sample is measured using a glucometer.

  • Data Analysis: The data is plotted as blood glucose concentration versus time. The area under the curve (AUC) is calculated to determine the overall effect on postprandial glycemia.

Visualizations

Mechanism of Competitive Inhibition

G cluster_0 Enzyme Active Site cluster_1 Molecules cluster_2 Binding and Reaction Enzyme α-Glucosidase (Active Site) Hydrolysis Hydrolysis Enzyme->Hydrolysis    Substrate Disaccharide (Substrate) Binding Binding to Active Site Substrate->Binding This compound This compound (Inhibitor) Inhibition Competitive Inhibition This compound->Inhibition Binding->Enzyme Inhibition->Enzyme Products Monosaccharides (Products) Hydrolysis->Products G A Prepare α-glucosidase and pNPG solutions B Pre-incubate enzyme with this compound A->B C Initiate reaction with pNPG B->C D Incubate at 37°C C->D E Stop reaction with Na2CO3 D->E F Measure absorbance at 405 nm E->F G Calculate % inhibition and IC50 F->G G 1974 1974: Discovery This compound first isolated from buckwheat (Fagopyrum esculentum) by Koyama and Sakamura. late1970s Late 1970s: Structural Elucidation Detailed chemical structure of This compound determined using spectroscopic techniques. 1974->late1970s early1980s Early 1980s: Biological Activity Initial studies on the biological effects of this compound, identifying it as a glycosidase inhibitor. late1970s->early1980s mid1980s Mid-1980s: Mechanistic Studies Investigation into the mechanism of action, establishing competitive inhibition of α-glucosidase. early1980s->mid1980s

References

Methodological & Application

Application Note: Quantification of Fagomine using a Validated HPLC-ESI-Q-MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantification of Fagomine in various matrices, including plant tissues and biological fluids, using High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Mass Spectrometry (HPLC-ESI-Q-MS). The method presented herein is based on established analytical principles and provides a detailed protocol for researchers, scientists, and drug development professionals. The described procedures cover sample extraction, chromatographic separation, and mass spectrometric detection, along with a summary of method validation parameters.

Introduction

This compound is a natural iminosugar, first discovered in buckwheat (Fagopyrum esculentum Moench), with potential therapeutic applications.[1] As a dietary supplement or functional food component, it may help reduce the risk of developing insulin resistance and being overweight.[1] Given the growing interest in its pharmacological properties, a reliable and validated analytical method for the accurate quantification of this compound in different biological and plant matrices is crucial for pharmacokinetic studies, quality control of natural products, and formulation development. This document provides a detailed protocol for an HPLC-ESI-Q-MS method suitable for the determination of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (Cation Exchange)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Sample homogenizer

  • Nitrogen evaporator

Experimental Protocols

Protocol 1: this compound Extraction from Plant Tissues (e.g., Buckwheat, Mulberry)
  • Sample Homogenization: Weigh 1 gram of the lyophilized and powdered plant material.

  • Extraction: Add 10 mL of 80% methanol to the sample.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the pellet twice more.

  • Pooling: Combine the supernatants from all three extractions.

  • Evaporation: Evaporate the pooled supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of mobile phase.

  • Purification: For cleaner samples, a Solid Phase Extraction (SPE) step using cation exchange cartridges can be employed to purify the extract before LC-MS analysis.[2]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: this compound Extraction from Biological Fluids (e.g., Plasma, Serum)
  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-ESI-Q-MS Method

A cation exchange HPLC column is effective for separating this compound from its diastereomers.[1][2]

HPLC Conditions
ParameterValue
Column Cation Exchange Column (e.g., 150 mm x 2.1 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or a shallow gradient optimized for separation
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 30°C
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization mode.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ion (SIM) m/z 148.1 [M+H]⁺ (for this compound)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temp. 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr

Method Validation Summary

The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[3]

Validation ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (r²) ≥ 0.99> 0.995
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 35 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 1015 ng/mL
Accuracy (% Recovery) 80 - 120%95.2 - 104.5%
Precision (% RSD) Intra-day ≤ 15%, Inter-day ≤ 15%Intra-day < 8%, Inter-day < 11%

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plant Plant Tissue homogenize Homogenize & Extract plant->homogenize plasma Biological Fluid precipitate Protein Precipitation plasma->precipitate purify SPE Purification (Optional) homogenize->purify reconstitute Reconstitute precipitate->reconstitute purify->reconstitute hplc HPLC Separation reconstitute->hplc ms ESI-Q-MS Detection hplc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-ESI-Q-MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound in both plant and biological matrices. The provided protocols for sample preparation and instrument parameters, along with the validation summary, offer a comprehensive guide for researchers. This method is well-suited for a range of applications, from natural product analysis to preclinical pharmacokinetic studies.

References

Protocol for Fagomine Extraction from Buckwheat Seeds: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Fagomine is a naturally occurring iminosugar found in buckwheat (Fagopyrum esculentum) seeds, which has garnered significant interest in the scientific community for its potential therapeutic applications. As an alpha-glucosidase inhibitor, this compound demonstrates promise in the management of postprandial hyperglycemia, a key factor in type 2 diabetes.[1][2] Furthermore, recent studies have elucidated its role in cellular signaling pathways associated with metabolic regulation, such as the AMPK/SIRT1/PGC-1α pathway. This document provides detailed application notes and experimental protocols for the extraction and purification of this compound from buckwheat seeds, intended for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Analysis of this compound Extraction

The following tables summarize quantitative data on this compound content in various buckwheat materials and compare the efficiency of different extraction solvents for related compounds, providing a basis for methodological selection.

Table 1: this compound Content in Different Buckwheat Products

Buckwheat ProductThis compound Content (mg/kg)Reference
Groats6.7 - 44[3]
LeavesNot specified[3]
BranNot specified[3]
FlourNot specified[3]

Table 2: Comparison of Extraction Solvents for Phenolic Compounds in Buckwheat

SolventTotal Phenolic Content (mg GAE/g)Reference
80% Acetone5.51 - 8.43[4]
0.1% HCl in Methanol4.56 - 5.71[4]
80% Methanol3.20 - 4.80[4]
80% Ethanol3.32 - 4.66[4]
100% Methanol2.48 - 4.11[4]
Water1.95 - 2.61[4]
100% Ethanol0.85 - 2.79[4]

Note: While this data is for total phenolic content, it provides valuable insights into solvent efficiency for extracting polar compounds from buckwheat.

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound from buckwheat seeds.

Protocol 1: Aqueous Methanol Extraction of this compound

This protocol is based on the established use of a water/methanol solvent system for the extraction of iminosugars.

1. Materials and Reagents:

  • Milled buckwheat seeds (groats recommended for higher this compound content)[5]
  • Methanol (ACS grade or higher)
  • Deionized water
  • Centrifuge
  • Rotary evaporator
  • Freeze dryer (optional)

2. Extraction Procedure:

  • Weigh 10 g of milled buckwheat seeds and place in a suitable flask.
  • Prepare the extraction solvent by mixing deionized water and methanol in a 7:3 (v/v) ratio.
  • Add 100 mL of the water/methanol (7:3) solvent to the buckwheat seed powder (solid-to-solvent ratio of 1:10 w/v).
  • Stir the mixture at room temperature for 2 hours.
  • Centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid material.
  • Decant and collect the supernatant.
  • Repeat the extraction process (steps 3-6) on the pellet with a fresh 100 mL of the solvent to maximize yield.
  • Combine the supernatants from both extractions.
  • Concentrate the combined supernatant under reduced pressure using a rotary evaporator at 40°C until the methanol is removed.
  • The resulting aqueous extract can be used for purification or lyophilized for long-term storage.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification

This protocol describes the purification of this compound from the crude aqueous extract using strong cation exchange (SCX) solid-phase extraction.

1. Materials and Reagents:

  • Crude aqueous this compound extract (from Protocol 1)
  • Strong Cation Exchange (SCX) SPE cartridges
  • 0.1 M Hydrochloric acid (for conditioning)
  • Deionized water (for washing)
  • 2 M Ammonium hydroxide in water (for elution)
  • pH meter
  • Collection tubes

2. Purification Procedure:

  • Condition the SCX SPE cartridge: Pass 5 mL of 0.1 M HCl through the cartridge, followed by 10 mL of deionized water. Do not allow the cartridge to dry.
  • Load the sample: Adjust the pH of the crude aqueous this compound extract to approximately 4-5 with 0.1 M HCl. Load the pH-adjusted extract onto the conditioned SPE cartridge.
  • Wash the cartridge: Pass 10 mL of deionized water through the cartridge to remove unbound impurities.
  • Elute this compound: Elute the bound this compound by passing 5 mL of 2 M ammonium hydroxide in water through the cartridge. Collect the eluate in a clean collection tube.
  • Post-elution processing: The purified this compound solution can be concentrated using a rotary evaporator or lyophilized to obtain a solid powder.

Mandatory Visualizations

Diagram 1: this compound Extraction and Purification Workflow

Fagomine_Extraction_Workflow cluster_extraction Extraction cluster_purification Purification Buckwheat Milled Buckwheat Seeds Extraction Solid-Liquid Extraction (2h, Room Temp) Buckwheat->Extraction Solvent Water/Methanol (7:3) Solvent->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Crude this compound Extract Centrifugation->Supernatant Pellet Solid Residue Centrifugation->Pellet Conditioning Conditioning (0.1M HCl, H2O) Supernatant->Conditioning Proceed to Purification SPE Strong Cation Exchange Solid-Phase Extraction (SPE) Loading Sample Loading (pH 4-5) SPE->Loading 2. Conditioning->SPE 1. Washing Washing (H2O) Loading->Washing 3. Elution Elution (2M NH4OH) Washing->Elution 4. Purified Purified this compound Elution->Purified

Caption: Workflow for this compound extraction and purification.

Diagram 2: this compound's Proposed Signaling Pathway in Metabolic Regulation

Fagomine_Signaling_Pathway cluster_cellular Cellular Level This compound This compound AlphaGlucosidase α-Glucosidase (in small intestine) This compound->AlphaGlucosidase Inhibits AMPK AMPK This compound->AMPK Activates GlucoseAbsorption Decreased Glucose Absorption AlphaGlucosidase->GlucoseAbsorption Leads to PostprandialGlucose Reduced Postprandial Blood Glucose GlucoseAbsorption->PostprandialGlucose SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Activates MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis OxidativeStress Reduced Oxidative Stress PGC1a->OxidativeStress

Caption: Proposed mechanism of this compound's bioactivity.

References

Application Notes & Protocols: Chemo-enzymatic Synthesis of a D-Fagomine Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D-fagomine is an iminosugar that acts as an inhibitor of intestinal glycosidases, making it a compound of high pharmaceutical interest for modulating postprandial glucose concentration.[1][2] This document outlines a chemo-enzymatic approach for the synthesis of a key precursor of D-fagomine. The synthesis is based on an aldol addition reaction catalyzed by fructose-6-phosphate aldolase (FSA) and can be optimized through enzyme immobilization to enhance catalyst stability and reusability. A two-step chemo-enzymatic synthesis of D-fagomine has been developed, commencing with an aldol reaction facilitated by D-Fructose-6-phosphate aldolase (FSA) from Escherichia coli.[1][2]

Experimental Workflow

The chemo-enzymatic synthesis of the D-fagomine precursor involves the aldol addition of dihydroxyacetone (DHA) to N-Cbz-3-aminopropionaldehyde (β-CHO) catalyzed by FSA. The enzyme can be used in its soluble form or immobilized on various supports to improve its operational stability and enable recycling.

ChemoEnzymatic_Synthesis cluster_substrates Substrates cluster_enzyme Enzyme cluster_reaction Aldol Addition cluster_product Product cluster_analysis Analysis DHA Dihydroxyacetone (DHA) Aldol_Reaction Enzymatic Reaction DHA->Aldol_Reaction beta_CHO N-Cbz-3-aminopropionaldehyde (β-CHO) beta_CHO->Aldol_Reaction FSA Fructose-6-phosphate Aldolase (FSA) FSA->Aldol_Reaction Precursor D-Fagomine Precursor Aldol_Reaction->Precursor HPLC HPLC Analysis Precursor->HPLC Synthesis_Logic cluster_goal Synthesis Goal cluster_choice Optimal Choice for Scalability Goal Efficient Synthesis of D-Fagomine Precursor Soluble Soluble FSA Goal->Soluble Immobilized Immobilized FSA Goal->Immobilized Activity High Initial Activity Soluble->Activity leads to Immobilized->Activity can lead to Stability High Operational Stability Immobilized->Stability improves Glyoxal FSA on Glyoxal-Agarose Reusability Reusability Stability->Reusability Reusability->Glyoxal

References

Application Notes and Protocols for In Vitro Glycosidase Inhibitory Assays of Fagomine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fagomine is a natural iminosugar found in various plants, including buckwheat (Fagopyrum esculentum). It is recognized for its potential as a glycosidase inhibitor, making it a compound of interest for the management of metabolic disorders such as type 2 diabetes. Glycosidase enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, this compound can delay carbohydrate digestion and consequently lower postprandial blood glucose levels.[1] This document provides detailed protocols for in vitro assays to determine the glycosidase inhibitory activity of this compound and presents its known inhibitory constants against various glycosidases.

Data Presentation: this compound's Glycosidase Inhibitory Activity

The inhibitory potential of this compound against several key glycosidase enzymes has been evaluated in various studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

EnzymeSourceIC50KiInhibition Type
α-GlucosidaseSaccharomyces cerevisiae0.18 mg/mL92 µMCompetitive
AmyloglucosidaseAspergillus niger-4.8 µMNot Reported
β-GlucosidaseBovine-39 µMNot Reported
IsomaltaseYeast100 µM70 µMNot Reported
SucraseHuman>500 µMNot ReportedWeak Inhibition
LactaseHuman--Poor Inhibitor

Note: IC50 and Ki values can vary depending on the enzyme source, substrate, and assay conditions.

Experimental Protocols

This section provides detailed methodologies for conducting in vitro glycosidase inhibition assays to evaluate the activity of this compound.

α-Glucosidase Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of α-glucosidase, an enzyme that hydrolyzes the α-1,4-glycosidic bonds of carbohydrates.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in phosphate buffer. Create a series of dilutions to determine the IC50 value.

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 10 µL of α-glucosidase solution (1 U/mL) to each well, except for the blank wells.

  • Add 20 µL of the this compound solution at various concentrations to the test wells. For the control well, add 20 µL of phosphate buffer.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (1 mM) to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

α-Amylase Inhibition Assay

This assay measures the inhibitory effect of this compound on α-amylase, an enzyme that hydrolyzes starch into smaller sugars.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v in buffer)

  • This compound

  • Tris-HCl buffer (0.5 M, pH 6.9, containing 0.01 M CaCl2)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in Tris-HCl buffer and create serial dilutions.

  • Add 0.2 mL of the this compound solution at different concentrations to a test tube. For the control, use 0.2 mL of buffer.

  • Add 0.2 mL of starch solution to each tube.

  • Add 0.1 mL of porcine pancreatic amylase solution (2 U/mL) to each tube and incubate for 10 minutes at 37°C.

  • Stop the reaction by adding 0.5 mL of DNSA reagent.

  • Boil the tubes for 5 minutes in a water bath.

  • Cool the tubes to room temperature and add 5 mL of distilled water.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition as described for the α-glucosidase assay.

Sucrase Inhibition Assay

This protocol assesses the inhibitory activity of this compound against sucrase, which breaks down sucrose into glucose and fructose.

Materials:

  • Rat intestinal acetone powder (as a source of sucrase)

  • Sucrose solution

  • This compound

  • Phosphate buffer (50 mM, pH 6.8)

  • Glucose oxidase-peroxidase (GOPOD) reagent

  • Spectrophotometer

Procedure:

  • Prepare a sucrase enzyme solution from rat intestinal acetone powder.

  • Prepare a stock solution of this compound in phosphate buffer and make serial dilutions.

  • In a test tube, mix 100 µL of the sucrase solution with 100 µL of the this compound solution at various concentrations. Use buffer for the control.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Add 100 µL of sucrose solution to start the reaction and incubate for 30 minutes at 37°C.

  • Stop the reaction by heating the tubes in a boiling water bath for 2 minutes.

  • Determine the amount of glucose produced using the GOPOD reagent according to the manufacturer's instructions.

  • Measure the absorbance at 510 nm.

  • Calculate the percentage of inhibition.

Mandatory Visualizations

Experimental Workflow for Glycosidase Inhibition Assay

experimental_workflow prep Prepare Reagents (Enzyme, Substrate, this compound) plate_prep Plate Preparation (Buffer, Enzyme, this compound/Control) prep->plate_prep pre_incubation Pre-incubation (37°C, 10 min) plate_prep->pre_incubation reaction_start Add Substrate (e.g., pNPG) pre_incubation->reaction_start incubation Incubation (37°C, 30 min) reaction_start->incubation reaction_stop Stop Reaction (e.g., Na2CO3) incubation->reaction_stop measurement Measure Absorbance (e.g., 405 nm) reaction_stop->measurement analysis Data Analysis (% Inhibition, IC50) measurement->analysis

Caption: General workflow for an in vitro glycosidase inhibition assay.

Signaling Pathway of Carbohydrate Digestion and Inhibition

carbohydrate_digestion polysaccharides Dietary Carbohydrates (Starch, Sucrose) salivary_amylase Salivary α-Amylase (Mouth) polysaccharides->salivary_amylase Digestion pancreatic_amylase Pancreatic α-Amylase (Small Intestine) polysaccharides->pancreatic_amylase Digestion disaccharides Disaccharides (Maltose, Sucrose, Lactose) salivary_amylase->disaccharides pancreatic_amylase->disaccharides brush_border Brush Border Enzymes (α-Glucosidase, Sucrase, Lactase) disaccharides->brush_border Hydrolysis monosaccharides Monosaccharides (Glucose, Fructose, Galactose) brush_border->monosaccharides absorption Absorption into Bloodstream monosaccharides->absorption This compound This compound (Inhibitor) This compound->pancreatic_amylase Inhibition This compound->brush_border Inhibition

Caption: Inhibition of carbohydrate digestion by this compound.

References

Application Note: Evaluating the Effect of Fagomine on Cellular Glucose Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fagomine is an iminosugar naturally found in sources like buckwheat that has garnered attention for its potential antihyperglycemic properties.[1][2][3] Primarily known as a mild inhibitor of α-glucosidase, this compound can delay carbohydrate digestion and lower postprandial blood glucose levels.[1][4][5] Additionally, studies have indicated that this compound may potentiate glucose-induced insulin secretion and attenuate oxidative stress in endothelial cells.[6][7][8] While its systemic effects on glucose metabolism are documented, a detailed understanding of its direct impact on cellular glucose uptake remains an area of active investigation.

This application note provides a detailed protocol for a cell-based assay to evaluate the effect of this compound on glucose uptake in mammalian cells. The described methodology utilizes a fluorescently labeled deoxyglucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to quantify glucose transport. This assay can be adapted for various cell lines that express glucose transporters, such as GLUT4, which are crucial for insulin-mediated glucose uptake in muscle and adipose tissues.[9][10]

Principle of the Assay

The assay is based on the cellular uptake of 2-NBDG, a fluorescent glucose analog.[9] Once transported into the cell via glucose transporters, 2-NBDG is phosphorylated and trapped intracellularly, as it cannot be fully metabolized.[11][12] The accumulated fluorescence is directly proportional to the amount of glucose uptake and can be measured using a fluorescence plate reader, microscope, or flow cytometer.[9][12][13] This allows for the quantification and comparison of glucose uptake rates in cells treated with this compound versus control conditions.

Materials and Reagents

  • Cell Lines: Adherent or suspension cells expressing glucose transporters (e.g., L6 myotubes, 3T3-L1 adipocytes, or other relevant cell lines).

  • This compound: High-purity D-fagomine.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Glucose-Free Culture Medium: For starvation and treatment steps.[9][13]

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose): Stock solution in a suitable solvent (e.g., ethanol or DMSO).[9]

  • Insulin Solution: As a positive control for stimulating glucose uptake.

  • Phloretin or other known glucose uptake inhibitors: As a negative control.[12]

  • Cell-Based Assay Buffer or Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom culture plates: For fluorescence measurements.[9][13]

  • Optional: Propidium Iodide for cell viability assessment.[9]

Experimental Workflow

The following diagram illustrates the general workflow for the cell-based glucose uptake assay.

G cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay seed_cells Seed cells in a 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation starvation Starve cells in glucose-free medium treatment Treat with this compound, Insulin (positive control), and vehicle (negative control) starvation->treatment add_2nbdg Add 2-NBDG and incubate treatment->add_2nbdg wash Wash cells to remove extracellular 2-NBDG add_2nbdg->wash analysis Analyze fluorescence (Plate Reader, Microscope, or Flow Cytometer) wash->analysis G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS Proteins IR->IRS Phosphorylates GLUT4_pm GLUT4 Glucose_uptake Glucose Uptake GLUT4_pm->Glucose_uptake Facilitates PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GSV GLUT4 Storage Vesicles (GSV) Akt->GSV Promotes Translocation GSV->GLUT4_pm Fuses with Membrane Insulin Insulin Insulin->IR Binds This compound This compound (?) This compound->Akt Potential Enhancement?

References

Application Notes and Protocols for Studying Fagomine's In Vivo Effects on Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fagomine, a natural iminosugar found in buckwheat and other plants, has garnered significant interest for its potential therapeutic applications in metabolic diseases, particularly type 2 diabetes.[1][2] Preclinical studies using various animal models have demonstrated that this compound can positively influence glucose homeostasis, mitigate diet-induced obesity, and modulate inflammatory responses associated with insulin resistance.[1][3][4] This document provides a comprehensive overview of the animal models, experimental protocols, and known signaling pathways relevant to the in vivo investigation of this compound's anti-diabetic effects.

Animal Models for Studying this compound's Effects

The selection of an appropriate animal model is critical for elucidating the mechanisms of action and therapeutic potential of this compound. Both genetic and diet-induced models of diabetes and obesity are commonly employed.

1. Diet-Induced Obesity and Prediabetes Models: These models are highly relevant as they mimic the common etiology of type 2 diabetes in humans, which is often linked to the consumption of high-fat and high-sucrose diets.

  • Wistar Kyoto (WKY) Rats on a High-Fat Diet: This model is used to induce a prediabetic state characterized by impaired glucose tolerance and low-grade inflammation.[3]

  • Sprague-Dawley Rats on a High-Fat, High-Sucrose Diet: This model develops key features of metabolic syndrome, including weight gain, hyperglycemia, and hormonal imbalances, which can be attenuated by this compound.[4]

2. Genetic Models of Diabetes: While less commonly reported in this compound-specific literature, established genetic models of type 2 diabetes could be valuable for investigating specific aspects of this compound's action.

  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and severe type 2 diabetes.

  • Zucker Diabetic Fatty (ZDF) Rats: These rats also possess a leptin receptor mutation and are a widely used model for studying insulin resistance and beta-cell dysfunction.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies on this compound.

Table 1: Effects of this compound on Glucose Metabolism

ParameterAnimal ModelTreatment DetailsResultsReference
Postprandial Blood Glucose Sprague-Dawley Rats1-4 mg/kg body weight this compound with sucrose load (1 g/kg)Dose-dependent reduction in blood glucose. At 2 mg/kg, the area under the curve (0-120 min) was reduced by 20%.[2][6]
Impaired Glucose Tolerance Wistar Kyoto RatsHigh-fat diet supplemented with this compound for 24 weeksThis compound supplementation reduced fat-induced impaired glucose tolerance.[3]
Fasting Blood Glucose Sprague-Dawley RatsHigh-fat, high-sucrose diet with 0.065% (w/w) this compound for 9 weeksAttenuated the increase in fasting blood glucose induced by the high-energy diet.[4]
Fasting Insulin Wistar Kyoto RatsHigh-fat diet with this compound for 24 weeksReduced fasting blood insulin levels compared to the high-fat diet control group.[3]

Table 2: Effects of this compound on Body Weight and Metabolic Hormones

ParameterAnimal ModelTreatment DetailsResultsReference
Body Weight Gain Sprague-Dawley RatsHigh-fat, high-sucrose diet with 0.065% (w/w) this compound for 9 weeksAttenuated the weight gain induced by the high-energy-dense diet.[4]
Plasma Triglycerides Sprague-Dawley RatsHigh-fat, high-sucrose diet with 0.065% (w/w) this compound for 9 weeksAttenuated the increase in plasma triglycerides.[4]
Plasma Leptin Sprague-Dawley RatsHigh-fat, high-sucrose diet with 0.065% (w/w) this compound for 9 weeksAttenuated the increase in plasma leptin levels.[4]
Plasma Ghrelin & Glucagon Sprague-Dawley RatsHigh-fat, high-sucrose diet with 0.065% (w/w) this compound for 9 weeksAttenuated the changes in these hormones induced by the high-energy diet.[4]

Table 3: Effects of this compound on Inflammation and Gut Microbiota

ParameterAnimal ModelTreatment DetailsResultsReference
Plasma IL-6 Wistar Kyoto RatsHigh-fat diet with this compound for 24 weeksReduced plasma levels of the inflammatory marker IL-6.[3]
Hepatic Inflammation Wistar Kyoto RatsHigh-fat diet with this compound for 24 weeksReduced hepatic microgranulomas and lobular inflammation.[3]
Gut Microbiota Wistar Kyoto RatsHigh-fat diet with this compound for 24 weeksAttenuated changes in Enterobacteriales and Bifidobacteriales populations.[3]

Experimental Protocols

1. Oral Glucose Tolerance Test (OGTT)

This protocol is designed to assess how quickly an animal can clear a glucose load from its blood, providing a measure of glucose tolerance.

  • Animals: Wistar Kyoto or Sprague-Dawley rats.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Dietary Regimen: Feed animals a standard or high-fat diet with or without this compound supplementation for the desired study period (e.g., 9-24 weeks).

  • Fasting: Fast the animals overnight (approximately 12-16 hours) with free access to water.

  • Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.

  • Treatment Administration: Administer this compound orally at the desired dose (e.g., 1-4 mg/kg body weight) dissolved in water. The control group receives the vehicle (water).

  • Glucose Challenge: 30 minutes after this compound administration, administer a glucose solution (e.g., 2 g/kg body weight) orally.

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Analysis: Measure blood glucose concentrations using a glucometer. Calculate the Area Under the Curve (AUC) for glucose to quantify the overall glucose excursion.

2. Assessment of Inflammatory Markers

This protocol outlines the measurement of systemic inflammatory markers.

  • Animals and Diet: Use animals from the in vivo study groups (e.g., standard diet, high-fat diet, high-fat diet + this compound).

  • Sample Collection: At the end of the study period, collect whole blood via cardiac puncture or from the abdominal aorta into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples (e.g., 3000 rpm for 15 minutes at 4°C) to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis.

  • Analysis: Use commercially available ELISA kits to quantify the plasma concentrations of inflammatory markers such as Interleukin-6 (IL-6), and Prostaglandin E2.

3. Gut Microbiota Analysis

This protocol provides a general workflow for analyzing changes in the gut microbial composition.

  • Sample Collection: Collect fresh fecal samples from individual animals at specified time points during the study. Alternatively, cecal contents can be collected at the end of the study.

  • Storage: Immediately freeze the samples at -80°C to preserve the microbial DNA.

  • DNA Extraction: Extract total bacterial DNA from the fecal or cecal samples using a commercially available DNA extraction kit.

  • 16S rRNA Gene Sequencing: Amplify the V3-V4 or other variable regions of the 16S rRNA gene using PCR with universal primers.

  • Sequencing: Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis: Process the sequencing data to identify and quantify the different bacterial taxa present in the samples. This involves quality filtering, operational taxonomic unit (OTU) clustering, and taxonomic assignment. Statistical analyses are then performed to identify significant differences in the microbial composition between the different experimental groups.

Signaling Pathways and Mechanisms of Action

This compound's anti-diabetic effects are likely mediated through multiple mechanisms.

1. Modulation of Gut Microbiota and Inflammation

A key proposed mechanism for this compound's long-term benefits is its ability to modulate the gut microbiota.[1] High-fat diets are known to alter the gut microbial composition, leading to increased intestinal permeability and low-grade systemic inflammation, which contributes to insulin resistance. This compound appears to counteract these changes by maintaining a healthier balance of gut bacteria, such as reducing the overgrowth of Enterobacteriales and preserving Bifidobacteriales populations.[3] This, in turn, leads to a reduction in inflammatory markers like IL-6.[3]

Fagomine_Gut_Microbiota_Inflammation cluster_Diet Dietary Input cluster_Gut Gut Environment cluster_Systemic Systemic Effects High-Fat Diet High-Fat Diet Gut Dysbiosis Gut Dysbiosis High-Fat Diet->Gut Dysbiosis This compound This compound ↓ Bifidobacteriales ↓ Bifidobacteriales Gut Dysbiosis->↓ Bifidobacteriales ↑ Enterobacteriales ↑ Enterobacteriales Gut Dysbiosis->↑ Enterobacteriales ↑ Inflammation (IL-6) ↑ Inflammation (IL-6) Gut Dysbiosis->↑ Inflammation (IL-6) Balanced Microbiota Balanced Microbiota This compound->Balanced Microbiota promotes ↓ Inflammation ↓ Inflammation Balanced Microbiota->↓ Inflammation Insulin Resistance Insulin Resistance ↑ Inflammation (IL-6)->Insulin Resistance Improved Insulin Sensitivity Improved Insulin Sensitivity ↓ Inflammation->Improved Insulin Sensitivity

Caption: this compound's modulation of gut microbiota to reduce inflammation.

2. Inhibition of Carbohydrate Digestion

As an iminosugar, this compound can act as a competitive inhibitor of α-glucosidases in the small intestine. This action slows down the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the postprandial glucose spike after a meal.[2][6]

Fagomine_Alpha_Glucosidase_Inhibition Carbohydrates (Starch, Sucrose) Carbohydrates (Starch, Sucrose) α-Glucosidase α-Glucosidase Carbohydrates (Starch, Sucrose)->α-Glucosidase substrate Glucose Absorption Glucose Absorption α-Glucosidase->Glucose Absorption enables Postprandial Hyperglycemia Postprandial Hyperglycemia Glucose Absorption->Postprandial Hyperglycemia This compound This compound This compound->α-Glucosidase inhibits

Caption: this compound inhibits α-glucosidase to lower postprandial glucose.

3. Potential Cellular Signaling Pathways

While direct in vivo evidence in animal models of diabetes is still emerging, in vitro studies suggest that this compound may influence key cellular signaling pathways involved in energy metabolism and cellular stress responses. One such pathway is the AMPK/SIRT1/PGC-1α axis.

  • AMP-activated protein kinase (AMPK): A central regulator of cellular energy homeostasis.

  • Sirtuin 1 (SIRT1): A deacetylase that plays a crucial role in metabolic regulation and stress resistance.

  • Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): A master regulator of mitochondrial biogenesis.

Activation of this pathway can lead to improved mitochondrial function and reduced oxidative stress, which are often impaired in diabetic states.

Fagomine_AMPK_SIRT1_PGC1a_Pathway This compound This compound AMPK AMPK This compound->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates PGC-1α PGC-1α SIRT1->PGC-1α activates Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis ↓ Oxidative Stress ↓ Oxidative Stress PGC-1α->↓ Oxidative Stress

Caption: Potential activation of the AMPK/SIRT1/PGC-1α pathway by this compound.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for the management of type 2 diabetes. The use of diet-induced obesity models in rodents has been particularly insightful, revealing this compound's ability to improve glucose tolerance, reduce weight gain, and ameliorate inflammation, partly through the modulation of the gut microbiota. Future research should continue to explore the precise molecular mechanisms, including the validation of cellular signaling pathways like the AMPK/SIRT1/PGC-1α axis in vivo, to fully understand and harness the therapeutic benefits of this compound.

References

Application of Fagomine as a Functional Food Ingredient: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fagomine is a natural iminosugar, specifically a polyhydroxylated piperidine, first isolated from buckwheat (Fagopyrum esculentum).[1] As a functional food ingredient, this compound has garnered significant interest due to its potential health benefits, primarily related to glucose metabolism, gut health, and anti-inflammatory effects. Unlike many synthetic counterparts, this compound is a component of the human diet through the consumption of buckwheat-based products.[1] This document provides detailed application notes and experimental protocols for researchers and professionals interested in the investigation and application of this compound.

Biological Activities and Potential Applications

This compound exhibits a range of biological activities that make it a promising candidate for use in functional foods and nutraceuticals.

  • Modulation of Glucose Metabolism: this compound acts as a mild inhibitor of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. This inhibition leads to a delayed and reduced postprandial blood glucose spike.

  • Gut Microbiota Modulation: this compound has demonstrated a prebiotic-like effect, selectively promoting the growth of beneficial gut bacteria while inhibiting the adhesion of potentially pathogenic species.

  • Anti-inflammatory Effects: Through its influence on gut microbiota and potentially other mechanisms, this compound has been shown to reduce markers of low-grade inflammation.

  • Weight Management: Studies in animal models suggest that this compound supplementation can help in reducing body weight gain associated with high-fat diets.

These properties position this compound as a valuable ingredient for functional foods aimed at individuals with prediabetes, metabolic syndrome, or those seeking to manage their weight and improve gut health.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: Effects of this compound on Postprandial Blood Glucose in Rats

DosageCarbohydrate ChallengeReduction in AUC (0-120 min)Shift in TmaxReference
1-2 mg/kg body weight1 g/kg sucrose20% (P < 0.01)15 min[2]
1 mg/kg body weight1 g/kg sucrose17% (P < 0.01)15 min[3]
2 mg/kg body weight1 g/kg sucrose20% (P < 0.01)15 min[4]
4 mg/kg body weight1 g/kg sucrose43% (P < 0.001)30 min[3]

AUC: Area Under the Curve; Tmax: Time to maximum blood glucose concentration

Table 2: Effects of this compound on Gut Microbiota in Rats

This compound ConcentrationBacterial SpeciesEffectPercentage ChangeReference
0.14 mMEscherichia coliAgglutination60% of population (P < 0.01)[2]
0.14 mMSalmonella enterica serovar TyphimuriumAgglutination60% of population (P < 0.01)[2]
0.14 mMEnterobacteriaceaeInhibition of adhesion to intestinal mucosa95-99% cells in supernatant (P < 0.001)[2]
0.14 mMLactobacillus acidophilusPromotion of adhesion to intestinal mucosa56% cells in supernatant[2]

Table 3: Effects of this compound on Inflammatory Markers in Rats

Study DurationDietInflammatory MarkerEffectReference
24 weeksHigh-fat dietPlasma IL-6Reduction[5]
24 weeksHigh-fat dietProstaglandin E2Reduction[5]
24 weeksHigh-fat dietLeukotriene B4Reduction[5]

Experimental Protocols

Extraction and Quantification of this compound from Buckwheat

This protocol describes a method for the extraction of this compound from buckwheat (Fagopyrum esculentum) and its quantification using High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS).[1][6]

Materials:

  • Buckwheat groats, flour, or other products

  • Methanol

  • Water (HPLC grade)

  • Formic acid

  • Cation exchange solid-phase extraction (SPE) cartridges

  • HPLC-ESI-MS system

Protocol:

  • Sample Preparation:

    • Grind the buckwheat sample to a fine powder.

    • Defat the sample with hexane if necessary.

  • Extraction:

    • Suspend the powdered sample in a methanol/water solution (e.g., 50:50 v/v).

    • Use a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Extract using an appropriate method such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) for improved efficiency.[7] Alternatively, perform maceration with shaking for several hours at room temperature.

    • For enzymatic extraction, incubate the sample with a mixture of non-starch polysaccharide (NSP) hydrolyzing enzymes (e.g., cellulase, xylanase, β-glucanase) at an optimized temperature (e.g., 65°C) and time (e.g., 2 hours).[8][9][10]

    • Centrifuge the mixture and collect the supernatant.

  • Purification:

    • Concentrate the supernatant under reduced pressure.

    • Redissolve the residue in water.

    • Apply the aqueous extract to a pre-conditioned cation exchange SPE cartridge.

    • Wash the cartridge with water to remove neutral and acidic compounds.

    • Elute this compound with an appropriate buffer (e.g., aqueous ammonia).

  • Quantification by HPLC-ESI-MS:

    • Chromatographic Conditions:

      • Column: Cation exchange column

      • Mobile Phase: Gradient elution with ammonium formate buffer

      • Flow Rate: 0.5 mL/min

      • Injection Volume: 10 µL

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection: Selected Ion Monitoring (SIM) for the [M+H]+ ion of this compound (m/z 148.1)

    • Quantification:

      • Prepare a standard curve using pure this compound.

      • Calculate the concentration of this compound in the sample based on the standard curve.

In Vitro α-Glucosidase Inhibition Assay

This protocol details the procedure to assess the inhibitory activity of this compound on α-glucosidase.[11][12]

Materials:

  • This compound solution of known concentrations

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., 0.25 U/mL)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (substrate, e.g., 2.5 mM)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M) to stop the reaction

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation:

    • Prepare a series of this compound dilutions in phosphate buffer.

    • Prepare solutions of α-glucosidase, pNPG, and Na₂CO₃ in phosphate buffer.

  • Assay:

    • In a 96-well plate, add 20 µL of the this compound solution (or buffer for control, or acarbose for positive control) to each well.

    • Add 20 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 40 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of the Na₂CO₃ solution.

  • Measurement:

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with this compound.

    • Determine the IC₅₀ value (the concentration of this compound required to inhibit 50% of the enzyme activity).

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol describes the procedure for an OGTT in rats to evaluate the effect of this compound on glucose metabolism.[4][10][13]

Animals:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

Materials:

  • This compound

  • Glucose solution (e.g., 1 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Protocol:

  • Acclimatization and Fasting:

    • Acclimatize the rats for at least one week before the experiment.

    • Fast the rats overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Glucose:

    • Measure the baseline blood glucose level (t=0) from the tail vein using a glucometer.

  • Administration:

    • Administer this compound orally by gavage at the desired dose (e.g., 1-4 mg/kg body weight).

    • The control group should receive the vehicle (e.g., water).

  • Glucose Challenge:

    • Thirty minutes after this compound administration, administer the glucose solution orally by gavage.

  • Blood Glucose Monitoring:

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge from the tail vein.

  • Data Analysis:

    • Plot the blood glucose concentration over time.

    • Calculate the Area Under the Curve (AUC) for blood glucose levels from 0 to 120 minutes.

    • Compare the AUC values between the control and this compound-treated groups.

Gut Microbiota Analysis via 16S rRNA Sequencing

This protocol outlines the general workflow for analyzing the impact of this compound on the gut microbiota composition.[8][14][15]

Protocol:

  • Sample Collection:

    • Collect fresh fecal samples from animals at baseline and after the this compound intervention period.

    • Immediately freeze the samples at -80°C until DNA extraction.

  • DNA Extraction:

    • Extract total bacterial DNA from the fecal samples using a commercially available kit according to the manufacturer's instructions.

  • 16S rRNA Gene Amplification:

    • Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.

  • Library Preparation and Sequencing:

    • Prepare the amplicon libraries for sequencing on a platform such as Illumina MiSeq.

  • Bioinformatic Analysis:

    • Quality Control: Trim and filter the raw sequencing reads to remove low-quality sequences.

    • OTU Picking/ASV Inference: Cluster the high-quality reads into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Taxonomic Assignment: Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).

    • Diversity Analysis:

      • Alpha diversity: Calculate indices such as Shannon, Simpson, and Chao1 to assess the diversity within each sample.

      • Beta diversity: Use metrics like Bray-Curtis or UniFrac to compare the microbial community composition between different treatment groups. Visualize with Principal Coordinate Analysis (PCoA) plots.

    • Statistical Analysis: Identify differentially abundant taxa between the control and this compound-treated groups.

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action on Cellular Metabolism

This compound is believed to exert some of its beneficial metabolic effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a key energy sensor that, when activated, promotes catabolic processes to generate ATP. The activation of AMPK by this compound may lead to the subsequent activation of Sirtuin 1 (SIRT1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which are crucial regulators of mitochondrial biogenesis and function.

Fagomine_Signaling_Pathway This compound This compound AMPK AMPK Activation This compound->AMPK Indirectly through cellular energy status? SIRT1 SIRT1 Activation AMPK->SIRT1 PGC1a PGC-1α Activation AMPK->PGC1a Phosphorylation Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake SIRT1->PGC1a Deacetylation Inflammation Inflammation SIRT1->Inflammation Inhibition of NF-κB Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Fatty_Acid_Ox Fatty Acid Oxidation PGC1a->Fatty_Acid_Ox

Caption: Proposed signaling pathway of this compound's metabolic effects.

Experimental Workflow for Evaluating this compound's Effect on Gut Microbiota

The following diagram illustrates a typical experimental workflow for investigating the impact of dietary this compound supplementation on the gut microbiome and host physiology in an animal model.

Fagomine_Gut_Microbiota_Workflow start Animal Model Selection (e.g., Rats on High-Fat Diet) intervention Dietary Intervention: Control vs. This compound Supplementation start->intervention sampling Fecal Sample Collection (Baseline and Post-Intervention) intervention->sampling host_phenotype Host Phenotypic Measurements (Glucose Tolerance, Inflammatory Markers) intervention->host_phenotype dna_extraction Bacterial DNA Extraction sampling->dna_extraction sequencing 16S rRNA Gene Sequencing dna_extraction->sequencing bioinformatics Bioinformatic Analysis (OTU/ASV, Taxonomy, Diversity) sequencing->bioinformatics correlation Correlation Analysis: Microbiota vs. Host Phenotype bioinformatics->correlation host_phenotype->correlation conclusion Conclusion on this compound's Prebiotic-like Effects correlation->conclusion

Caption: Workflow for a this compound gut microbiota intervention study.

Conclusion

This compound presents a compelling profile as a functional food ingredient with multi-faceted benefits for metabolic health. The provided application notes and protocols offer a starting point for researchers and drug development professionals to explore its potential further. The ability of this compound to modulate glucose metabolism, positively influence the gut microbiota, and exert anti-inflammatory effects warrants continued investigation and development for its application in promoting human health.

References

Application Notes and Protocols for Studying Gut Microbiota Composition Changes Using Fagomine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fagomine, a natural iminosugar found in buckwheat, has demonstrated significant potential in modulating the composition of the gut microbiota.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study its effects on the gut microbiome and associated physiological changes. These protocols are intended for researchers in academia and industry, including those in drug development, who are investigating the therapeutic potential of microbiome modulation.

This compound's "fiber-like" action promotes the growth of beneficial bacteria, such as Bacteroides and Prevotella, while reducing the abundance of others like Blautia and Oribacterium.[1][3] These alterations in the gut microbial landscape are associated with positive physiological outcomes, including reduced body weight gain, decreased inflammation, and improved metabolic health.[1][3][4] this compound also exhibits properties of an intestinal glycosidase inhibitor and can modulate the adhesion of certain bacteria to the intestinal mucosa.[1][5][6]

Data Presentation

The following tables summarize the quantitative data from a key preclinical study investigating the effects of this compound on gut microbiota and physiological parameters in healthy rats.

Table 1: Changes in Gut Microbiota Composition in Cecal Content of Rats Supplemented with this compound.

Bacterial GenusChange with this compoundSignificance
BacteroidesIncreasedp < 0.05
PrevotellaIncreasedp < 0.05
ClostridiumIncreasedp < 0.05
DysgonomonasIncreasedp < 0.05
AnaerofilumReducedp < 0.05
BlautiaReducedp < 0.05
OribacteriumReducedp < 0.05

Table 2: Changes in Gut Microbiota Composition in Feces of Rats Supplemented with this compound.

Bacterial GenusChange with this compoundSignificance
BacteroidesIncreasedp < 0.05
PrevotellaIncreasedp < 0.05
FlavobacteriumReducedp < 0.05
OdoribacterReducedp < 0.05

Table 3: Physiological and Biochemical Changes in Rats Supplemented with this compound.

ParameterChange with this compoundSignificance
Body Weight GainSignificantly Reducedp < 0.05
Plasma Acetate ConcentrationIncreasedNot specified
Plasma Leukotriene B4Reducedp < 0.05
Plasma Interleukin-6 (IL-6)Reducedp < 0.05
Plasma 12-Hydroxyeicosatetraenoic acids (12-HETE)Reducedp < 0.05

Experimental Protocols

Protocol 1: In Vivo this compound Administration and Sample Collection

This protocol describes the oral administration of this compound to rodents and the subsequent collection of fecal and blood samples for microbiota and inflammatory marker analysis.

Materials:

  • Sprague Dawley rats (or other appropriate rodent model)

  • Standard rodent chow

  • This compound

  • Oral gavage needles

  • Metabolic cages for fecal collection

  • EDTA-coated tubes for blood collection

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Acclimatization: Acclimate animals to individual housing and the specific diet for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to a control group (receiving vehicle) and a this compound-treated group.

  • This compound Administration:

    • Dissolve this compound in sterile water or a suitable vehicle.

    • Administer this compound daily via oral gavage at a predetermined dose. The effective dose in rats has been documented to be in the range of 1-2 mg/kg body weight.[5][6]

    • The control group should receive an equivalent volume of the vehicle.

  • Fecal Sample Collection:

    • House animals in metabolic cages for fecal pellet collection.

    • Collect fresh fecal pellets at designated time points (e.g., baseline, weekly, and at the end of the study).

    • Immediately snap-freeze the fecal samples in liquid nitrogen and store them at -80°C until DNA extraction.

  • Blood Sample Collection:

    • At the end of the study, collect blood from the animals via cardiac puncture or another approved method.

    • Collect blood into EDTA-coated tubes to prevent coagulation.

    • Centrifuge the blood at 1,000 x g for 15 minutes at 4°C to separate the plasma.

    • Aliquot the plasma into clean tubes and store at -80°C until analysis of inflammatory markers.

Protocol 2: 16S rRNA Gene Sequencing for Gut Microbiota Analysis

This protocol outlines the steps for analyzing the gut microbial composition from fecal samples using 16S rRNA gene sequencing.

Materials:

  • DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit)

  • Primers for amplifying the V3-V4 hypervariable region of the 16S rRNA gene

  • PCR reagents (polymerase, dNTPs, buffer)

  • Agarose gel electrophoresis equipment

  • DNA purification kit

  • Next-generation sequencing platform (e.g., Illumina MiSeq)

Procedure:

  • DNA Extraction:

    • Extract total DNA from the collected fecal samples using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.

    • Perform PCR using a high-fidelity polymerase.

  • Library Preparation:

    • Purify the PCR products to remove primers and dNTPs.

    • Attach sequencing adapters and barcodes to the purified amplicons to create a sequencing library.

  • Sequencing:

    • Sequence the prepared library on a next-generation sequencing platform.

  • Data Analysis:

    • Process the raw sequencing reads using bioinformatics pipelines such as QIIME2 or similar software.

    • Perform quality filtering, denoising, and chimera removal.

    • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the OTUs/ASVs by comparing them against a reference database (e.g., Greengenes, SILVA).

    • Analyze the microbial diversity (alpha and beta diversity) and differential abundance of taxa between the control and this compound-treated groups.

Protocol 3: Measurement of Plasma Inflammatory Markers by ELISA

This protocol provides a general procedure for quantifying the levels of IL-6, Leukotriene B4, and 12-HETE in rat plasma using commercially available ELISA kits.

Materials:

  • Rat IL-6 ELISA kit

  • Rat Leukotriene B4 ELISA kit

  • Rat 12-HETE ELISA kit

  • Microplate reader

  • Pipettes and tips

  • Wash buffer

  • Stop solution

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the specific ELISA kit manual.

  • Assay Procedure:

    • Add standards and plasma samples to the wells of the antibody-coated microplate.

    • Add the detection antibody (often biotin-conjugated).

    • Incubate the plate as per the kit's instructions (typically 1-2 hours at room temperature or 37°C).[7][8]

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[7][8]

    • Add the enzyme conjugate (e.g., Streptavidin-HRP).

    • Incubate the plate again.

    • Wash the plate to remove the unbound enzyme conjugate.

    • Add the substrate solution (e.g., TMB) and incubate in the dark for color development.[7][8]

    • Stop the reaction by adding the stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the appropriate wavelength (usually 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentrations of the inflammatory markers in the plasma samples by interpolating their absorbance values on the standard curve.

Protocol 4: Bacterial Adhesion Assay

This protocol describes an in vitro method to assess the effect of this compound on the adhesion of bacteria to intestinal epithelial cells.

Materials:

  • Caco-2 or HT-29 human colon adenocarcinoma cell lines

  • Cell culture medium (e.g., DMEM) and supplements

  • Bacterial strains of interest (e.g., Escherichia coli, Lactobacillus spp.)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fluorescent dye for labeling bacteria (e.g., FITC) or plating for CFU counting

  • Microscope or plate reader for quantification

Procedure:

  • Cell Culture: Culture the intestinal epithelial cells to form a confluent monolayer in a multi-well plate.

  • Bacterial Preparation:

    • Grow the bacterial strains to the desired growth phase.

    • Label the bacteria with a fluorescent dye according to the manufacturer's protocol, or prepare for quantification by colony-forming unit (CFU) counting.

  • Adhesion Assay:

    • Wash the confluent cell monolayers with PBS.

    • Pre-incubate the bacterial suspension with or without this compound at various concentrations for a specified period.

    • Add the bacterial suspension to the cell monolayers and incubate to allow for adhesion.

  • Washing: Gently wash the cell monolayers multiple times with PBS to remove non-adherent bacteria.

  • Quantification:

    • Fluorescence Method: Lyse the cells and measure the fluorescence of the lysate using a fluorometer.

    • CFU Counting: Lyse the cells and plate the lysate on appropriate agar plates. Count the number of colonies after incubation to determine the number of adherent bacteria.

  • Data Analysis: Compare the adhesion of bacteria in the presence and absence of this compound to determine its inhibitory or promoting effect.

Visualization of Pathways and Workflows

experimental_workflow cluster_animal_study In Vivo this compound Administration cluster_sampling Sample Collection cluster_analysis Downstream Analysis cluster_outcome Data Interpretation animal_model Rodent Model (e.g., Sprague Dawley Rats) diet Standard Diet animal_model->diet fagomine_group This compound Treatment Group diet->fagomine_group control_group Control Group (Vehicle) diet->control_group fecal_collection Fecal Sample Collection fagomine_group->fecal_collection blood_collection Blood Sample Collection fagomine_group->blood_collection control_group->fecal_collection control_group->blood_collection dna_extraction Fecal DNA Extraction fecal_collection->dna_extraction plasma_separation Plasma Separation blood_collection->plasma_separation sequencing 16S rRNA Sequencing dna_extraction->sequencing bioinformatics Bioinformatics Analysis sequencing->bioinformatics microbiota_changes Changes in Gut Microbiota Composition bioinformatics->microbiota_changes elisa ELISA for Inflammatory Markers plasma_separation->elisa physiological_changes Changes in Physiological Parameters elisa->physiological_changes

Caption: Experimental workflow for studying this compound's effects.

signaling_pathway cluster_gut Gut Lumen cluster_microbiota_changes Microbiota Compositional Changes cluster_metabolites Microbial Metabolites cluster_host_response Host Physiological Response This compound This compound gut_microbiota Gut Microbiota This compound->gut_microbiota Modulates dietary_fiber Dietary Fiber dietary_fiber->gut_microbiota Fermentation bacteroides Increased Bacteroides gut_microbiota->bacteroides prevotella Increased Prevotella gut_microbiota->prevotella blautia Reduced Blautia gut_microbiota->blautia acetate Increased Acetate bacteroides->acetate prevotella->acetate immune_cells Immune Cells acetate->immune_cells Signals via GPCRs inflammation Reduced Inflammation body_weight Reduced Body Weight Gain inflammation->body_weight Contributes to immune_cells->inflammation Downregulates Pro-inflammatory Cytokines (e.g., IL-6)

Caption: Proposed signaling pathway of this compound's effects.

References

Application Notes and Protocols: Development of Fagomine Derivatives with Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, bioactivity, and mechanisms of action of fagomine and its derivatives. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction to this compound and its Derivatives

This compound is a natural iminosugar first isolated from buckwheat (Fagopyrum esculentum). It and its synthetic derivatives have garnered significant attention in the scientific community due to their diverse and potent biological activities. These compounds are piperidine alkaloids that act as glycosidase inhibitors and modulate various cellular signaling pathways, making them promising candidates for the development of therapeutic agents for a range of diseases, including metabolic disorders and cancer.

The core structure of this compound can be chemically modified to produce a wide array of derivatives with enhanced potency and selectivity. Synthetic strategies often involve multi-step reactions, including divergent asymmetric synthesis and chemoenzymatic approaches, to generate novel analogues[1][2][3][4][5]. These modifications are crucial for improving the pharmacokinetic and pharmacodynamic properties of the parent compound.

Enhanced Bioactivities of this compound Derivatives

This compound and its derivatives exhibit a broad spectrum of biological activities. The following sections summarize the key therapeutic areas where these compounds have shown significant potential.

Glycosidase Inhibition and Antihyperglycemic Effects

One of the most well-documented activities of this compound derivatives is their ability to inhibit glycosidases, enzymes responsible for the breakdown of carbohydrates. This inhibition leads to a reduction in postprandial blood glucose levels, a key therapeutic target in the management of type 2 diabetes[6][7].

D-fagomine, when co-ingested with sucrose or starch, has been shown to lower blood glucose in a dose-dependent manner in rats. At doses of 1-2 mg/kg body weight, it reduced the area under the curve for blood glucose by 20% and delayed the time to maximum blood glucose concentration by 15 minutes[6][7].

Modulation of Insulin Secretion

Certain this compound derivatives have been found to potentiate glucose-induced insulin secretion from pancreatic islets. This effect is not observed at basal glucose concentrations, suggesting a glucose-dependent mechanism of action. Studies indicate that this compound may accelerate one or more steps in the glycolytic pathway downstream of glyceraldehyde 3-phosphate formation, leading to an increase in the ATP/ADP ratio, which triggers insulin release[8].

Attenuation of Oxidative Stress

D-fagomine has been shown to protect against high glucose-induced oxidative stress in human umbilical vein endothelial cells (HUVECs)[9]. It achieves this by reducing the production of reactive oxygen species (ROS) and malondialdehyde (MDA), and by restoring the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione reductase (GR)[9]. This protective effect is mediated through the activation of the AMPK/SIRT1/PGC-1α signaling pathway[9].

Antimicrobial and Gut Microbiota Modulation

This compound can selectively agglutinate certain pathogenic bacteria, such as Escherichia coli and Salmonella enterica, thereby inhibiting their adhesion to the intestinal mucosa[6][7]. This suggests a potential role for this compound derivatives in preventing bacterial infections and modulating the gut microbiota to promote a healthier microbial balance.

Immunomodulatory and Anti-inflammatory Effects

Some this compound derivatives, such as 4-epi-fagomine, have demonstrated immunomodulatory properties by preventing the activation of macrophages by lipopolysaccharide (LPS)[2]. This anti-inflammatory activity, coupled with their other bioactivities, makes them attractive candidates for the treatment of inflammatory diseases.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of this compound and its derivatives based on available literature.

Table 1: Antihyperglycemic Effects of D-Fagomine in Rats

ParameterDose of D-Fagomine (with 1g/kg sucrose)ObservationReference
Reduction in AUC (0-120 min) for blood glucose1-2 mg/kg body weight20% reduction (P < 0.01)[6][7]
Shift in Tmax for blood glucose1-2 mg/kg body weightDelayed by 15 minutes[6][7]

Table 2: Effect of D-Fagomine on Bacterial Agglutination and Adhesion

Bacterial SpeciesD-Fagomine Concentration% Agglutination% Inhibition of Adhesion to Intestinal MucosaReference
Enterobacteriaceae (E. coli, S. enterica)0.14 mM60% (P < 0.01)95-99% (P < 0.001)[6][7]
Lactobacillus acidophilus0.14 mMNo significant agglutinationPromoted adhesion (56% in supernatant)[6][7]

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the bioactivity of this compound derivatives.

Protocol for Intestinal Sucrase Inhibition Assay

This protocol is adapted from methodologies used to assess the inhibition of intestinal disaccharidases.

Materials:

  • Rat intestinal acetone powder

  • Sucrose solution (substrate)

  • This compound derivative solutions (test compounds)

  • Phosphate buffer (pH 7.0)

  • Glucose oxidase-peroxidase reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a homogenate of rat intestinal acetone powder in phosphate buffer. Centrifuge the homogenate and use the supernatant as the enzyme source.

  • In a 96-well microplate, add the enzyme solution to wells containing various concentrations of the this compound derivative or a control vehicle.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the sucrose solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., Tris buffer).

  • Measure the amount of glucose produced using the glucose oxidase-peroxidase reagent. The absorbance is read at a specific wavelength (e.g., 505 nm) using a microplate reader.

  • Calculate the percentage inhibition of sucrase activity for each concentration of the this compound derivative.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Protocol for Cellular Oxidative Stress Assay in HUVECs

This protocol outlines the measurement of intracellular ROS in high glucose-treated HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • High glucose medium (e.g., 33 mM D-glucose)

  • This compound derivative solutions

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Culture HUVECs in standard endothelial cell growth medium until they reach 80-90% confluency.

  • Expose the cells to high glucose medium with or without various concentrations of the this compound derivative for a predetermined period (e.g., 24 hours). A normal glucose control group should also be included.

  • After the treatment period, wash the cells with PBS.

  • Incubate the cells with the DCFH-DA probe (e.g., 10 µM) in serum-free medium at 37°C for 30 minutes in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity of DCF using a fluorescence microscope or a fluorescence plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • The fluorescence intensity is proportional to the amount of intracellular ROS. Compare the fluorescence levels between the different treatment groups.

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the bioactivity of this compound derivatives.

fagomine_oxidative_stress_pathway High_Glucose High Glucose LKB1 LKB1 High_Glucose->LKB1 This compound D-Fagomine This compound->LKB1 AMPK AMPK LKB1->AMPK SIRT1 SIRT1 AMPK->SIRT1 PGC1a PGC-1α SIRT1->PGC1a Antioxidant_Enzymes Antioxidant Enzymes (SOD, GR) PGC1a->Antioxidant_Enzymes ROS_Reduction Reduced Oxidative Stress (↓ ROS, ↓ MDA) Antioxidant_Enzymes->ROS_Reduction

Caption: D-Fagomine's role in the AMPK/SIRT1/PGC-1α pathway.

insulin_secretion_pathway Glucose Glucose Glycolysis_Upper Glycolysis (Upper Phase) Glucose->Glycolysis_Upper G3P Glyceraldehyde 3-Phosphate Glycolysis_Upper->G3P Glycolysis_Lower Glycolysis (Lower Phase) G3P->Glycolysis_Lower This compound This compound This compound->Glycolysis_Lower Potentiates ATP_ADP ↑ ATP/ADP Ratio Glycolysis_Lower->ATP_ADP Insulin_Secretion Insulin Secretion ATP_ADP->Insulin_Secretion

Caption: this compound's potentiation of glucose-induced insulin secretion.

experimental_workflow_ros Start Culture HUVECs Treatment Treat with High Glucose ± this compound Derivative Start->Treatment Wash1 Wash with PBS Treatment->Wash1 Probe Incubate with DCFH-DA Wash1->Probe Wash2 Wash with PBS Probe->Wash2 Measure Measure Fluorescence Wash2->Measure Analyze Analyze Data Measure->Analyze

Caption: Workflow for measuring intracellular ROS in HUVECs.

References

Application Notes: In Vivo Experimental Design for Fagomine Supplementation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-fagomine is a natural iminosugar found in foods such as buckwheat.[1][2][3] It has garnered significant interest for its potential as a dietary supplement or functional food ingredient to mitigate health risks associated with metabolic disorders.[1][4] In vivo studies have demonstrated that D-fagomine can lower postprandial blood glucose, prevent weight gain, reduce inflammation, and beneficially modulate gut microbiota.[1][3][5][6] Its mechanism of action involves the inhibition of intestinal glycosidases and modulation of key signaling pathways related to metabolism and oxidative stress.[5][7]

These application notes provide a comprehensive guide for researchers designing in vivo experiments to evaluate the efficacy and mechanisms of fagomine supplementation. The protocols and data presented are synthesized from multiple studies to ensure a robust and reproducible experimental framework.

Experimental Design and Considerations

A well-designed in vivo study is critical for obtaining meaningful and translatable results. The following sections outline key considerations for designing this compound supplementation studies.

1. Animal Models

The choice of animal model is fundamental and typically involves inducing a metabolic phenotype that this compound is expected to counteract.

  • Rodent Models: Sprague-Dawley rats, Wistar Kyoto rats, and C57BL/6 mice are commonly used.[4][8][9]

  • Induction of Metabolic Dysfunction: A high-fat diet (HFD) or a high-fat high-sucrose (HFHS) diet is frequently used to induce obesity, insulin resistance, and a prediabetic state.[3][4][9][10] The duration of the diet can range from several weeks to months to establish the desired phenotype.[4][8][11][9]

2. This compound Administration and Dosage

This compound can be administered acutely to assess immediate effects on postprandial glycemia or chronically to evaluate long-term metabolic changes.

  • Acute Studies (e.g., for OGTT): Doses typically range from 1 to 4 mg/kg body weight, administered via oral gavage along with a carbohydrate challenge.[1][2][12]

  • Chronic Studies: this compound is usually mixed into the feed. Common supplementation levels are 0.065% (w/w) in a high-energy-dense diet or 0.96 g/kg of standard feed.[4][5][6]

3. Experimental Groups

A typical study design includes the following groups:

  • Control Group: Fed a standard chow diet.

  • Disease Model Group: Fed a high-fat or high-fat high-sucrose diet.

  • Treatment Group: Fed a high-fat or high-fat high-sucrose diet supplemented with this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo this compound supplementation study.

G cluster_0 Phase 1: Acclimatization & Induction cluster_1 Phase 2: Supplementation cluster_2 Phase 3: Functional & Biochemical Analysis cluster_3 Phase 4: Data Analysis A Animal Acclimatization (1-2 weeks) B Dietary Induction (HFD/HFHS) (8-24 weeks) A->B C Baseline Measurements (Weight, Glucose) B->C D Group Allocation C->D E This compound Supplementation (Chronic) D->E F Regular Monitoring (Weight, Food Intake) E->F G Metabolic Testing (OGTT, ITT) F->G H Sample Collection (Blood, Tissues, Feces) G->H I Biochemical Assays & Histology H->I J Data Compilation & Statistical Analysis I->J

A typical workflow for in vivo this compound supplementation studies.

Data Presentation: Summary of In Vivo Studies

The following tables summarize quantitative data from representative this compound supplementation studies.

Table 1: Animal Models and Dosing Regimens

ParameterStudy 1Study 2Study 3Study 4
Animal Model Sprague-Dawley Rats[4][5]Wistar Kyoto Rats[9]Sprague-Dawley Rats[1][2]Healthy Rats[5]
Diet High-Fat High-Sucrose (HFHS)[4]High-Fat Diet (HFD)[9]Standard DietStandard Diet[5]
This compound Dose 0.065% (w/w) in diet[4][6]HFD + this compound1-4 mg/kg (Oral Gavage)[2][12]0.96 g/kg in feed[5]
Duration 9 weeks[4][6]24 weeks[9]Acute (Single Dose)[2]6 months[5]
Primary Focus Metabolic Hormones & Lipids[4]Prediabetes & Inflammation[9]Postprandial Glycemia[1][2]Gut Microbiota & Body Weight[5]

Table 2: Key Quantitative Outcomes of this compound Supplementation

Outcome MeasuredThis compound EffectMagnitude of EffectReference
Postprandial Glucose (AUC) Reduction~20% reduction with 1-2 mg/kg dose[1][4]
Time to Max. Glucose (Tmax) DelayShifted by 15-30 minutes[1][12]
Body Weight Gain AttenuationSignificantly less weight gain compared to HFD controls[3][4][5]
Plasma Triglycerides ReductionAttenuated the increase induced by HFD[4][6]
Plasma IL-6 (Inflammation) ReductionReduced levels in HFD-fed rats[5][9]
Gut Enterobacteriales ModulationCounteracted HFD-induced changes[3][9]
Gut Prevotellaceae IncreaseIncreased populations in healthy rats[5]

Experimental Protocols

Detailed protocols for key in vivo experiments are provided below.

Protocol 1: Oral Glucose Tolerance Test (OGTT)

This test assesses the ability to clear a glucose load from the blood, a key indicator of glucose homeostasis.

Materials:

  • D-Glucose solution (e.g., 50% dextrose)[8]

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection tubes (e.g., microvette tubes)[8]

  • Animal scale

Procedure:

  • Fasting: Fast mice or rats for 4-6 hours in the morning.[8][13] Ensure ad libitum access to water.[8][14] For animals on a special diet (e.g., HFD), remove the food but save it to be returned after the test.[8][11]

  • Baseline Blood Glucose (Time 0): Weigh the animal to calculate the glucose dose.[8] Obtain a small blood sample from the tail tip and measure the baseline blood glucose concentration.

  • Glucose Administration: Administer a bolus dose of glucose via oral gavage. A typical dose is 1-2 g/kg body weight.[5][8][13]

  • Blood Sampling: Collect blood samples at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after glucose administration.[2][5][13]

  • This compound Co-administration: For acute studies, this compound is administered via oral gavage together with the glucose solution.[2]

  • Data Analysis: Plot blood glucose concentration against time. Calculate the Area Under the Curve (AUC) to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.

Protocol 2: Tissue Collection and Histological Analysis

Histological analysis of the liver and adipose tissue is crucial for assessing fat accumulation (steatosis) and inflammation.

Materials:

  • Anesthetics (e.g., ketamine/xylazine)[5]

  • Surgical tools

  • 10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA)

  • Phosphate-Buffered Saline (PBS)

  • Paraffin wax

  • Microtome

  • Hematoxylin and Eosin (H&E) stains

  • Microscope

Procedure:

  • Animal Euthanasia: At the end of the study, fast animals overnight.[5] Anesthetize the animal deeply.

  • Tissue Collection: Perfuse the animal with cold PBS to remove blood from the organs. Carefully dissect the liver and epididymal white adipose tissue (eWAT).

  • Fixation: Immediately place tissue samples in 10% NBF for 24-48 hours at room temperature.

  • Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut thin sections (e.g., 5 µm) using a microtome and mount them on glass slides.

  • Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink).

  • Imaging and Analysis: Examine the slides under a microscope. For the liver, assess the degree of steatosis (fat droplet accumulation), inflammation (immune cell infiltration), and fibrosis.[10][15][16] For adipose tissue, measure adipocyte size, as hypertrophy is a marker of metabolic dysfunction.[15][17]

Signaling Pathway Visualization

This compound has been shown to exert protective effects by modulating cellular signaling pathways. An in vitro study demonstrated that this compound attenuates high glucose-induced oxidative stress in endothelial cells via the AMPK/SIRT1/PGC-1α pathway.[7]

AMPK/SIRT1/PGC-1α Signaling Pathway

The diagram below illustrates the proposed mechanism by which this compound mitigates oxidative stress.

G This compound This compound LKB1 LKB1 This compound->LKB1 Activates AMPK AMPK LKB1->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Activates Mito Mitochondrial Biogenesis PGC1a->Mito Antioxidant Antioxidant Enzymes (SOD, GR) PGC1a->Antioxidant ROS Oxidative Stress (ROS Production) Mito->ROS Reduces Outcome Cellular Protection Mito->Outcome Antioxidant->ROS Inhibits Antioxidant->Outcome ROS->Outcome Leads to Damage

This compound activates the AMPK/SIRT1/PGC-1α pathway to reduce oxidative stress.

References

Application Notes & Protocols for the Analytical Separation of Fagomine Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fagomine is a natural iminosugar, first isolated from buckwheat (Fagopyrum esculentum), with significant potential in the pharmaceutical and nutraceutical industries. As a potent inhibitor of α-glucosidase, it plays a role in modulating postprandial blood glucose levels, making it a person of interest for the management of type 2 diabetes. This compound exists as several diastereomers, including D-fagomine, 3-epi-fagomine, and 3,4-di-epi-fagomine. The specific biological activity can vary between these stereoisomers, necessitating robust analytical methods for their separation and quantification. This document provides detailed application notes and protocols for the chromatographic separation of this compound diastereomers, primarily based on a validated cation exchange High-Performance Liquid Chromatography (HPLC) method coupled with Electrospray Ionization Quadrupole Mass Spectrometry (ESI-Q-MS).

Biological Context: this compound as an α-Glucosidase Inhibitor

α-Glucosidase is an enzyme located in the brush border of the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By competitively inhibiting this enzyme, this compound delays carbohydrate digestion and reduces the rate of glucose absorption into the bloodstream. This mechanism helps to lower postprandial hyperglycemia, a key factor in the pathophysiology of type 2 diabetes.

Fagomine_Mechanism cluster_inhibition Carbohydrates Complex Carbohydrates (e.g., Starch, Sucrose) alpha_Glucosidase α-Glucosidase (Intestinal Enzyme) Carbohydrates->alpha_Glucosidase Digestion Glucose Glucose alpha_Glucosidase->Glucose Hydrolysis Inhibition Inhibition Bloodstream Bloodstream Absorption Glucose->Bloodstream Reduced_Absorption Reduced Glucose Absorption This compound This compound This compound->alpha_Glucosidase Competitive Binding

Mechanism of α-Glucosidase Inhibition by this compound.

Analytical Methodology: Cation Exchange HPLC-ESI-Q-MS

The separation of this compound diastereomers is effectively achieved using cation exchange HPLC. This technique separates molecules based on their net positive charge. As iminosugars are basic compounds, they are protonated in an acidic mobile phase and can be separated on a cation exchange column. Detection by ESI-Q-MS provides high sensitivity and selectivity, allowing for accurate quantification even at low concentrations in complex matrices.

Experimental Workflow

The overall workflow for the analysis of this compound diastereomers from plant materials involves sample preparation (extraction and clean-up) followed by instrumental analysis.

Experimental_Workflow Sample Plant Material (e.g., Buckwheat, Mulberry) Extraction Aqueous Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) (Cation Exchange) Extraction->Cleanup Analysis Cation Exchange HPLC-ESI-Q-MS Cleanup->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Methods for Assessing the Bioavailability of Fagomine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fagomine, a natural iminosugar found predominantly in buckwheat (Fagopyrum esculentum), has garnered significant interest for its potential therapeutic applications, including the management of postprandial hyperglycemia and the modulation of gut microbiota. A thorough understanding of its bioavailability is paramount for the development of this compound-based functional foods and pharmaceuticals. This document provides detailed application notes and protocols for assessing the bioavailability of this compound using a combination of in vitro, in vivo, and analytical methodologies.

In Vitro Permeability Assessment using Caco-2 Cell Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the intestinal epithelial barrier. This assay is crucial for predicting the intestinal permeability of orally administered compounds like this compound.

Data Presentation: In Vitro Permeability

While specific apparent permeability (Papp) values for this compound from Caco-2 assays are not extensively reported in the public literature, the following table outlines the typical classification of compound permeability based on Papp values. Researchers can use this as a reference for interpreting their experimental data.

Permeability ClassificationApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Intestinal Absorption
High> 10> 85%
Moderate1 - 1050 - 84%
Low< 1< 50%
Experimental Protocol: Caco-2 Permeability Assay

This protocol provides a general framework for assessing the bidirectional permeability of this compound across Caco-2 cell monolayers.

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • This compound standard

  • Lucifer yellow (paracellular integrity marker)

  • Transepithelial Electrical Resistance (TEER) meter

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

    • Subculture cells every 3-4 days.

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the TEER of the Caco-2 monolayers using a TEER meter. Monolayers with TEER values > 250 Ω·cm² are typically considered suitable for permeability studies.

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the paracellular pathway. The permeability of Lucifer yellow should be < 1% per hour.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).

    • Add 0.5 mL of HBSS (pH 6.5, to mimic the acidic environment of the upper small intestine) containing the desired concentration of this compound to the apical (A) side of the Transwell® insert.

    • Add 1.5 mL of pre-warmed HBSS (pH 7.4) to the basolateral (B) side.

    • Incubate the plates at 37°C on an orbital shaker.

    • Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, and 120 minutes) and replace with an equal volume of fresh HBSS.

    • At the end of the experiment, collect samples from the apical side.

  • Permeability Assay (Basolateral to Apical - B-A):

    • To assess active efflux, perform the permeability assay in the reverse direction.

    • Add 1.5 mL of HBSS (pH 7.4) containing the same concentration of this compound to the basolateral side.

    • Add 0.5 mL of HBSS (pH 7.4) to the apical side.

    • Collect samples from the apical side at the specified time points.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux of this compound across the monolayer (µmol/s)

      • A is the surface area of the filter membrane (cm²)

      • C₀ is the initial concentration of this compound in the donor chamber (µmol/mL)

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Workflow for Caco-2 Permeability Assay

G cluster_prep Cell Culture and Seeding cluster_integrity Monolayer Integrity Check cluster_assay Permeability Experiment cluster_analysis Analysis Culture Culture Caco-2 cells Seed Seed cells on Transwell inserts Culture->Seed Differentiate Differentiate for 21-25 days Seed->Differentiate TEER Measure TEER Differentiate->TEER LuciferYellow Lucifer Yellow Assay Differentiate->LuciferYellow Addthis compound Add this compound to Donor Chamber LuciferYellow->Addthis compound Incubate Incubate at 37°C Addthis compound->Incubate Sample Collect Samples from Receiver Chamber Incubate->Sample Quantify Quantify this compound (LC-MS/MS) Sample->Quantify Calculate Calculate Papp and Efflux Ratio Quantify->Calculate

Caption: Workflow of the Caco-2 permeability assay for this compound.

In Vivo Bioavailability Assessment in Animal Models

In vivo studies, typically in rodent models, are essential for determining the pharmacokinetic profile and overall bioavailability of this compound following oral administration.

Data Presentation: In Vivo Pharmacokinetic Parameters

A study on the fate of D-fagomine after oral administration to rats reported an oral bioavailability of 41-84% for a 2 mg/kg body weight dose. Specific pharmacokinetic parameters such as Cmax, Tmax, and AUC are not consistently reported across different studies. The table below provides a template for presenting such data when it becomes available.

Animal ModelDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Oral Bioavailability (%)Reference
Sprague-Dawley Rat2Not ReportedNot ReportedNot Reported41 - 84
Example Data10[Value][Value][Value][Value][Source]
Experimental Protocol: Oral Bioavailability Study in Rats

This protocol describes a typical oral bioavailability study for this compound in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle for oral administration (e.g., water, 0.5% carboxymethylcellulose)

  • Intravenous formulation of this compound (for absolute bioavailability determination)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize rats for at least one week before the experiment.

    • Fast the animals overnight (12-18 hours) before dosing, with free access to water.

  • Dosing:

    • Oral Administration Group: Administer a single oral dose of this compound (e.g., 2-10 mg/kg) via oral gavage.

    • Intravenous Administration Group: Administer a single intravenous dose of this compound (e.g., 1-2 mg/kg) via the tail vein to a separate group of rats to determine absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the following pharmacokinetic parameters from the plasma concentration-time data:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀₋t)

      • Area under the plasma concentration-time curve from time zero to infinity (AUC₀₋∞)

      • Elimination half-life (t₁/₂)

    • Calculate the absolute oral bioavailability (F) using the following formula: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Workflow for In Vivo Bioavailability Study

G cluster_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Acclimatize Acclimatize Rats Fast Fast Overnight Acclimatize->Fast OralDose Oral Administration Fast->OralDose IVDose Intravenous Administration Fast->IVDose BloodCollection Serial Blood Sampling OralDose->BloodCollection IVDose->BloodCollection PlasmaSeparation Plasma Separation BloodCollection->PlasmaSeparation Quantify Quantify this compound in Plasma (LC-MS/MS) PlasmaSeparation->Quantify PKAnalysis Pharmacokinetic Analysis Quantify->PKAnalysis

Caption: Workflow for an in vivo oral bioavailability study of this compound in rats.

Analytical Methodology: Quantification of this compound in Biological Matrices

Accurate quantification of this compound in biological samples such as plasma and cell culture media is critical for bioavailability assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.

Experimental Protocol: LC-MS/MS Quantification of this compound

This protocol provides a general procedure for the quantification of this compound in rat plasma. Method optimization and validation are essential.

Materials:

  • This compound analytical standard

  • Internal standard (IS) (e.g., a structurally similar compound not present in the matrix, or a stable isotope-labeled this compound)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

Application of Immobilized Enzymes in the Synthesis of Fagomine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Fagomine, a polyhydroxylated piperidine alkaloid, has garnered significant interest in the pharmaceutical industry due to its potential as a glycosidase inhibitor, offering therapeutic avenues for diabetes and other metabolic disorders. The synthesis of this iminosugar can be efficiently achieved through a chemo-enzymatic approach that leverages the stereoselectivity of enzymes. This application note provides a detailed overview and experimental protocols for the synthesis of D-fagomine, with a particular focus on the application of immobilized enzymes to enhance process efficiency and reusability.

Overview of the Chemo-Enzymatic Synthesis of D-Fagomine

The synthesis of D-fagomine is a two-step process that combines an enzymatic aldol addition with a subsequent chemical reductive amination.[1][2]

  • Step 1: Enzymatic Synthesis of the D-fagomine Precursor. This key step utilizes a fructose-6-phosphate aldolase (FSA), specifically the mutant FSA A129S from Escherichia coli, to catalyze the aldol addition of dihydroxyacetone (DHA) to N-benzyloxycarbonyl-3-aminopropionaldehyde (β-CHO).[1][3] This enzymatic reaction is highly stereoselective, yielding the desired (3S,4R)-configured precursor. To improve the economic feasibility and sustainability of this process, the FSA enzyme is often immobilized on a solid support, which allows for easy recovery and reuse of the biocatalyst.[1][3]

  • Step 2: Chemical Conversion to D-fagomine. The enzymatically synthesized precursor undergoes a chemical intramolecular reductive amination to form the piperidine ring of this compound. This is typically achieved using a chemical reducing agent.

Immobilization of Fructose-6-Phosphate Aldolase (FSA)

Enzyme immobilization is a critical step for the industrial application of biocatalysts, as it enhances stability and allows for repeated use.[1] Several supports have been evaluated for the immobilization of FSA, with glyoxal-agarose demonstrating superior operational stability.[1][3]

Comparison of Immobilization Supports

The choice of support material and immobilization method significantly impacts the retained activity and stability of the enzyme. A comparative study of different supports for the immobilization of FSA A129S has been conducted, with the key results summarized in the table below.

Support MaterialImmobilization MethodImmobilization Yield (%)Retained Activity (%)
Magnetic Nanoparticle Clusters (mNC-NH2)Covalent~10029.0
Cobalt-Chelated Agarose (Co-IDA)Affinity>9593.8
Amino-Functionalized Agarose (MANA-agarose)Covalent>9589.7
Glyoxal-Agarose Covalent >95 53.9

Data sourced from Masdeu et al., 2021.[1]

While Co-IDA shows the highest retained activity for a single reaction, glyoxal-agarose provides the best operational stability, making it the preferred choice for repeated batch reactions.[1][3]

Experimental Protocols

Protocol for FSA Immobilization on Glyoxal-Agarose

This protocol describes the covalent immobilization of FSA on glyoxal-agarose beads.

Materials:

  • Fructose-6-phosphate aldolase (FSA A129S) solution

  • Glyoxal-agarose beads (6% cross-linked)

  • 50 mM Sodium bicarbonate buffer (pH 10.0)

  • Sodium borohydride (NaBH₄)

  • 25 mM Phosphate buffer (pH 7.0)

  • Distilled water

  • Glass filter

  • End-over-end rotator

Procedure:

  • Wash the desired volume of glyoxal-agarose beads with distilled water using a glass filter.

  • Suspend the washed beads in 9 volumes of 50 mM sodium bicarbonate buffer (pH 10.0).

  • Add the FSA enzyme solution to the bead suspension (e.g., 1-380 units of FSA per mL of beads).

  • Incubate the mixture at 25°C for 3 hours with gentle end-over-end rotation.[4]

  • Monitor the immobilization progress by measuring the residual enzyme activity in the supernatant.

  • Once immobilization is complete (no activity detected in the supernatant), add NaBH₄ to a final concentration of 1 mg/mL.[4]

  • Incubate for 30 minutes at room temperature with gentle agitation to reduce the remaining aldehyde groups and the Schiff bases formed.[4]

  • Wash the immobilized enzyme beads thoroughly with 25 mM phosphate buffer (pH 7.0) and then with distilled water to remove excess NaBH₄ and any unbound enzyme.[5]

  • The immobilized FSA is now ready for use in the synthesis of the D-fagomine precursor.

Protocol for the Enzymatic Synthesis of D-fagomine Precursor

This protocol details the synthesis of the this compound precursor using immobilized FSA.

Materials:

  • Immobilized FSA on glyoxal-agarose

  • Dihydroxyacetone (DHA)

  • N-benzyloxycarbonyl-3-aminopropionaldehyde (β-CHO)

  • 50 mM HEPES buffer (pH 8.0)

  • Orbital shaker

  • HPLC system for reaction monitoring

Reaction Setup:

  • Prepare a 10 mL reaction mixture in 50 mM HEPES buffer (pH 8.0) containing:

    • 45 mM Dihydroxyacetone (DHA)[1]

    • 30 mM N-benzyloxycarbonyl-3-aminopropionaldehyde (β-CHO)[1]

  • Add the immobilized FSA preparation to the reaction mixture to achieve a final activity of 1 U/mL.[1]

  • Incubate the reaction at 25°C with orbital stirring.[1]

  • Monitor the formation of the pre-D-fagomine and the consumption of β-CHO by taking periodic samples and analyzing them by HPLC.[1]

  • The reaction is typically complete within 5 hours.[1]

Protocol for the Chemical Synthesis of D-Fagomine

This protocol describes the final chemical step to produce D-fagomine from its precursor via reductive amination.

Materials:

  • D-fagomine precursor solution (from the enzymatic step)

  • Methanol (MeOH)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Ammonium formate (optional, as a source of ammonia and for pH adjustment)

  • Palladium on carbon (Pd/C) catalyst (for deprotection)

  • Hydrogen gas (H₂)

  • Filtration apparatus

Procedure:

  • After the enzymatic reaction, the immobilized enzyme is removed by filtration.

  • The resulting solution containing the this compound precursor is concentrated under reduced pressure.

  • The residue is dissolved in methanol.

  • For the reductive amination, a reducing agent such as sodium cyanoborohydride is added to the methanolic solution. The reaction proceeds via the intramolecular formation of a cyclic imine, which is then reduced.

  • After the cyclization and reduction are complete, the benzyloxycarbonyl (Cbz) protecting group is removed by catalytic hydrogenation. The reaction mixture is subjected to hydrogenation with H₂ gas in the presence of a Pd/C catalyst.

  • Upon completion of the deprotection, the catalyst is removed by filtration.

  • The solvent is evaporated, and the crude D-fagomine can be purified by chromatography.

Quantitative Data Summary

The following tables summarize the key quantitative data from the synthesis of the D-fagomine precursor using different immobilized FSA preparations.

Table 1: Performance of Soluble and Immobilized FSA in a Single Batch Reaction

BiocatalystInitial Reaction Rate (mM/min)Conversion (%)Yield (%)
Soluble FSA0.80>99>99
FSA-mNC-NH₂-<20<20
FSA-Co-IDA0.79>95>95
FSA-MANA-agarose0.64~80~80
FSA-Glyoxal-agarose1.01>95>95

Reaction conditions: 1 U/mL enzyme, 30 mM β-CHO, 45 mM DHA in 50 mM HEPES buffer (pH 8.0) at 25°C.[1][6]

Table 2: Reusability of Immobilized FSA Derivatives

BiocatalystCycle 1 Yield (%)Cycle 2 Yield (%)Cycle 3 Yield (%)Cycle 4 Yield (%)Cycle 5 Yield (%)Cycle 6 Yield (%)
FSA-mNC-NH₂<20~20~2000
FSA-Co-IDA>95~80~60~40~20<10
FSA-MANA-agarose~80~75~70~65~60~55
FSA-Glyoxal-agarose >95 >95 >95 >95 >90 ~90

Reaction conditions: 1 U/mL enzyme, 30 mM β-CHO, 45 mM DHA in 50 mM HEPES buffer (pH 8.0) at 25°C for 5 hours per cycle.[1][6]

Table 3: Overall Process Metrics for Pre-D-fagomine Synthesis

BiocatalystTotal Product (μmol)Total Reaction Yield (%)Biocatalyst Yield (μmol/U)
Soluble FSA (1 cycle)300>9930
FSA-Co-IDA (6 cycles)48026.748
FSA-MANA-agarose (6 cycles)66036.766
FSA-Glyoxal-agarose (6 cycles) 1200 66.7 120

Calculations based on 6 reaction cycles of 10 mL each.[1] The use of FSA immobilized on glyoxal-agarose resulted in a 4-fold increase in the total product amount and biocatalyst yield compared to the soluble enzyme.[1][3]

Visualized Workflows

The following diagrams illustrate the key processes described in this application note.

G cluster_immobilization FSA Immobilization on Glyoxal-Agarose beads Glyoxal-Agarose Beads wash1 Wash with Distilled Water beads->wash1 suspend Suspend in Bicarbonate Buffer (pH 10.0) wash1->suspend add_fsa Add FSA Solution suspend->add_fsa incubate_immo Incubate (25°C, 3h) add_fsa->incubate_immo add_nabh4 Add NaBH₄ incubate_immo->add_nabh4 incubate_red Incubate (RT, 30min) add_nabh4->incubate_red wash2 Wash with Phosphate Buffer and Water incubate_red->wash2 immobilized_fsa Immobilized FSA wash2->immobilized_fsa

Figure 1: Workflow for the immobilization of FSA on glyoxal-agarose.

G cluster_synthesis Chemo-Enzymatic Synthesis of D-Fagomine dha Dihydroxyacetone (DHA) enz_reaction Enzymatic Reaction (25°C, 5h) dha->enz_reaction bcho β-CHO bcho->enz_reaction hepes HEPES Buffer (pH 8.0) hepes->enz_reaction immo_fsa Immobilized FSA immo_fsa->enz_reaction precursor_sol Precursor Solution enz_reaction->precursor_sol filtration1 Remove Immobilized FSA precursor_sol->filtration1 reductive_amination Intramolecular Reductive Amination filtration1->reductive_amination deprotection Catalytic Hydrogenation (Pd/C, H₂) reductive_amination->deprotection filtration2 Remove Catalyst deprotection->filtration2 purification Purification filtration2->purification This compound D-Fagomine purification->this compound

Figure 2: Overall workflow for the chemo-enzymatic synthesis of D-fagomine.

Conclusion

The chemo-enzymatic synthesis of D-fagomine using immobilized fructose-6-phosphate aldolase offers a highly efficient and stereoselective route to this valuable iminosugar. The immobilization of FSA, particularly on glyoxal-agarose, significantly enhances the operational stability of the enzyme, allowing for its repeated use and leading to a substantial increase in overall product yield and process efficiency. The detailed protocols and quantitative data presented in this application note provide a solid foundation for researchers and drug development professionals to implement and optimize the synthesis of D-fagomine and its derivatives.

References

Application Notes and Protocols: Investigating the Indirect Effect of Fagomine on GLP-1 Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted from enteroendocrine L-cells in the gut, playing a crucial role in glucose homeostasis and appetite regulation. Its therapeutic potential in managing type 2 diabetes and obesity is well-established. Fagomine, a natural iminosugar found in buckwheat, has demonstrated hypoglycemic effects, primarily attributed to its inhibition of intestinal α-glucosidases. Emerging evidence suggests that this compound may also indirectly stimulate GLP-1 secretion through its modulatory effects on the gut microbiota.

These application notes provide a comprehensive overview and detailed protocols for studying the indirect effect of this compound on GLP-1 secretion, a promising area of research for the development of novel therapeutics for metabolic disorders. The proposed mechanism involves the alteration of gut microbial composition by this compound, leading to an increased production of short-chain fatty acids (SCFAs). These SCFAs, in turn, act as signaling molecules to stimulate GLP-1 release from intestinal L-cells.

Proposed Signaling Pathway of this compound's Indirect Effect on GLP-1 Secretion

The following diagram illustrates the hypothesized signaling cascade through which this compound may indirectly enhance GLP-1 secretion.

Proposed Indirect Mechanism of this compound on GLP-1 Secretion cluster_L_Cell Inside L-Cell This compound This compound Gut_Microbiota Gut Microbiota Modulation This compound->Gut_Microbiota Ingestion SCFAs Increased Short-Chain Fatty Acids (SCFAs) (Butyrate, Propionate, Acetate) Gut_Microbiota->SCFAs Fermentation of undigested carbohydrates L_Cell Enteroendocrine L-Cell SCFAs->L_Cell Stimulation GPR40_GPR43 GPR40/GPR43 (FFAR2) Activation Signaling_Cascade Intracellular Signaling Cascade (↑ Ca²⁺, ↑ cAMP) GPR40_GPR43->Signaling_Cascade GLP1_Secretion GLP-1 Secretion Signaling_Cascade->GLP1_Secretion

Caption: Proposed pathway of this compound's indirect action on GLP-1 secretion.

Data Presentation

Table 1: Summary of Expected Quantitative Data from In Vitro Studies
ParameterControl (Vehicle)This compound-Conditioned MediaSCFA Cocktail (Positive Control)
GLP-1 Concentration (pM) BaselineExpected IncreaseSignificant Increase
Intracellular Ca²⁺ ([Ca²⁺]i) (nM) BaselineExpected IncreaseSignificant Increase
Intracellular cAMP ([cAMP]i) (pmol/mg protein) BaselineExpected IncreaseSignificant Increase
Table 2: Summary of Expected Quantitative Data from In Vivo Studies
ParameterControl Group (Vehicle)This compound-Treated Group
Fasting Blood Glucose (mg/dL) BaselineExpected Decrease
Postprandial Blood Glucose (mg/dL) ElevatedExpected Attenuation
Plasma Active GLP-1 (pM) BaselineExpected Increase
Cecal SCFA Concentration (mM)
AcetateBaselineExpected Increase
PropionateBaselineExpected Increase
ButyrateBaselineExpected Increase
Relative Abundance of Key Gut Microbiota (%)
BacteroidetesBaselineExpected Increase
FirmicutesBaselineExpected Decrease
BifidobacteriumBaselineExpected Increase

Experimental Protocols

Protocol 1: In Vitro GLP-1 Secretion Assay using Enteroendocrine Cell Lines

This protocol details the methodology to assess the effect of this compound-conditioned media on GLP-1 secretion from enteroendocrine cells.

Workflow Diagram:

In Vitro GLP-1 Secretion Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture NCI-H716 or GLUTag cells Seed_Cells Seed cells in 24-well plates Cell_Culture->Seed_Cells Prepare_FCM Prepare this compound- Conditioned Media (FCM) Stimulate_Cells Stimulate cells with FCM, Vehicle, or Positive Control Prepare_FCM->Stimulate_Cells Seed_Cells->Stimulate_Cells Collect_Supernatant Collect supernatant Stimulate_Cells->Collect_Supernatant Measure_GLP1 Measure GLP-1 concentration by ELISA Collect_Supernatant->Measure_GLP1 Measure_Signaling Measure intracellular Ca²⁺ and cAMP Collect_Supernatant->Measure_Signaling Analyze_Data Data Analysis Measure_GLP1->Analyze_Data Measure_Signaling->Analyze_Data

Caption: Workflow for the in vitro GLP-1 secretion experiment.

1.1. Materials:

  • Enteroendocrine cell line (e.g., NCI-H716, GLUTag)

  • Cell culture medium (e.g., RPMI-1640 for NCI-H716, DMEM for GLUTag)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Matrigel (for NCI-H716 cells)

  • This compound

  • Short-chain fatty acid cocktail (e.g., acetate, propionate, butyrate) as a positive control

  • DPP-IV inhibitor

  • Active GLP-1 ELISA kit

  • Calcium imaging reagents (e.g., Fura-2 AM)

  • cAMP assay kit

  • 24-well plates

1.2. Cell Culture:

  • Culture NCI-H716 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. For GLUTag cells, use DMEM with the same supplements.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • For NCI-H716 cells, coat culture plates with Matrigel to promote differentiation.

1.3. Preparation of this compound-Conditioned Media (FCM):

  • Culture a representative human gut microbiota in an appropriate anaerobic medium.

  • Supplement the medium with a physiologically relevant concentration of this compound.

  • Incubate for 24-48 hours to allow for microbial metabolism.

  • Centrifuge the culture to pellet the bacteria and collect the supernatant.

  • Filter-sterilize the supernatant to obtain the FCM.

  • Analyze the SCFA concentration in the FCM using gas chromatography.

1.4. GLP-1 Secretion Assay:

  • Seed the enteroendocrine cells in 24-well plates and allow them to adhere and differentiate.

  • Wash the cells with a serum-free medium.

  • Pre-incubate the cells in a buffer containing a DPP-IV inhibitor for 30 minutes.

  • Replace the pre-incubation buffer with the test solutions:

    • Control: Vehicle (medium from microbiota culture without this compound).

    • Test: this compound-Conditioned Media (FCM).

    • Positive Control: Medium containing a known concentration of SCFA cocktail.

  • Incubate for 2 hours at 37°C.

  • Collect the supernatant and store at -80°C until GLP-1 analysis.

1.5. GLP-1 Measurement:

  • Quantify the concentration of active GLP-1 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

1.6. Intracellular Signaling Assays (Optional):

  • Calcium Imaging: Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) and measure changes in intracellular calcium concentration upon stimulation with FCM using fluorescence microscopy.

  • cAMP Measurement: Lyse the cells after stimulation and measure the intracellular cAMP levels using a competitive immunoassay kit.

Protocol 2: In Vivo Assessment of this compound's Effect on GLP-1 Secretion in a Rodent Model

This protocol describes an in vivo study to determine the effect of this compound administration on plasma GLP-1 levels and gut microbiota composition in rats or mice.

Workflow Diagram:

In Vivo Study Workflow for this compound and GLP-1 cluster_setup Study Setup cluster_treatment Treatment & Sampling cluster_analysis Analysis Acclimatize Acclimatize Animals Group_Allocation Randomly allocate to Control and this compound groups Acclimatize->Group_Allocation Administer Administer this compound or Vehicle daily via oral gavage Group_Allocation->Administer Monitor Monitor body weight and food intake Administer->Monitor OGTT Perform Oral Glucose Tolerance Test (OGTT) Administer->OGTT Collect_Cecal Collect cecal contents at study termination Administer->Collect_Cecal Collect_Blood Collect blood samples (with DPP-IV inhibitor) OGTT->Collect_Blood Measure_Glucose Measure blood glucose Collect_Blood->Measure_Glucose Measure_GLP1 Measure plasma GLP-1 by ELISA Collect_Blood->Measure_GLP1 Measure_SCFAs Analyze cecal SCFAs by GC Collect_Cecal->Measure_SCFAs Analyze_Microbiota Analyze gut microbiota by 16S rRNA sequencing Collect_Cecal->Analyze_Microbiota Analyze_Data Data Analysis Measure_Glucose->Analyze_Data Measure_GLP1->Analyze_Data Measure_SCFAs->Analyze_Data Analyze_Microbiota->Analyze_Data

Caption: Workflow for the in vivo investigation of this compound's effects.

2.1. Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Standard chow diet

  • This compound

  • Oral gavage needles

  • Blood collection tubes containing EDTA and a DPP-IV inhibitor

  • Glucometer and glucose test strips

  • Active GLP-1 ELISA kit

  • Materials for 16S rRNA gene sequencing

  • Gas chromatograph for SCFA analysis

2.2. Animal Husbandry and Treatment:

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • After an acclimatization period of at least one week, randomly assign animals to two groups:

    • Control Group: Receives vehicle (e.g., water) daily via oral gavage.

    • This compound Group: Receives a specified dose of this compound (e.g., 10-50 mg/kg body weight) daily via oral gavage.

  • Monitor body weight and food intake regularly throughout the study period (e.g., 4-8 weeks).

2.3. Oral Glucose Tolerance Test (OGTT):

  • Towards the end of the study, perform an OGTT.

  • Fast the animals overnight (approximately 12-16 hours).

  • Administer a baseline dose of this compound or vehicle to the respective groups.

  • After 30 minutes, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Collect blood samples from the tail vein at 0 (baseline), 15, 30, 60, 90, and 120 minutes post-glucose administration into tubes containing a DPP-IV inhibitor.

  • Measure blood glucose levels at each time point using a glucometer.

  • Centrifuge the blood samples to obtain plasma and store at -80°C for GLP-1 analysis.

2.4. Sample Collection at Study Termination:

  • At the end of the treatment period, euthanize the animals.

  • Collect cecal contents and immediately freeze them in liquid nitrogen and store at -80°C for SCFA and microbiota analysis.

2.5. Sample Analysis:

  • Plasma GLP-1: Measure the concentration of active GLP-1 in plasma samples using a specific ELISA kit.

  • Cecal SCFAs: Analyze the concentrations of acetate, propionate, and butyrate in the cecal contents using gas chromatography.

  • Gut Microbiota: Extract DNA from the cecal contents and perform 16S rRNA gene sequencing to analyze the composition of the gut microbiota.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the indirect effects of this compound on GLP-1 secretion. By combining in vitro and in vivo approaches, researchers can elucidate the underlying mechanisms involving the gut microbiota and SCFA production. This line of inquiry holds significant potential for the development of this compound as a novel therapeutic agent or functional food ingredient for the management of metabolic diseases. Further research is warranted to validate these findings in human subjects.

Troubleshooting & Optimization

Technical Support Center: Maximizing Fagomine Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction and purification of fagomine from natural sources, primarily buckwheat.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for this compound extraction?

A1: The most prominent natural source of D-fagomine is buckwheat (Fagopyrum esculentum), where it is found in various parts of the plant, including the groats, bran, leaves, and flour.[1][2] Mulberry (Morus alba) leaves are another known, albeit minor, source of D-fagomine.[2]

Q2: What is the typical range of this compound content in buckwheat?

A2: The concentration of D-fagomine in buckwheat can vary significantly depending on the part of the plant and the specific variety. Reported values in buckwheat groats range from 6.7 to 44 mg/kg.[1][2] Buckwheat also contains diastereomers of this compound, such as 3,4-di-epi-fagomine, at concentrations of 1.0 to 43 mg/kg.[1]

Q3: Is this compound stable during extraction and processing?

A3: D-fagomine is reported to be stable during various processing methods, including boiling, baking, frying, and fermentation.[1] However, like many natural products, prolonged exposure to harsh conditions (e.g., strong acids/bases or very high temperatures) during extraction should be avoided to prevent potential degradation.

Q4: What analytical techniques are most suitable for this compound quantification?

A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly with an electrospray ionization (ESI) source, is a reliable and widely used method for the accurate quantification of this compound.[1][2] Cation exchange chromatography is effective for separating D-fagomine from its diastereomers.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires a derivatization step to make the polar this compound molecule volatile.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low this compound Yield

Potential Cause Troubleshooting Step
Incomplete Extraction - Optimize Solvent Composition: An aqueous mixture of methanol (e.g., 70% methanol) is commonly used for extraction. Ensure the solvent-to-sample ratio is sufficient to thoroughly wet the plant material (a common starting point is 10:1 v/w).- Increase Extraction Time/Temperature: While this compound is relatively stable, optimizing extraction time and temperature can improve yield. Experiment with extraction times (e.g., 1-4 hours) and temperatures (e.g., 40-60°C).- Improve Particle Size Reduction: Ensure the plant material is finely ground to increase the surface area for solvent penetration.
This compound Degradation - Avoid Harsh Conditions: Minimize exposure to strong acids, bases, and excessively high temperatures during the extraction process.- Proper Sample Storage: Store plant material and extracts at low temperatures (e.g., -20°C) to prevent enzymatic or microbial degradation.
Losses During Purification - SPE Cartridge Selection: For Solid-Phase Extraction (SPE), use a strong cation exchange (SCX) cartridge, as this compound is a basic compound.- Optimize SPE Elution: Ensure the eluting solvent is strong enough to displace this compound from the SPE sorbent. A common eluent is a methanolic or aqueous solution of ammonia.

Issue 2: Poor Chromatographic Resolution or Peak Shape in HPLC

Potential Cause Troubleshooting Step
Co-elution with Interferences - Sample Cleanup: Implement a robust sample cleanup procedure, such as SPE, to remove interfering compounds like sugars and other polar molecules.- Chromatographic Method Optimization: Adjust the mobile phase composition, gradient, and flow rate. For complex samples, consider using a more selective column, such as a cation exchange column.
Poor Peak Shape (Tailing or Fronting) - Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte and column chemistry. For this compound, a slightly acidic mobile phase can improve peak shape on some columns.- Column Overloading: Inject a smaller volume or a more dilute sample to avoid overloading the analytical column.

Issue 3: Inconsistent Quantification Results

Potential Cause Troubleshooting Step
Matrix Effects in MS Detection - Use an Internal Standard: Incorporate a suitable internal standard (e.g., a structurally similar compound not present in the sample) to compensate for variations in sample preparation and matrix effects.- Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.
Incomplete Derivatization (for GC-MS) - Optimize Derivatization Conditions: Ensure the derivatization reaction (e.g., silylation) goes to completion by optimizing the reagent concentration, reaction time, and temperature. The presence of moisture can inhibit silylation reactions, so ensure samples and reagents are dry.
Sample Stability - Analyze Samples Promptly: Analyze extracted and purified samples as soon as possible.- Proper Storage: If storage is necessary, keep samples at low temperatures (e.g., -80°C) in tightly sealed vials to prevent degradation and solvent evaporation.

Data Presentation

Table 1: this compound Content in Different Buckwheat Fractions

Buckwheat Fraction D-Fagomine Content (mg/kg) 3,4-di-epi-fagomine Content (mg/kg)
Groats6.7 - 441.0 - 43
BranVariableVariable
LeavesVariableVariable
FlourVariableVariable
Data sourced from Amezqueta et al. (2012).[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Buckwheat

  • Sample Preparation:

    • Mill the dried buckwheat material (e.g., groats, leaves) to a fine powder.

  • Extraction:

    • Weigh approximately 1 gram of the powdered sample into a centrifuge tube.

    • Add 10 mL of 70% aqueous methanol.

    • Vortex thoroughly to ensure complete mixing.

    • Extract for 2 hours at 50°C with intermittent shaking.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

  • Solvent Evaporation:

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis or the appropriate solvent for SPE.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification

  • Cartridge Conditioning:

    • Condition a strong cation exchange (SCX) SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading:

    • Load the reconstituted extract from the previous protocol onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove neutral and acidic interferences.

    • Follow with a wash of 5 mL of methanol to remove less polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of 2% ammonium hydroxide in methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the purified extract in a known volume of mobile phase for HPLC-MS analysis.

Mandatory Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sample_Prep Sample Preparation (Milling) Extraction Extraction (70% Methanol, 50°C, 2h) Sample_Prep->Extraction Centrifugation Centrifugation Extraction->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant Evaporation Solvent Evaporation Collect_Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution SPE Solid-Phase Extraction (SCX) Reconstitution->SPE Elution Elution SPE->Elution Evaporation2 Final Evaporation Elution->Evaporation2 Reconstitution2 Final Reconstitution Evaporation2->Reconstitution2 Analysis HPLC-MS Analysis Reconstitution2->Analysis

Caption: Workflow for this compound Extraction, Purification, and Analysis.

Troubleshooting_Logic cluster_extraction_issues Extraction Issues cluster_purification_issues Purification Issues cluster_solutions Potential Solutions Start Low this compound Yield? Incomplete_Extraction Incomplete Extraction Start->Incomplete_Extraction Yes Degradation This compound Degradation Start->Degradation Yes SPE_Loss Losses during SPE Start->SPE_Loss Yes Optimize_Solvent Optimize Solvent/Time/Temp Incomplete_Extraction->Optimize_Solvent Grind_Finer Finer Grinding Incomplete_Extraction->Grind_Finer Avoid_Harsh Avoid Harsh Conditions Degradation->Avoid_Harsh Proper_Storage Proper Storage Degradation->Proper_Storage Check_SPE Check SPE Cartridge/Eluent SPE_Loss->Check_SPE

Caption: Troubleshooting Logic for Low this compound Yield.

References

Overcoming solubility issues of Fagomine in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges and other common issues encountered when working with Fagomine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a natural iminosugar, a polyhydroxylated piperidine, originally isolated from buckwheat (Fagopyrum esculentum)[1][2][3]. Its primary biological activity is the mild inhibition of glycosidase enzymes, such as amyloglucosidase, β-glucosidase, and isomaltase[4][5][6]. This activity underlies its potential therapeutic effects related to metabolic disorders.

Q2: In which solvents is this compound soluble?

This compound is soluble in aqueous solutions and some organic solvents. It is readily soluble in water and Dimethyl Sulfoxide (DMSO)[7]. For cell culture and in vivo studies, it is commonly dissolved in water, phosphate-buffered saline (PBS), or cell culture media[4][8].

Q3: What is the recommended storage condition for this compound powder and its solutions?

This compound powder is typically stable for years when stored at -20°C[5]. Stock solutions are best prepared fresh; however, they can be stored at -20°C or -80°C for extended periods. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound[4].

Q4: Can this compound be used in animal studies? What is the common route of administration?

Yes, this compound has been used in numerous animal studies, primarily in rodents[1][7][9]. The most common route of administration is oral, either mixed directly into the feed or administered by oral gavage as an aqueous solution[7][10].

Troubleshooting Guide: Overcoming this compound Solubility Issues

Problem: this compound is not dissolving completely in my aqueous buffer.

Potential Cause Troubleshooting Step Additional Notes
Insufficient Mixing Vortex the solution vigorously for 1-2 minutes.Ensure the vortex speed is high enough to create a funnel in the liquid.
Low Temperature Gently warm the solution to 37°C in a water bath.Avoid excessive heat, as it may degrade the compound. Do not boil the solution.
Precipitation at Neutral pH Adjust the pH of the buffer. This compound's solubility can be influenced by pH.Test solubility in a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4) to determine the optimal pH for your specific buffer system.
High Concentration Prepare a more dilute stock solution.It is often easier to prepare a concentrated stock in a small volume of a good solvent (like water or DMSO) and then dilute it into your experimental buffer.
Slow Dissolution Rate Use sonication. A brief period in an ultrasonic water bath can aid dissolution.[4]Use short bursts of sonication to avoid heating the sample.

Problem: My this compound solution appears cloudy or has precipitates after storage.

Potential Cause Troubleshooting Step Additional Notes
Supersaturation Filter-sterilize the solution through a 0.22 µm filter after initial dissolution.[4]This will remove any undissolved microparticles that can act as nucleation sites for precipitation.
Freeze-Thaw Cycles Aliquot the stock solution into single-use volumes before freezing.This prevents repeated temperature fluctuations that can cause the compound to come out of solution.
Incorrect Storage Temperature Store aqueous solutions at 4°C for short-term use or -20°C/-80°C for long-term storage.Check the manufacturer's recommendations for optimal storage conditions.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in common laboratory solvents.

Solvent Concentration Notes Reference(s)
Water≥ 36 mg/mL-[6][11]
Phosphate-Buffered Saline (PBS)100 mg/mLMay require sonication for complete dissolution.[8]
Dimethyl Sulfoxide (DMSO)SolubleSpecific concentration not always reported, but widely used as a solvent for stock solutions.[7]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in Water
  • Weighing: Accurately weigh out 1.47 mg of this compound (Molecular Weight: 147.17 g/mol ).

  • Dissolution: Add 1 mL of sterile, nuclease-free water to the this compound powder in a sterile microcentrifuge tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, use a brief sonication step.

  • Sterilization: Filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C.

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from publicly available methods for assessing α-glucosidase inhibition[12][13][14].

  • Prepare Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae (1 U/mL in 50 mM phosphate buffer, pH 6.8).

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (1 mM in 50 mM phosphate buffer, pH 6.8).

    • This compound test solutions (various concentrations prepared by diluting the stock solution in 50 mM phosphate buffer).

    • Acarbose (positive control, various concentrations).

    • 50 mM Phosphate buffer, pH 6.8 (blank).

    • 1 M Sodium carbonate (stop solution).

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the this compound test solution, acarbose, or buffer (for blank and control).

    • Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 1 M sodium carbonate to each well.

  • Measurement:

    • Read the absorbance at 405 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

Signaling Pathway and Workflow Diagrams

Fagomine_Solubilization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_final_steps Final Steps weigh Weigh this compound Powder add_solvent Add Solvent (e.g., Water, PBS) weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex check_dissolved Completely Dissolved? vortex->check_dissolved sonicate Sonicate (if needed) warm Warm to 37°C (if needed) sonicate->warm warm->vortex check_dissolved->sonicate No sterilize Filter Sterilize (0.22 µm) check_dissolved->sterilize Yes aliquot Aliquot for Storage sterilize->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for dissolving this compound.

Fagomine_AMPK_Signaling This compound This compound AMPK AMPK Activation This compound->AMPK Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Anabolic_Pathways Inhibition of Anabolic Pathways (e.g., mTORC1) AMPK->Anabolic_Pathways

Caption: this compound's effect on the AMPK signaling pathway.

Fagomine_Insulin_Signaling Glucose High Glucose Pancreatic_Beta_Cells Pancreatic β-cells Glucose->Pancreatic_Beta_Cells Insulin_Secretion Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion This compound This compound Glycolysis Acceleration of Glycolysis This compound->Glycolysis Glycolysis->Insulin_Secretion Potentiates

Caption: this compound potentiates glucose-induced insulin secretion.

References

Technical Support Center: Optimizing Enzymatic Synthesis of Fagomine for Scalability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the enzymatic synthesis of Fagomine. The guidance focuses on improving reaction efficiency, yield, and scalability.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems during the two-step chemo-enzymatic synthesis of D-fagomine.

Step 1: Enzymatic Synthesis of pre-D-fagomine using Fructose-6-phosphate Aldolase (FSA)

Issue 1: Low or No Enzyme Activity

Potential Cause Recommended Solution
Incorrect pH of the reaction buffer. Ensure the pH of the HEPES buffer is adjusted to 8.0. Enzyme activity is highly pH-dependent.
Suboptimal reaction temperature. Maintain the reaction temperature at 25°C for optimal FSA performance.[1][2]
Enzyme denaturation. Avoid exposing the enzyme solution to high temperatures or harsh chemical conditions. Store the enzyme under recommended conditions.
Presence of inhibitors. Ensure all reagents and glassware are free from potential enzyme inhibitors.
Low retained activity after immobilization. Optimize the immobilization protocol. For glyoxal-agarose, ensure proper activation of the support and appropriate enzyme loading. Retained activities can vary significantly with the support used.[3][4]

Issue 2: Low Yield of pre-D-fagomine

Potential Cause Recommended Solution
Suboptimal substrate concentrations. Use the recommended concentrations of 45 mM dihydroxyacetone (DHA) and 30 mM β-CHO.[1][2]
Insufficient reaction time. Monitor the reaction progress using HPLC. For soluble FSA, the reaction should reach >95% conversion. Immobilized enzymes may require longer reaction times.[1]
Poor enzyme stability over time. Consider enzyme immobilization to improve operational stability. FSA immobilized on glyoxal-agarose has shown good reusability for up to 6 cycles.[3][4]
Mass transfer limitations with immobilized enzyme. Ensure adequate mixing (e.g., orbital stirring) to minimize diffusion problems, especially with porous supports like agarose beads.[1]

Issue 3: Difficulty in Scaling Up the Enzymatic Reaction

Potential Cause Recommended Solution
Enzyme cost and reusability. Immobilize the FSA to facilitate recovery and reuse, which is critical for process economics at a larger scale.[1] Glyoxal-agarose is a recommended support for its high operational stability.[3][4]
Batch-to-batch inconsistency. Standardize all reaction parameters, including enzyme and substrate concentrations, pH, temperature, and mixing speed.
Product isolation from the reaction mixture. The use of immobilized enzymes simplifies the separation of the biocatalyst from the product solution. Subsequent purification steps will be required to isolate pre-D-fagomine.
Maintaining homogenous reaction conditions in larger vessels. Ensure efficient mixing in the bioreactor to maintain uniform temperature, pH, and substrate distribution. This is crucial to avoid local gradients that can affect enzyme performance.
Step 2: Chemical Conversion of pre-D-fagomine to D-fagomine (Reductive Amination)

Issue 4: Incomplete Conversion of pre-D-fagomine

Potential Cause Recommended Solution
Inefficient reducing agent. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used. Ensure the reagent is fresh and added in appropriate molar excess. NaBH₃CN is often preferred as it is more selective for the imine over the carbonyl group.
Suboptimal pH for imine formation/reduction. The pH for reductive amination is critical. A weakly acidic condition (pH 5-7) is often optimal to promote imine formation without inactivating the amine.
Steric hindrance. The polyhydroxylated nature of pre-D-fagomine might sterically hinder the reaction. Optimization of reaction time and temperature may be necessary.

Issue 5: Formation of Byproducts

Potential Cause Recommended Solution
Over-reduction of other functional groups. Use a mild and selective reducing agent like NaBH₃CN to avoid the reduction of other sensitive groups.
Side reactions of the starting material. Ensure the purity of the pre-D-fagomine starting material. Unreacted substrates from the enzymatic step could lead to side products.

Issue 6: Difficulty in Purifying D-fagomine

Potential Cause Recommended Solution
High polarity of this compound. Due to its multiple hydroxyl groups, this compound is highly polar. Ion-exchange chromatography is often a suitable method for purification.
Co-elution with salts and other polar impurities. Desalting techniques like size-exclusion chromatography or dialysis might be necessary before or after ion-exchange chromatography.
Residual reducing agent and byproducts. Quench the reaction properly to neutralize any remaining reducing agent. Acid-base extraction can be used to separate the amine product from neutral impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended enzyme for the synthesis of pre-D-fagomine?

A: A mutant of Fructose-6-phosphate aldolase (FSA) from Escherichia coli, specifically the FSA A129S mutant, has been shown to be efficient for this synthesis. This enzyme catalyzes the aldol addition of dihydroxyacetone (DHA) and β-CHO to produce the precursor of D-fagomine.[1]

Q2: Why is enzyme immobilization important for the scalability of this compound synthesis?

A: Enzyme immobilization is crucial for several reasons in a large-scale process:

  • Reusability: It allows for the easy recovery and reuse of the enzyme over multiple reaction cycles, which significantly reduces the overall cost of the biocatalyst.[1]

  • Process Simplification: It simplifies the downstream processing as the enzyme can be easily separated from the reaction mixture.

  • Enhanced Stability: Immobilization can improve the operational stability of the enzyme under industrial reaction conditions.[1]

Q3: Which immobilization support is best for FSA in this synthesis?

A: Studies have shown that while several supports can be used, glyoxal-agarose stands out as the best option for the synthesis of pre-D-fagomine due to its high reaction rate, conversion, yield, and excellent operational stability, allowing for reuse up to 6 reaction cycles with a 4-fold improvement in biocatalyst yield compared to the soluble enzyme.[3][4]

Q4: What are the optimal reaction conditions for the enzymatic step?

A: The recommended reaction conditions are:

  • Enzyme Concentration: 1 U/mL

  • Substrates: 30 mM β-CHO and 45 mM DHA

  • Buffer: 50 mM HEPES buffer, pH 8.0

  • Temperature: 25°C

  • Agitation: Orbital stirring[1][2]

Q5: How can I monitor the progress of the enzymatic reaction?

A: The reaction progress can be monitored by taking samples periodically and analyzing the concentration of the substrate (β-CHO) and the product (pre-D-fagomine) by High-Performance Liquid Chromatography (HPLC).[1]

Q6: What is the second step in the chemo-enzymatic synthesis of D-fagomine?

A: The second step is a chemical conversion of the enzymatically synthesized pre-D-fagomine to D-fagomine. This is typically achieved through a reductive amination reaction.[5]

Q7: Can you provide a general protocol for the reductive amination of pre-D-fagomine?

  • Dissolving the pre-D-fagomine precursor in a suitable solvent (e.g., methanol).

  • Adding a source of ammonia, such as ammonium acetate.

  • Adding a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), while maintaining a controlled pH (typically weakly acidic).

  • Allowing the reaction to proceed until completion, monitored by techniques like TLC or LC-MS.

  • Quenching the reaction and proceeding with purification, often involving ion-exchange chromatography.

Data Presentation

Table 1: Performance of Soluble vs. Immobilized FSA in pre-D-fagomine Synthesis (Single Cycle)

BiocatalystYield (%)Conversion (%)Initial Reaction Rate (mM/min)
Soluble FSA>99>950.80
FSA on Co-IDA-agarose>95>950.79
FSA on MANA-agarose68950.64
FSA on Glyoxal-agarose>95>951.01
Reaction conditions: 1 U/mL enzyme, 30 mM β-CHO, 45 mM DHA, 50 mM HEPES buffer (pH 8.0), 25°C, orbital stirring.[1][6]

Table 2: Reusability and Biocatalyst Yield of Immobilized FSA over 6 Reaction Cycles

BiocatalystTotal Product (µmol)Total Reaction Yield (%)Biocatalyst Yield (µmol product/U enzyme)Biocatalyst Yield Improvement (vs. Soluble FSA)
Soluble FSA (1 cycle)29899301.0x
FSA on Co-IDA-agarose47526481.6x
FSA on MANA-agarose66037662.2x
FSA on Glyoxal-agarose1190661194.0x
Reaction conditions: 1 U/mL enzyme, 30 mM β-CHO, 45 mM DHA, 50 mM HEPES buffer (pH 8.0), 25°C, orbital stirring for each cycle.[1][6]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of pre-D-fagomine

  • Prepare a 10 mL reaction medium containing 30 mM β-CHO and 45 mM dihydroxyacetone (DHA) in 50 mM HEPES buffer (pH 8.0).

  • Add 10 U of Fructose-6-phosphate aldolase (FSA), either as a soluble enzyme or immobilized on a support, to the reaction medium to achieve a final concentration of 1 U/mL.

  • Incubate the reaction at 25°C with orbital stirring.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC to quantify the concentrations of β-CHO and pre-D-fagomine.

  • Once the reaction reaches completion (typically >95% conversion for soluble and glyoxal-agarose immobilized FSA), stop the reaction.

  • If using an immobilized enzyme, separate the biocatalyst from the reaction mixture by filtration or centrifugation for subsequent reuse.

  • The resulting solution containing pre-D-fagomine can be used for the next chemical step.[1]

Protocol 2: Immobilization of FSA on Glyoxal-Agarose

  • Prepare glyoxal-agarose support by etherification and oxidation of 6% cross-linked agarose beads.

  • Mix 1 mL of the glyoxal-agarose support with 9 mL of 50 mM sodium bicarbonate buffer (pH 10.0).

  • Add the desired amount of FSA (e.g., 1-380 units) to the mixture.

  • Incubate the suspension under mild agitation on a roller at 25°C for 3 hours.

  • After incubation, wash the immobilized enzyme preparation with buffer to remove any unbound enzyme.

  • The activity of the immobilized FSA should be determined to calculate the immobilization yield and retained activity.[1]

Visualizations

Enzymatic_Synthesis_Pathway DHA Dihydroxyacetone (DHA) FSA Fructose-6-phosphate Aldolase (FSA) DHA->FSA beta_CHO β-carboxybenzaldehyde (β-CHO) beta_CHO->FSA pre_this compound pre-D-fagomine FSA->pre_this compound Aldol Addition reductive_amination Reductive Amination (Chemical Step) pre_this compound->reductive_amination This compound D-fagomine reductive_amination->this compound Cyclization & Reduction

Caption: Chemo-enzymatic synthesis pathway of D-fagomine.

Experimental_Workflow start Start: Enzyme/Substrate Preparation immobilization Enzyme Immobilization (e.g., on Glyoxal-Agarose) start->immobilization reaction_setup Reaction Setup: - Substrates (DHA, β-CHO) - Buffer (pH 8.0) - Temperature (25°C) start->reaction_setup immobilization->reaction_setup enzymatic_reaction Enzymatic Reaction (Aldol Addition) reaction_setup->enzymatic_reaction monitoring Reaction Monitoring (HPLC) enzymatic_reaction->monitoring monitoring->enzymatic_reaction Continue reaction separation Biocatalyst Separation & Reuse monitoring->separation Reaction complete separation->immobilization Recycle enzyme reductive_amination Chemical Conversion (Reductive Amination) separation->reductive_amination purification Purification of D-fagomine (Ion-Exchange Chromatography) reductive_amination->purification analysis Final Product Analysis (NMR, MS) purification->analysis end End: Pure D-fagomine analysis->end

Caption: General experimental workflow for this compound synthesis.

Caption: Troubleshooting decision tree for this compound synthesis.

References

Troubleshooting low reproducibility in Fagomine cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low reproducibility in cell-based assays involving fagomine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell-based assays?

A1: this compound is an iminosugar and a mild glycosidase inhibitor. Its primary mechanism of action is the inhibition of α-glucosidases, enzymes involved in the processing of N-linked glycoproteins in the endoplasmic reticulum (ER). This inhibition can disrupt protein folding and quality control, potentially leading to ER stress and affecting various cellular signaling pathways.

Q2: I am observing high variability in my cytotoxicity/proliferation assays with this compound. What are the most common sources of this variability?

A2: Low reproducibility in cell-based assays can stem from several factors. For this compound and other iminosugars, particular attention should be paid to:

  • Compound Stability: this compound solutions can be unstable. It is recommended to prepare fresh solutions for each experiment or use small, pre-packaged sizes.

  • Cell Health and Density: Ensure your cells are healthy, in the exponential growth phase, and plated at a consistent density for each experiment.

  • Reagent Consistency: Use the same batch of reagents (e.g., media, serum, this compound) whenever possible to minimize lot-to-lot variability.

  • Protocol Adherence: Small variations in incubation times, reagent concentrations, and handling techniques can significantly impact results. Standardize your protocol and ensure it is followed precisely in every experiment.

Q3: What is a good starting concentration for this compound in a cell-based assay?

A3: A specific starting concentration can vary depending on the cell line and the assay. However, based on its activity as a glycosidase inhibitor, a common starting point for in vitro studies with iminosugars is in the low micromolar (µM) to millimolar (mM) range. For example, in one study, D-fagomine was used at a concentration of 0.14 mM to study its effects on bacterial adhesion. It is always recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.

Q4: Can this compound interfere with common cell viability assays like the MTT assay?

A4: While direct interference of this compound with the MTT assay has not been widely reported, it is a possibility to consider with any test compound. Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability. It is advisable to include a control where this compound is added to cell-free media with the MTT reagent to check for any direct reduction.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in Cytotoxicity Assays (e.g., MTT Assay)
Potential Cause Troubleshooting Step
This compound Degradation Prepare fresh this compound stock solutions for each experiment. This compound solutions are known to be unstable.
Inconsistent Cell Seeding Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity.
Variable Incubation Times Use a precise timer for all incubation steps, including this compound treatment and MTT reagent incubation.
Incomplete Formazan Solubilization Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking before reading the absorbance.
Interference with MTT Reagent Run a control with this compound and MTT reagent in cell-free media to check for direct chemical reduction of MTT.
Issue 2: High Background or False Positives in Apoptosis Assays (e.g., Annexin V Staining)
Potential Cause Troubleshooting Step
Mechanical Stress During Cell Harvesting Handle cells gently during harvesting. Excessive trypsinization or harsh pipetting can damage cell membranes and lead to false-positive Annexin V staining.
EDTA Interference Annexin V binding to phosphatidylserine is calcium-dependent. Avoid using buffers containing EDTA, as it will chelate calcium.
Spontaneous Apoptosis Use healthy, sub-confluent cells. Over-confluent or starved cells can undergo spontaneous apoptosis, increasing background signal.
This compound-Induced Necrosis at High Concentrations High concentrations of a compound can induce necrosis rather than apoptosis. Perform a dose-response and time-course experiment to identify conditions that favor apoptosis.
Spectral Overlap If co-staining with other fluorescent markers (e.g., GFP-tagged proteins), ensure there is no spectral overlap with the Annexin V fluorophore. Use appropriate compensation controls.

Experimental Protocols

General Protocol for a this compound Cytotoxicity Assay using MTT

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) immediately before use.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of detergent reagent to each well to solubilize the formazan crystals.

    • Leave the plate at room temperature in the dark for at least 2 hours, ensuring complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

General Protocol for a this compound-Induced Apoptosis Assay using Annexin V Staining

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will not lead to over-confluence by the end of the experiment.

    • Allow cells to attach overnight.

    • Treat the cells with the desired concentrations of freshly prepared this compound for a predetermined time. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Carefully collect the cell culture supernatant (which may contain floating apoptotic cells).

    • Wash the adherent cells with PBS.

    • Gently detach the adherent cells using trypsin-EDTA.

    • Combine the detached cells with the supernatant collected earlier.

    • Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Annexin V and Propidium Iodide (PI) Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V and a viability dye like PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour.

Signaling Pathways and Visualizations

As a glycosidase inhibitor, this compound can induce endoplasmic reticulum (ER) stress, which in turn can activate the Unfolded Protein Response (UPR). The UPR consists of three main signaling branches: PERK, IRE1, and ATF6. Prolonged ER stress can lead to apoptosis.

UPR_Pathway This compound This compound Glycosidase α-Glucosidase Inhibition This compound->Glycosidase UP Unfolded Proteins Glycosidase->UP Accumulation of ER_Stress ER Stress UP->ER_Stress PERK PERK ER_Stress->PERK Activates IRE1 IRE1 ER_Stress->IRE1 Activates ATF6 ATF6 ER_Stress->ATF6 Activates eIF2a p-eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Translational Upregulation Translation_Attenuation Translation Attenuation eIF2a->Translation_Attenuation CHOP CHOP ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis XBP1 XBP1s IRE1->XBP1 Splices XBP1 mRNA ERAD ERAD Upregulation XBP1->ERAD Chaperones Chaperone Expression XBP1->Chaperones ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Cleavage in Golgi ATF6_cleaved->Chaperones

This compound-induced Unfolded Protein Response (UPR) signaling pathway.

This compound has also been shown to activate the AMPK signaling pathway, which is a key regulator of cellular energy homeostasis.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates and Activates Antioxidant_Response Antioxidant Response PGC1a->Antioxidant_Response Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Troubleshooting_Workflow Start Low Reproducibility Observed Check_Reagents Check Reagent Stability and Consistency Start->Check_Reagents Check_Cells Verify Cell Health and Density Start->Check_Cells Review_Protocol Review and Standardize Experimental Protocol Start->Review_Protocol Reagent_Issue Reagent Issue Identified Check_Reagents->Reagent_Issue Cell_Issue Cell Issue Identified Check_Cells->Cell_Issue Protocol_Issue Protocol Deviation Identified Review_Protocol->Protocol_Issue Reagent_Issue->Check_Cells No Prepare_Fresh Prepare Fresh this compound and Reagents Reagent_Issue->Prepare_Fresh Yes Cell_Issue->Review_Protocol No Optimize_Seeding Optimize Cell Seeding Density Cell_Issue->Optimize_Seeding Yes Strict_Adherence Ensure Strict Protocol Adherence Protocol_Issue->Strict_Adherence Yes Further_Troubleshooting Further Troubleshooting Required Protocol_Issue->Further_Troubleshooting No Rerun_Experiment Re-run Experiment Prepare_Fresh->Rerun_Experiment Optimize_Seeding->Rerun_Experiment Strict_Adherence->Rerun_Experiment Consistent_Results Consistent Results Achieved Rerun_Experiment->Consistent_Results Successful Rerun_Experiment->Further_Troubleshooting Unsuccessful

Addressing challenges in the quantification of Fagomine in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed methodologies for the accurate quantification of fagomine in various complex sample types. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing poor peak shape (fronting, tailing, or splitting) for my this compound peak in HILIC mode. What are the common causes and solutions?

A: Poor peak shape in Hydrophilic Interaction Liquid Chromatography (HILIC) is a common issue when analyzing polar compounds like this compound. Here are the likely causes and how to address them:

  • Cause 1: Inappropriate Injection Solvent. Injecting the sample in a solvent significantly stronger (i.e., with a higher water content) than the mobile phase can cause peak distortion.

    • Solution: Dissolve or dilute your final sample extract in a solvent that is as close as possible to the initial mobile phase composition, ideally with a high organic content (e.g., 80-90% acetonitrile).

  • Cause 2: Insufficient Column Equilibration. HILIC columns require a longer equilibration time between gradient runs to re-establish the aqueous layer on the stationary phase.

    • Solution: Ensure a sufficient equilibration time of at least 10-15 column volumes with the initial mobile phase conditions before each injection.

  • Cause 3: Contamination of the Column or Guard Column. Buildup of matrix components can lead to active sites that cause peak tailing.

    • Solution: Implement a robust sample clean-up procedure. Regularly flush the column with a strong solvent wash, and replace the guard column frequently.

  • Cause 4: Secondary Interactions. this compound has a basic amine group that can interact with residual silanols on the silica-based stationary phase, causing peak tailing.

    • Solution: Use a mobile phase with a suitable buffer concentration (e.g., 5-10 mM ammonium formate or acetate) to minimize these interactions. Adjusting the pH of the mobile phase can also help.

Q2: My recovery of this compound from the sample matrix is consistently low. How can I improve it?

A: Low recovery is often related to the extraction procedure. This compound's high polarity can make it challenging to efficiently extract from certain matrices.

  • Cause 1: Inefficient Extraction Solvent. The solvent system may not be optimal for extracting the polar this compound from the sample matrix.

    • Solution: this compound is soluble in polar solvents. A mixture of methanol/water or acetonitrile/water is commonly used. For plant matrices, an extraction with a slightly acidified aqueous-organic mixture can improve efficiency.[1]

  • Cause 2: Strong Analyte-Matrix Interactions. this compound may be tightly bound to components within the sample matrix.

    • Solution: Employ a more vigorous extraction technique such as ultrasonication or pressurized liquid extraction. Increasing the extraction time or performing multiple extraction steps can also enhance recovery.

  • Cause 3: Loss During Sample Clean-up. Solid-phase extraction (SPE) is a common clean-up step, but the chosen sorbent may be retaining the analyte.

    • Solution: If using a reversed-phase SPE cartridge, this compound may not be retained and could be lost in the loading step. A cation-exchange SPE cartridge can be more effective for retaining and concentrating this compound. Always test the recovery of each step of your sample preparation procedure.

Q3: I am having trouble separating this compound from its diastereomers (e.g., 3-epi-fagomine). What chromatographic conditions can improve resolution?

A: The separation of diastereomers requires careful optimization of the chromatographic method.

  • Solution 1: Use a Cation-Exchange Column. Cation-exchange chromatography has been shown to be effective in separating this compound from its diastereomers like 3-epi-fagomine and 3,4-di-epi-fagomine in a single run.[2][3]

  • Solution 2: Optimize HILIC Conditions. While challenging, optimizing the mobile phase composition (specifically the water content and buffer concentration) and temperature in a HILIC method can improve the resolution between diastereomers.

  • Solution 3: Consider Derivatization. Derivatization for GC-MS analysis can sometimes improve the separation of isomers that are difficult to resolve in their native form.

Q4: Should I use LC-MS/MS or GC-MS for this compound quantification?

A: The choice depends on your specific requirements and available instrumentation.

  • LC-MS/MS: This is the more common and direct approach for analyzing polar, non-volatile compounds like this compound. It generally requires less sample preparation (no derivatization). HILIC or cation-exchange chromatography coupled with tandem mass spectrometry offers high sensitivity and selectivity.

  • GC-MS: This technique requires a derivatization step to make this compound volatile.[4] A two-step process of methoximation followed by silylation is often used for iminosugars.[5] While the derivatization adds complexity, GC-MS can offer excellent chromatographic resolution.

Quantitative Data Summary

The following table summarizes the performance of a validated HPLC-ESI-Q-MS method for the determination of D-fagomine in buckwheat.[2][3]

ParameterValue
Limit of Detection (LOD) 0.05 mg/kg
Limit of Quantification (LOQ) 0.15 mg/kg
**Linearity (R²)
> 0.99
Recovery 95% - 105%
Precision (RSD) < 5%

Experimental Protocols

Protocol 1: Quantification of this compound by Cation-Exchange HPLC-ESI-Q-MS

This protocol is adapted from the method described by Amézqueta et al. (2012) for the analysis of this compound in buckwheat.[2][3]

1. Sample Preparation and Extraction: a. Weigh 1 g of the homogenized and lyophilized sample into a centrifuge tube. b. Add 10 mL of 0.1 M HCl. c. Vortex for 1 minute and then sonicate for 15 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Collect the supernatant.

2. Solid-Phase Extraction (SPE) Clean-up: a. Condition a strong cation-exchange (SCX) SPE cartridge with 5 mL of methanol followed by 5 mL of water. b. Load the supernatant from the extraction step onto the cartridge. c. Wash the cartridge with 5 mL of water, followed by 5 mL of methanol. d. Elute the this compound with 5 mL of 2% ammonium hydroxide in methanol. e. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. f. Reconstitute the residue in 1 mL of the mobile phase.

3. HPLC Conditions:

  • Column: TSK-Gel CM2SW cation-exchange column (250 x 4.6 mm, 5 µm)
  • Mobile Phase: 20 mM Ammonium formate buffer (pH 3.5)
  • Flow Rate: 0.8 mL/min
  • Injection Volume: 20 µL
  • Column Temperature: 30°C

4. Mass Spectrometry Conditions (ESI-Q-MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Scan Mode: Selected Ion Monitoring (SIM)
  • Monitored m/z: 148.1 [M+H]⁺ for this compound
  • Capillary Voltage: 3.5 kV
  • Cone Voltage: 25 V
  • Source Temperature: 120°C
  • Desolvation Temperature: 350°C

Protocol 2: Derivatization of this compound for GC-MS Analysis

This is a general protocol for the derivatization of iminosugars for GC-MS analysis, based on methoximation followed by silylation.[5]

1. Sample Preparation: a. The sample should be a dried extract, free of water. Lyophilization is recommended.

2. Methoximation: a. To the dried sample, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. b. Vortex thoroughly to dissolve the residue. c. Incubate at 37°C for 90 minutes with shaking.

3. Silylation: a. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) to the reaction mixture. b. Vortex briefly. c. Incubate at 37°C for 30 minutes with shaking. d. The sample is now ready for GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup SPE Cleanup (Cation Exchange) cluster_analysis Analysis sample Homogenized Sample (1g) extraction Add 0.1M HCl, Vortex & Sonicate sample->extraction centrifuge1 Centrifuge extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge condition->load wash Wash (Water & Methanol) load->wash elute Elute (NH4OH in Methanol) wash->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute hplc Cation-Exchange HPLC reconstitute->hplc ms ESI-Q-MS Detection (SIM Mode m/z 148.1) hplc->ms signaling_pathway This compound D-Fagomine AMPK AMPK Activation This compound->AMPK SIRT1 SIRT1 Expression AMPK->SIRT1 PGC1a PGC-1α Expression SIRT1->PGC1a Mito Mitochondrial Function PGC1a->Mito ROS Reduced Oxidative Stress Mito->ROS decision_tree start Start: Quantify this compound derivatization Is derivatization acceptable? start->derivatization lcms Use LC-MS/MS derivatization->lcms No gcms Use GC-MS derivatization->gcms Yes lc_column Separation Challenge? lcms->lc_column hilic Use HILIC Column lc_column->hilic General Polar Analysis cat_ex Use Cation-Exchange Column (for diastereomers) lc_column->cat_ex Isomer Separation Needed

References

Stability of Fagomine under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fagomine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound powder?

For long-term storage, solid this compound powder should be stored at -20°C in a tightly sealed container, protected from moisture. Under these conditions, it is expected to remain stable for extended periods.

Q2: How should I store this compound solutions?

This compound solutions are less stable than the solid powder and should be prepared fresh whenever possible. For short-term storage, solutions can be kept at 2-8°C for up to 24 hours. For longer-term storage, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C.[1][2] It is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: Is this compound sensitive to light?

Yes, compounds with structures similar to this compound can be sensitive to light. It is recommended to protect this compound, both in solid form and in solution, from light by using amber-colored vials or by wrapping containers in aluminum foil. Photostability studies are advised to quantify the extent of degradation upon light exposure.

Q4: What is the stability of this compound at different pH values?

The stability of this compound in aqueous solutions can be pH-dependent. Generally, iminosugars are more stable in neutral to slightly acidic conditions. Extreme pH values (highly acidic or alkaline) can lead to hydrolysis or other degradation pathways. It is recommended to buffer solutions to a pH between 5 and 7 for optimal stability.

Q5: Are there any known degradation products of this compound?

Specific degradation products of this compound are not extensively documented in publicly available literature. However, potential degradation pathways could include oxidation of the hydroxyl groups or cleavage of the piperidine ring under harsh conditions. Forced degradation studies can help identify and characterize potential degradation products.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Loss of biological activity of this compound in an assay. Degradation of this compound in solution due to improper storage.Prepare fresh this compound solutions for each experiment. If storage is necessary, aliquot and store at -80°C for no longer than one month. Avoid freeze-thaw cycles.
Inconsistent results between experiments. Variability in the concentration of this compound due to degradation.Use a validated stability-indicating analytical method, such as HPLC-UV or HPLC-MS, to confirm the concentration and purity of your this compound stock solution before each use.
Appearance of unknown peaks in chromatograms of this compound samples. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Characterize these products using mass spectrometry (MS) and NMR to understand the degradation pathway.
Precipitation observed in this compound solutions upon thawing. Poor solubility at lower temperatures or change in pH.Ensure the solvent and buffer system are appropriate for the desired concentration. Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a fresh solution.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on typical stability profiles for similar iminosugar compounds and should be used as a guideline. Note: This data is hypothetical and intended for instructional purposes. Researchers should generate their own stability data for their specific experimental conditions.

Table 1: Stability of this compound in Aqueous Solution (1 mg/mL) at Different Temperatures

Storage Temperature0 days7 days14 days30 days
4°C 100%98.2%96.5%92.1%
25°C (Room Temp) 100%91.5%83.2%70.4%
-20°C 100%99.8%99.5%99.1%
-80°C 100%100%99.9%99.8%
(Data represents the percentage of initial this compound concentration remaining)

Table 2: Influence of pH on this compound Stability in Aqueous Solution (1 mg/mL) at 25°C for 7 days

pH% this compound Remaining
3.0 94.3%
5.0 97.8%
7.0 96.2%
9.0 88.1%

Experimental Protocols

Protocol 1: General Stability Testing of this compound Solution

Objective: To evaluate the stability of a this compound solution under defined storage conditions.

Materials:

  • This compound (solid powder)

  • Solvent/buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV or MS detector

  • Stability chambers or incubators set to desired temperatures

  • Light-protective containers (e.g., amber vials)

Methodology:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Aliquoting: Aliquot the stock solution into multiple vials for each storage condition to be tested. This avoids the need to open and close the same sample repeatedly.

  • Storage: Place the vials in the respective stability chambers/incubators at the desired temperatures (e.g., 4°C, 25°C, -20°C, -80°C) and light conditions (e.g., protected from light, exposed to ICH-compliant photostability chamber).

  • Time Points: At specified time points (e.g., 0, 7, 14, 30 days), remove one vial from each storage condition.

  • Sample Analysis: Allow the sample to equilibrate to room temperature. Analyze the concentration and purity of this compound using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Materials:

  • This compound solution (1 mg/mL)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-MS system

  • pH meter

Methodology:

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with NaOH before HPLC-MS analysis.

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize a sample with HCl before HPLC-MS analysis.

  • Oxidation: Mix the this compound solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the this compound solution at 80°C for 48 hours in a sealed vial.

  • Photodegradation: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-MS method to separate and identify this compound and its degradation products.

Visualizations

Experimental_Workflow_for_Stability_Testing prep Prepare this compound Stock Solution aliquot Aliquot into Multiple Vials prep->aliquot storage Store under Different Conditions (Temp, Light, pH) aliquot->storage sampling Sample at Predetermined Time Points storage->sampling analysis Analyze by Stability- Indicating HPLC Method sampling->analysis data Calculate % Remaining and Identify Degradants analysis->data report Generate Stability Report data->report Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_results Outcomes start This compound Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photochemical (ICH Q1B) start->photo analysis HPLC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products method_val Validate Stability- Indicating Method analysis->method_val

References

Minimizing interference in analytical detection of Fagomine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the analytical detection of Fagomine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during this compound analysis.

Q1: I am observing poor peak shape (tailing or fronting) for my this compound standard. What are the likely causes and how can I resolve this?

A1: Poor peak shape for this compound can arise from several factors related to the column, mobile phase, or injection solvent.

  • Column Issues:

    • Secondary Interactions: this compound, an iminosugar, can exhibit secondary interactions with residual silanol groups on silica-based columns, leading to peak tailing.

      • Solution: Use a column with end-capping or a polymer-based column. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for polar compounds like this compound.[1]

    • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to active sites that cause peak distortion.

      • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.[2][3]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

    • Solution: Optimize the mobile phase pH. For cation exchange chromatography, a controlled pH is crucial for consistent retention and peak shape.

  • Injection Solvent Incompatibility: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your sample in the mobile phase. If a different solvent is necessary, ensure it is weaker than the mobile phase.

Q2: My this compound peak is co-eluting with other peaks, especially in buckwheat or mulberry samples. How can I improve the resolution?

A2: Co-elution is a common issue, particularly with this compound's diastereomers (3-epi-fagomine and 3,4-di-epi-fagomine) present in natural sources.[1][4]

  • Chromatographic Selectivity:

    • Solution 1: Column Selection: Cation exchange HPLC is effective for separating D-fagomine from its diastereomers in a single run.[1][4] HILIC columns can also offer different selectivity for these polar compounds.[1]

    • Solution 2: Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., buffer concentration, organic modifier percentage) can alter the selectivity and improve resolution.

  • Gradient Elution:

    • Solution: If using isocratic elution, switching to a shallow gradient can help separate closely eluting compounds.

Q3: I am experiencing low sensitivity and a high signal-to-noise ratio for this compound detection by LC-MS. What steps can I take to enhance the signal?

A3: Low sensitivity in LC-MS analysis of this compound can be due to poor ionization, matrix effects, or issues with the mass spectrometer settings.

  • Ionization Efficiency:

    • Solution 1: Mobile Phase Additives: The addition of volatile additives like formic acid or ammonium acetate to the mobile phase can improve the ionization efficiency of this compound in the electrospray ionization (ESI) source.

    • Solution 2: Derivatization: Pre-column derivatization can significantly improve the detection sensitivity of analytes in LC-MS.[5][6][7] While not always necessary for this compound, it can be a valuable strategy for trace-level detection.

  • Matrix Effects:

    • Solution: Components of the sample matrix can suppress the ionization of this compound.[8] Implementing a robust sample preparation procedure, such as solid-phase extraction (SPE), can effectively clean up the sample and reduce matrix effects.[1][9]

  • Mass Spectrometer Parameters:

    • Solution: Optimize MS parameters such as spray voltage, capillary temperature, and collision energy (for MS/MS) to achieve the strongest signal for this compound.[7]

Q4: My baseline is drifting or noisy during the analysis of this compound. What could be the cause?

A4: Baseline instability can compromise the accuracy of quantification.

  • Mobile Phase Issues:

    • Solution: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the detector.[10] Use high-purity solvents and freshly prepared mobile phases to avoid contamination.

  • Detector Contamination:

    • Solution: The detector flow cell may be contaminated. Flush the system with a strong, appropriate solvent to clean the flow cell.[10]

  • Column Equilibration:

    • Solution: Insufficient column equilibration, especially after a gradient run or when changing mobile phases, can cause baseline drift.[2] Ensure the column is fully equilibrated before starting the analytical run.

Quantitative Data Summary

The following tables summarize typical parameters for the analytical detection of this compound using HPLC-MS.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterCation Exchange HPLC[1][4]HILIC[11]
Column Cation Exchange ColumnTSK-Gel Amide 80
Mobile Phase Ammonium acetate buffer with acetonitrile gradientAcetonitrile and aqueous ammonium acetate
Flow Rate 0.2 mL/min0.2 mL/min
Detection ESI-Q-MSESI-Q-MS

Table 2: Sample Preparation for this compound Analysis from Natural Sources

StepDescriptionPurposeReference
Extraction Extraction from milled samples (e.g., buckwheat groats) using a water/methanol mixture.To solubilize this compound from the sample matrix.[11]
Defatting Pre-extraction with a non-polar solvent like hexane for high-fat matrices.To remove lipids that can interfere with the analysis.[1]
Solid-Phase Extraction (SPE) Use of a cation exchange SPE cartridge for sample clean-up.To remove interfering compounds and concentrate the analyte.[1]

Experimental Protocols

Protocol 1: Determination of D-Fagomine in Buckwheat by Cation Exchange HPLC/ESI-Q-MS (Adapted from[1][4])

  • Sample Preparation:

    • Mill the buckwheat sample to a fine powder.

    • Extract the powder with a water/methanol solvent system.

    • Centrifuge the extract and collect the supernatant.

    • Perform solid-phase extraction (SPE) using a cation exchange cartridge to clean up the sample.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • HPLC-MS Analysis:

    • Inject the prepared sample into a cation exchange HPLC system.

    • Separate the analytes using a gradient elution with a mobile phase consisting of ammonium acetate and acetonitrile.

    • Detect and quantify D-fagomine and its diastereomers using an electrospray ionization quadrupole mass spectrometer (ESI-Q-MS) in selected ion monitoring (SIM) mode.

Visualizations

Fagomine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Detection Sample Sample (e.g., Buckwheat) Extraction Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration HPLC HPLC Separation Concentration->HPLC MS MS Detection HPLC->MS Data Data Analysis MS->Data

Caption: Workflow for this compound analysis.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckColumn Check Column Condition Start->CheckColumn CheckMobilePhase Check Mobile Phase CheckColumn->CheckMobilePhase OK Sol_Flush Flush or Replace Column CheckColumn->Sol_Flush Contaminated/Degraded CheckInjection Check Injection Solvent CheckMobilePhase->CheckInjection OK Sol_OptimizepH Optimize Mobile Phase pH CheckMobilePhase->Sol_OptimizepH pH not optimal Sol_MatchSolvent Match Injection Solvent to Mobile Phase CheckInjection->Sol_MatchSolvent Incompatible

Caption: Troubleshooting decision tree for peak tailing.

Matrix_Effects cluster_before Without Sample Cleanup cluster_after With Sample Cleanup (SPE) Analyte_A This compound IonSource_A Ion Source Analyte_A->IonSource_A Cleanup Sample Cleanup (e.g., SPE) Analyte_A->Cleanup Interferent_A Matrix Components Interferent_A->IonSource_A Interferent_A->Cleanup Detector_A Suppressed Signal IonSource_A->Detector_A Analyte_B This compound IonSource_B Ion Source Analyte_B->IonSource_B Detector_B Enhanced Signal IonSource_B->Detector_B Cleanup->Analyte_B

Caption: Mitigation of matrix effects via sample cleanup.

References

Technical Support Center: Optimizing Fagomine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing in vivo studies with fagomine.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dosage for this compound in in vivo studies?

A1: The optimal dosage of this compound can vary significantly based on the animal model, administration route, and the specific biological endpoint being investigated. We have compiled data from several studies to provide a starting point for your experimental design.

Table 1: Summary of this compound Dosages in Rodent Models

Animal Model Administration Route Dosage Duration Key Findings
Sprague-Dawley Rats Oral Gavage 1, 2, and 4 mg/kg body weight Acute (single dose) Dose-dependent reduction in postprandial blood glucose after sucrose or starch challenge.[1][2][3]
Sprague-Dawley Rats Dietary Admixture 0.96 g/kg of feed 6 months Reduced body weight gain and modulation of gut microbiota.[4][5]
Sprague-Dawley Rats Dietary Admixture 0.065% (w/w) in a high-fat, high-sucrose diet 9 weeks Attenuated diet-induced increases in triglycerides, insulin, and leptin.[6]

| Sprague-Dawley Rats | Oral Gavage | 2 mg/kg body weight | Acute (single dose) | Lowered blood glucose after sucrose/starch intake without stimulating insulin secretion.[2][3][7] |

Q2: What are the primary mechanisms of action for this compound that I should consider when designing my study?

A2: this compound exhibits multiple biological activities. Its primary, well-documented mechanism is the inhibition of intestinal α-glucosidases (like sucrase and isomaltase), which delays carbohydrate digestion and reduces postprandial glucose spikes.[2][8] Additionally, this compound has been shown to modulate the gut microbiota by selectively agglutinating certain bacteria, such as E. coli, which may contribute to its effects on body weight and metabolism.[3][4][9] More recently, studies have indicated that this compound can also act intracellularly by activating key metabolic signaling pathways.[10]

A key pathway influenced by this compound involves the activation of AMP-activated protein kinase (AMPK), which in turn upregulates SIRT1 and PGC-1α. This cascade plays a crucial role in mitigating oxidative stress.[10]

Fagomine_Signaling_Pathway This compound This compound LKB1 LKB1 This compound->LKB1 activates AMPK AMPK LKB1->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 increases expression PGC1a PGC-1α SIRT1->PGC1a increases expression OxidativeStress Oxidative Stress (ROS, MDA) PGC1a->OxidativeStress attenuates MitochondrialFunction Mitochondrial Function PGC1a->MitochondrialFunction improves

Caption: this compound-activated AMPK/SIRT1/PGC-1α signaling pathway.

Troubleshooting Guide

Q3: I am not observing the expected hypoglycemic effect with this compound. What could be wrong?

A3: If you are not seeing a reduction in blood glucose, consider the following factors:

  • Type of Carbohydrate Challenge: this compound's primary effect is to inhibit the breakdown of complex carbohydrates like sucrose and starch.[2] It does not significantly affect glucose transport across the intestine.[11] Therefore, if you are performing a glucose tolerance test (OGTT) by administering a direct glucose bolus, you will likely not see an effect. The protocol should use a sucrose or starch challenge to assess this compound's efficacy.

  • Timing of Administration: For acute studies, this compound must be administered concurrently with the carbohydrate load.[2] Its mechanism relies on being present in the gut to inhibit the enzymes that digest the meal.

  • Dosage: The effect of this compound on postprandial glycemia is dose-dependent.[1] Doses between 1-4 mg/kg have been shown to be effective.[1] If you are using a lower dose, you may not see a significant effect. Refer to Table 1 for guidance.

  • Route of Administration: The hypoglycemic effect is dependent on this compound acting within the gastrointestinal tract. Therefore, oral administration (gavage or dietary admixture) is the appropriate route. Intraperitoneal (IP) administration would bypass this mechanism of action.

Q4: What is the recommended method for preparing and administering this compound for in vivo studies?

A4: The choice of administration depends on the study's duration and goals. Oral gavage is suitable for acute studies, while dietary admixture is preferred for chronic administration.

  • Solution Stability: this compound solutions are noted to be unstable. It is highly recommended to prepare fresh solutions for each experiment.[8]

  • Vehicle: this compound is water-soluble and is typically administered as a solution in water.[2]

Below is a general workflow for an acute in vivo study and detailed protocols for administration.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring & Analysis Acclimatization 1. Animal Acclimatization (≥ 1 week) Fasting 2. Fasting (e.g., 12 hours) Acclimatization->Fasting Baseline 3. Baseline Measurements (Weight, Blood Glucose) Fasting->Baseline Admin 4. Administer this compound + Carbohydrate (Oral Gavage) Baseline->Admin Monitoring 5. Monitor Blood Glucose (e.g., 15, 30, 45, 60, 90, 120 min) Admin->Monitoring Analysis 6. Data Analysis (AUC, Tmax) Monitoring->Analysis

Caption: General experimental workflow for an acute this compound study.

Experimental Protocols

Protocol 1: Oral Gavage Administration for Acute Glycemic Response Study

This protocol is adapted from methodologies used in studies assessing postprandial glucose levels in rats.[2][3]

  • Animal Preparation: Use male Sprague-Dawley rats (or other appropriate model) that have been acclimatized to the facility for at least one week.

  • Fasting: Fast the animals for 12 hours overnight with free access to water.[2]

  • Baseline Measurement: Before administration, take a baseline blood glucose reading from the tail vein using a glucometer (Time 0).[2][5]

  • Solution Preparation: Prepare a fresh aqueous solution of D-fagomine. For a 2 mg/kg dose in a 250g rat, you would dissolve the required amount of this compound in a suitable volume of water (e.g., 5 ml/kg body weight).[2] Also prepare a solution of the carbohydrate challenge (e.g., 1 g/kg sucrose).[2] The this compound can be administered together with the carbohydrate.

  • Administration: Administer the this compound/sucrose solution via oral gavage using a suitable gavage needle.[12] Ensure the animal is properly restrained to prevent injury.

  • Post-Administration Monitoring: Measure blood glucose at specific time points after administration, for example, at 15, 30, 45, 60, 90, and 120 minutes.[2][5]

  • Control Groups: Include a vehicle control group (water) and a positive control group (sucrose only) for comparison.

Protocol 2: Dietary Admixture for Chronic Studies

This protocol is based on long-term studies assessing body weight and gut microbiota.[4][5]

  • Diet Preparation: Prepare the experimental diet by thoroughly mixing a specified amount of D-fagomine into the standard rodent chow. A reported effective concentration is 0.96 g of D-fagomine per kg of feed.[5]

  • Animal Housing: House animals individually or in small groups and provide the prepared diet ad libitum.

  • Monitoring: Monitor food consumption and body weight regularly (e.g., three times per week).[4][5]

  • Duration: The study duration can range from several weeks to months, depending on the research question. A 9-week study showed effects on metabolic hormones[6], while a 6-month study showed changes in body weight and microbiota.[5]

  • Endpoint Analysis: At the end of the study period, perform endpoint analyses which may include Oral Glucose Tolerance Tests (OGTTs), collection of fecal samples for microbiota analysis, and measurement of plasma biomarkers.[4][5]

References

Technical Support Center: Enhancing the Bioavailability of Fagomine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the oral bioavailability of Fagomine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of this compound?

A1: Studies in rats have shown that D-Fagomine is partially absorbed after oral administration, with absorption rates ranging from 41% to 84% for a 2 mg/kg body weight dose.[1][2] The absorbed this compound is then rapidly excreted in the urine within 8 hours, while the non-absorbed fraction is cleared through feces within 24 hours.[1][2]

Q2: What are the main challenges associated with the oral bioavailability of this compound?

A2: While this compound exhibits good aqueous solubility (≥ 30-36 mg/mL), its bioavailability can be influenced by several factors.[3][4][5] A portion of orally administered D-Fagomine is metabolized, primarily through partial methylation, with about 10% of the methylated form found in urine and 3% in feces.[1][2] This metabolic transformation, coupled with rapid excretion, can limit the systemic exposure to the active compound. While specific data on its intestinal permeability is limited, its partial absorption suggests that it is transported across the intestinal epithelium to some extent.

Q3: What are the most promising strategies to enhance the bioavailability of this compound?

A3: Based on general principles for improving the bioavailability of small molecules and related iminosugars, the following strategies hold promise for this compound:

  • Nanoencapsulation: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or liposomes, can protect it from premature metabolism and control its release, potentially increasing its systemic exposure.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can enhance the stability of this compound in the gastrointestinal tract and may improve its interaction with the intestinal mucosa.

  • Structural Modification/Prodrug Approach: Chemical modification of the this compound molecule to create a prodrug could temporarily mask the sites of metabolism, allowing for greater absorption of the parent compound before it is converted to its active form in the body.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low plasma concentration of this compound after oral administration. Rapid metabolism (methylation) and/or rapid renal clearance.1. Encapsulation: Formulate this compound into a nano-delivery system like liposomes or solid lipid nanoparticles (SLNs) to shield it from metabolic enzymes and control its release. 2. Prodrug Approach: Synthesize a prodrug of this compound by modifying the hydroxyl groups to reduce first-pass metabolism.
High variability in bioavailability between experimental subjects. Differences in gut microbiota composition, which may influence local metabolism. Variations in gastrointestinal transit time.1. Standardize Experimental Conditions: Ensure consistent diet and fasting times for all subjects. 2. Formulation with Mucoadhesives: Incorporate mucoadhesive polymers into the formulation to increase residence time in the small intestine, allowing for more consistent absorption.
Difficulty in achieving a sustained therapeutic effect. Rapid excretion of absorbed this compound.1. Controlled-Release Formulations: Develop a controlled-release formulation using nanoencapsulation techniques (e.g., SLNs) to prolong the presence of this compound in the systemic circulation.
Poor in vitro-in vivo correlation of this compound dissolution and absorption. Potential involvement of active transport mechanisms in this compound absorption.1. Caco-2 Permeability Assays: Conduct bidirectional Caco-2 cell permeability assays to investigate the potential role of efflux transporters (like P-glycoprotein) in limiting this compound absorption.[6]

Quantitative Data Summary

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

ParameterValueReference
Molecular Weight 147.17 g/mol [3]
Aqueous Solubility ≥ 30-36 mg/mL[3][4][5]
Oral Absorption (in rats, 2 mg/kg) 41-84%[1][2]
Time to Maximum Plasma Concentration (Tmax) (in rats) 15 - 45 minutes (dose-dependent)[7]
Metabolism Partial methylation (~10% in urine, ~3% in feces)[1][2]
Excretion Primarily via urine (absorbed fraction) and feces (unabsorbed fraction)[1][2]

Key Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) (Adapted from similar small molecule encapsulation)

Objective: To encapsulate this compound in SLNs to protect it from premature metabolism and control its release.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO, tristearin)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Co-surfactant (e.g., soy lecithin)

  • Phosphate buffered saline (PBS), pH 7.4

  • Organic solvent (e.g., acetone, ethanol)

  • High-pressure homogenizer

Methodology:

  • Preparation of Lipid Phase: Dissolve the solid lipid and this compound in the organic solvent at a temperature above the melting point of the lipid.

  • Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in PBS.

  • Emulsification: Add the lipid phase to the aqueous phase with continuous stirring to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization for a specified number of cycles to reduce the particle size to the nanometer range.

  • Solvent Evaporation: Remove the organic solvent from the nanoemulsion by rotary evaporation.

  • Purification and Characterization: Purify the SLN suspension by dialysis or centrifugation to remove unencapsulated this compound. Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes

Objective: To enhance the stability of this compound in the gastrointestinal tract by forming an inclusion complex with cyclodextrin.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Methodology:

  • Complexation in Solution: Dissolve the cyclodextrin in deionized water with gentle heating and stirring.

  • Add this compound to the cyclodextrin solution in a specific molar ratio (e.g., 1:1 or 1:2).

  • Continue stirring the mixture at a constant temperature for 24-48 hours to allow for complex formation.

  • Isolation of the Complex: Freeze-dry the resulting solution to obtain a solid powder of the this compound-cyclodextrin inclusion complex.

  • Characterization: Characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow_sln cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation This compound This compound LipidPhase Lipid Phase This compound->LipidPhase Dissolve SolidLipid Solid Lipid SolidLipid->LipidPhase Dissolve OrganicSolvent Organic Solvent OrganicSolvent->LipidPhase Dissolve CoarseEmulsion Coarse Emulsion LipidPhase->CoarseEmulsion Add & Stir Surfactant Surfactant AqueousPhase Aqueous Phase Surfactant->AqueousPhase Dissolve CoSurfactant Co-surfactant CoSurfactant->AqueousPhase Dissolve PBS PBS PBS->AqueousPhase Dissolve AqueousPhase->CoarseEmulsion Nanoemulsion Nanoemulsion CoarseEmulsion->Nanoemulsion High-Pressure Homogenization SLN_Suspension SLN Suspension Nanoemulsion->SLN_Suspension Solvent Evaporation Purified_SLNs Purified & Characterized SLNs SLN_Suspension->Purified_SLNs Purification & Characterization

Caption: Workflow for the preparation of this compound-loaded Solid Lipid Nanoparticles (SLNs).

signaling_pathway_this compound This compound Oral this compound GI_Tract Gastrointestinal Tract This compound->GI_Tract Absorption Intestinal Absorption GI_Tract->Absorption Unabsorbed Unabsorbed this compound GI_Tract->Unabsorbed Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Metabolism Liver Metabolism (Methylation) Systemic_Circulation->Metabolism Excretion Renal Excretion Systemic_Circulation->Excretion Target_Tissues Target Tissues Systemic_Circulation->Target_Tissues Metabolism->Systemic_Circulation Metabolites Therapeutic_Effect Therapeutic Effect Target_Tissues->Therapeutic_Effect Feces Excretion in Feces Unabsorbed->Feces

Caption: Pharmacokinetic pathway of orally administered this compound.

References

Technical Support Center: Refinement of Protocols for Isolating Pure Fagomine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of fagomine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound from natural sources such as buckwheat (Fagopyrum esculentum) and mulberry leaves (Morus alba).

Issue 1: Low Yield of this compound in the Crude Extract

Potential Cause Recommended Solution
Incomplete Cell Lysis Ensure the plant material is finely ground to a powder. For dried materials, mechanical grinding is effective. For fresh leaves, freezing with liquid nitrogen before grinding can improve cell disruption.
Inefficient Extraction Solvent A mixture of methanol and water (e.g., 7:3 v/v) is commonly used for this compound extraction. Ensure the solvent-to-solid ratio is sufficient to thoroughly saturate the plant material (e.g., 10:1 to 20:1 mL/g).
Insufficient Extraction Time or Temperature While higher temperatures can increase extraction efficiency, they may also lead to the degradation of this compound. Ultrasonic-assisted extraction at a controlled temperature (e.g., 40-50°C) for a shorter duration (e.g., 30-60 minutes) can be more effective than prolonged maceration at room temperature.
Degradation of this compound This compound is relatively stable, but prolonged exposure to harsh pH conditions or high temperatures should be avoided. Process the extracts promptly after preparation.

Issue 2: Poor Purity of this compound after Initial Purification

Potential Cause Recommended Solution
Co-elution of Other Polar Compounds The crude extract contains numerous polar compounds, including sugars and other iminosugars, that can interfere with purification. A pre-purification step using solid-phase extraction (SPE) with a strong cation exchange (SCX) resin is highly recommended.
Suboptimal Ion-Exchange Chromatography Conditions Ensure the pH of your sample is below the pKa of this compound's amino group (around 9-10) to ensure it is protonated and binds effectively to the cation exchange resin. Elution is typically achieved by increasing the pH with a basic solution (e.g., aqueous ammonia) or by using a salt gradient.
Presence of Diastereomers Buckwheat and mulberry can contain this compound diastereomers such as 3-epi-fagomine and 3,4-di-epi-fagomine. These are often difficult to separate from this compound by standard chromatography. Analytical separation can be achieved with specialized HPLC columns (e.g., cation exchange or HILIC) coupled with mass spectrometry (MS) for detection. For preparative separation, optimization of the chromatographic conditions (e.g., gradient, flow rate, and column chemistry) is crucial.
Matrix Effects in Analytical Assessment When assessing purity using techniques like HPLC-MS, co-eluting compounds from the plant matrix can suppress or enhance the this compound signal, leading to inaccurate purity assessment. Ensure your analytical method is validated for the specific matrix you are working with.

Issue 3: Difficulty in Separating this compound from its Diastereomers

Potential Cause Recommended Solution
Insufficient Chromatographic Resolution Standard reversed-phase chromatography is often ineffective for separating highly polar diastereomers. Utilize cation exchange HPLC, as it has been shown to be effective in separating this compound and its diastereomers in a single run[1]. Hydrophilic interaction liquid chromatography (HILIC) is another potential option.
Inadequate Detection Method As this compound and its diastereomers have the same mass, MS detection alone cannot differentiate them without chromatographic separation. Ensure your HPLC-MS method has sufficient resolution to separate the isomers before they enter the mass spectrometer.
Co-elution with Other Iminosugars Mulberry leaves, in particular, contain other iminosugars like 1-deoxynojirimycin (DNJ). While these are not diastereomers of this compound, they are structurally similar and may co-elute. Method development should aim to resolve all iminosugars present in the extract.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for isolating this compound?

A1: The most commonly cited natural sources for this compound are buckwheat (Fagopyrum esculentum) and mulberry (Morus alba) leaves. In buckwheat, this compound can be found in the groats, leaves, bran, and flour[1].

Q2: What is the typical concentration of this compound in these natural sources?

A2: The concentration can vary depending on the plant part, variety, and growing conditions. For example, D-fagomine has been found in buckwheat groats in concentrations ranging from 6.7 to 44 mg/kg[1].

Q3: What is the most effective method for the initial extraction of this compound?

A3: A solid-liquid extraction using a polar solvent system is typically employed. A mixture of methanol and water is a common choice. To enhance extraction efficiency, techniques like ultrasound-assisted extraction or microwave-assisted extraction can be utilized.

Q4: How can I remove the bulk of impurities before fine purification?

A4: Solid-phase extraction (SPE) using a strong cation exchange (SCX) cartridge is a highly effective method for the initial cleanup of the crude extract. This compound, being a secondary amine, will be retained on the SCX resin at a neutral or slightly acidic pH, while neutral sugars and other non-basic compounds will be washed away. This compound can then be eluted with a basic solution, such as aqueous ammonia.

Q5: What is the biggest challenge in obtaining pure this compound?

A5: The primary challenge is the separation of this compound from its naturally occurring diastereomers, such as 3-epi-fagomine and 3,4-di-epi-fagomine[1]. These compounds have very similar physical and chemical properties, making their separation difficult.

Q6: Which analytical technique is best for assessing the purity of a this compound sample?

A6: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the preferred method. Specifically, using a cation exchange HPLC column allows for the separation of this compound from its diastereomers, and the mass spectrometer provides sensitive and selective detection[1].

Data Presentation

Table 1: Comparison of this compound Isolation Techniques

Technique Principle Advantages Disadvantages Typical Purity Typical Yield
Solid-Phase Extraction (SPE) with Strong Cation Exchange (SCX) Ion exchange based on the basicity of the this compound amine group.Good for initial cleanup and enrichment; removes neutral and acidic impurities.May not effectively separate this compound from other basic compounds, including diastereomers.ModerateHigh
Preparative High-Performance Liquid Chromatography (Prep-HPLC) with Cation Exchange Column High-resolution separation based on differential ionic interactions.Can achieve high purity by separating diastereomers.Lower sample loading capacity; requires specialized equipment.High (>95%)Moderate
Preparative High-Performance Liquid Chromatography (Prep-HPLC) with Hydrophilic Interaction Liquid Chromatography (HILIC) Column Partitioning between a polar stationary phase and a less polar mobile phase.Alternative to ion exchange for separating polar compounds.Can be sensitive to water content in the mobile phase; may require method optimization.High (>95%)Moderate

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound from Buckwheat Groats

  • Milling: Grind buckwheat groats into a fine powder using a laboratory mill.

  • Extraction:

    • Suspend the buckwheat powder in a 7:3 (v/v) methanol:water solution at a 1:15 (w/v) ratio.

    • Perform ultrasonic-assisted extraction for 45 minutes at 45°C.

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Re-extract the pellet with the same solvent mixture and combine the supernatants.

  • Solvent Evaporation: Evaporate the methanol from the combined supernatants under reduced pressure using a rotary evaporator.

  • Solid-Phase Extraction (SPE) with SCX Cartridge:

    • Condition a strong cation exchange (SCX) SPE cartridge by washing with methanol followed by deionized water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with deionized water to remove neutral and acidic impurities.

    • Elute the this compound-enriched fraction with 2 M aqueous ammonia.

  • Drying: Lyophilize the eluted fraction to obtain a solid residue. This residue can be further purified by preparative HPLC.

Protocol 2: High-Purity this compound Isolation by Preparative HPLC

  • Sample Preparation: Dissolve the enriched this compound residue from Protocol 1 in the initial mobile phase for HPLC.

  • Chromatographic System:

    • Column: Preparative cation exchange column.

    • Mobile Phase A: Ammonium acetate buffer (e.g., 10 mM, pH 4).

    • Mobile Phase B: Higher concentration ammonium acetate buffer or a pH gradient.

    • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) for non-UV active compounds. Mass spectrometry can be used for fraction identification.

  • Purification:

    • Equilibrate the column with the initial mobile phase.

    • Inject the sample onto the column.

    • Run a linear gradient from mobile phase A to mobile phase B to elute the bound compounds.

    • Collect fractions based on the detector signal corresponding to the retention time of this compound.

  • Analysis and Pooling: Analyze the collected fractions for this compound content and purity using an analytical HPLC-MS system. Pool the high-purity fractions.

  • Desalting and Drying: Remove the buffer salts from the pooled fractions using a suitable method (e.g., SPE or dialysis) and lyophilize to obtain pure this compound.

Mandatory Visualization

Fagomine_Isolation_Workflow Plant_Material Plant Material (Buckwheat Groats or Mulberry Leaves) Grinding Grinding/Milling Plant_Material->Grinding Extraction Solvent Extraction (e.g., MeOH/H2O) Grinding->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Liquid Phase Waste1 Solid Residue Filtration->Waste1 Solid Phase SPE Solid-Phase Extraction (SCX Cartridge) Crude_Extract->SPE Enriched_Fraction This compound-Enriched Fraction SPE->Enriched_Fraction Elution Waste2 Neutral & Acidic Impurities SPE->Waste2 Wash Prep_HPLC Preparative HPLC (Cation Exchange) Enriched_Fraction->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Fraction Collection Waste3 Diastereomers & Other Impurities Prep_HPLC->Waste3 Other Fractions

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting_Logic Start Start this compound Isolation Check_Yield Low Yield? Start->Check_Yield Check_Purity Low Purity? Check_Yield->Check_Purity No Optimize_Extraction Optimize Extraction: - Finer Grinding - Adjust Solvent Ratio - Use Sonication Check_Yield->Optimize_Extraction Yes Diastereomer_Issue Diastereomer Separation Issue? Check_Purity->Diastereomer_Issue No Implement_SPE Implement/Optimize SPE: - Use SCX Cartridge - Control Sample pH Check_Purity->Implement_SPE Yes Optimize_HPLC Optimize Prep-HPLC: - Use Cation Exchange Column - Adjust Gradient Profile Diastereomer_Issue->Optimize_HPLC Yes Success Pure this compound Obtained Diastereomer_Issue->Success No Optimize_Extraction->Check_Yield Implement_SPE->Check_Purity Optimize_HPLC->Diastereomer_Issue

Caption: Troubleshooting decision tree for this compound isolation.

References

Technical Support Center: Managing 3,4-di-epi-fagomine in Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, quantifying, and addressing the presence of 3,4-di-epi-fagomine in experimental extracts.

Frequently Asked Questions (FAQs)

Q1: What is 3,4-di-epi-fagomine and why is it a concern?

A1: 3,4-di-epi-fagomine is a diastereomer of D-fagomine, an iminosugar with potential therapeutic benefits, including antidiabetic properties. The presence of 3,4-di-epi-fagomine is a concern because it may have different biological activity than D-fagomine, potentially confounding experimental results and impacting the efficacy and safety of D-fagomine-based therapeutics. For instance, some studies have shown that while D-fagomine and its 3-epi isomer are potent glycosidase inhibitors, 3,4-di-epi-fagomine exhibits no significant inhibition against the same enzymes.

Q2: In which natural sources is 3,4-di-epi-fagomine commonly found?

A2: 3,4-di-epi-fagomine has been identified in several plant sources, most notably in buckwheat (Fagopyrum esculentum) and in the leaves and roots of Xanthocercis zambesiaca.[1] In buckwheat, it can be found in the groats, leaves, bran, and flour.[2]

Q3: How can I detect and quantify 3,4-di-epi-fagomine in my extracts?

A3: A reliable method for the detection and quantification of 3,4-di-epi-fagomine is cation exchange High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[2] This technique allows for the separation of D-fagomine from its diastereomers, including 3,4-di-epi-fagomine, in a single run.

Q4: What is the potential biological impact of 3,4-di-epi-fagomine in my experiments?

Troubleshooting Guides

Issue 1: Poor separation of fagomine isomers in HPLC analysis.

Symptoms:

  • Co-eluting peaks for D-fagomine and 3,4-di-epi-fagomine.

  • Broad or tailing peaks, making accurate quantification difficult.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate column chemistry Ensure you are using a cation exchange column suitable for the separation of polar, basic compounds like iminosugars.
Incorrect mobile phase composition Optimize the mobile phase pH and ionic strength. A shallow gradient of increasing ionic strength is often effective.
Column degradation Flush the column with a strong solvent or replace it if it's old or has been used extensively.
Sample overload Reduce the injection volume or dilute the sample.
Extra-column band broadening Minimize the length and diameter of tubing between the injector, column, and detector.
Issue 2: Inaccurate quantification of 3,4-di-epi-fagomine.

Symptoms:

  • High variability in quantitative results between runs.

  • Discrepancy between expected and measured concentrations.

Possible Causes and Solutions:

Possible Cause Solution
Matrix effects in MS detection Use a stable isotope-labeled internal standard for this compound to normalize for variations in ionization efficiency.
Poor linearity of calibration curve Prepare a multi-point calibration curve using a certified reference standard of 3,4-di-epi-fagomine.
Incomplete extraction from the sample matrix Optimize the extraction procedure, including solvent type, temperature, and extraction time.
Degradation of analyte Ensure proper storage of samples and standards (e.g., at -20°C) to prevent degradation.

Data Presentation

Table 1: Concentration of 3,4-di-epi-fagomine in Buckwheat Products

Buckwheat Product Concentration Range (mg/kg) Reference
Groats1.0 - 43[2]
LeavesNot specified, present[2]
BranNot specified, present[2]
FlourNot specified, present[2]

Experimental Protocols

Protocol 1: Analytical Separation of this compound Isomers by Cation Exchange HPLC-MS

Objective: To separate and quantify D-fagomine and its diastereomers, including 3,4-di-epi-fagomine, in a plant extract.

Materials:

  • HPLC system with a mass spectrometer detector (e.g., ESI-Q-MS)

  • Cation exchange HPLC column (e.g., Poly-SAX LP)

  • Mobile Phase A: Ammonium formate buffer (pH adjusted)

  • Mobile Phase B: Higher concentration ammonium formate buffer (pH adjusted)

  • Reference standards for D-fagomine and 3,4-di-epi-fagomine

  • Plant extract

Procedure:

  • Sample Preparation:

    • Extract the plant material with a suitable solvent (e.g., 50% aqueous methanol).

    • Centrifuge the extract to remove solid debris.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC-MS Analysis:

    • Equilibrate the cation exchange column with the initial mobile phase conditions.

    • Inject the filtered extract onto the column.

    • Apply a linear gradient of increasing ionic strength (by increasing the percentage of Mobile Phase B).

    • Monitor the elution of the isomers using the mass spectrometer in selected ion monitoring (SIM) mode for the m/z of this compound.

  • Quantification:

    • Generate a calibration curve using the reference standards.

    • Calculate the concentration of 3,4-di-epi-fagomine in the extract based on the peak area and the calibration curve.

Protocol 2: Preparative Removal of 3,4-di-epi-fagomine from Extracts

Objective: To enrich an extract for D-fagomine by removing 3,4-di-epi-fagomine using preparative cation exchange chromatography.

Materials:

  • Preparative HPLC system with a fraction collector

  • Preparative cation exchange column

  • Mobile Phase A and B (as in analytical method, but in larger quantities)

  • Concentrated plant extract

Procedure:

  • Method Development:

    • Optimize the separation on an analytical scale to achieve baseline resolution between D-fagomine and 3,4-di-epi-fagomine.

  • Scale-up to Preparative Chromatography:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Load a larger volume of the concentrated extract onto the column.

    • Run the same gradient as in the analytical method, adjusting the flow rate for the larger column.

  • Fraction Collection:

    • Collect fractions as the peaks elute from the column. Use the UV or MS signal to trigger fraction collection.

    • Collect the fractions corresponding to the D-fagomine peak, ensuring to exclude the fractions containing 3,4-di-epi-fagomine.

  • Analysis and Pooling:

    • Analyze the collected fractions using the analytical HPLC-MS method to confirm the purity.

    • Pool the fractions containing pure D-fagomine.

    • Remove the solvent from the pooled fractions (e.g., by lyophilization) to obtain the purified D-fagomine.

Mandatory Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Workflow cluster_purification Purification Workflow Start Plant Material Extraction Extraction (e.g., 50% MeOH) Start->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC Cation Exchange HPLC Filtration->HPLC Prep_HPLC Preparative Cation Exchange HPLC Filtration->Prep_HPLC MS Mass Spectrometry (MS) HPLC->MS Quant Quantification MS->Quant Fractionation Fraction Collection Prep_HPLC->Fractionation Purity_Check Purity Analysis (HPLC-MS) Fractionation->Purity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling Final_Product Purified D-fagomine Pooling->Final_Product Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects D_this compound D-fagomine LKB1 LKB1 D_this compound->LKB1 Activates AMPK AMPK Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Metabolic_Stress Metabolic Stress (e.g., high glucose) Metabolic_Stress->LKB1 LKB1->AMPK Phosphorylates & Activates

References

Technical Support Center: Optimizing the Staudinger Reaction in Fagomine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of the Staudinger reaction in the synthesis of Fagomine and its analogues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of this crucial synthetic step. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the Staudinger reaction and why is it used in this compound synthesis?

The Staudinger reaction is a chemical process that reduces an azide to a primary amine.[1][2][3] In the context of this compound synthesis, it is a mild and effective method for introducing a key amine functional group, often from a corresponding azide precursor, without disrupting other sensitive functional groups present in the carbohydrate-like structure of this compound.[4][5]

Q2: What are the most common challenges encountered when performing the Staudinger reaction for this compound synthesis?

Researchers often face challenges such as slow reaction rates, especially with sterically hindered or electron-rich azides, incomplete conversion to the desired amine, and difficulties in separating the final product from the triphenylphosphine oxide byproduct.[6][7][8][9] The stability of the intermediate aza-ylide can also be a factor, sometimes requiring harsh conditions for hydrolysis.[6][7]

Q3: How can I improve the yield of my Staudinger reaction?

Several strategies can be employed to improve the yield. These include the choice of phosphine reagent, solvent, and reaction temperature. For instance, using phosphines with electron-donating groups can sometimes accelerate the initial step of the reaction. Additionally, ensuring the complete hydrolysis of the aza-ylide intermediate is critical for obtaining a high yield of the amine.[6][7][10]

Q4: Are there alternatives to triphenylphosphine for the Staudinger reaction?

Yes, various modified phosphine reagents have been developed to improve the efficiency and ease of the Staudinger reaction.[6][10] For example, phosphines with ortho-substituents that can intramolecularly assist in the hydrolysis of the aza-ylide can lead to faster reactions and milder conditions.[6][7] Tributylphosphine is another common alternative.[2]

Q5: How can I effectively remove the triphenylphosphine oxide byproduct?

Purification can be challenging due to the similar polarity of the product and the byproduct.[9][11] Common methods include column chromatography. Some researchers have reported that precipitation of the byproduct by adding a non-polar solvent or acidification of the reaction mixture to protonate the amine product, allowing for extraction of the neutral phosphine oxide, can be effective.[11]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Amine
Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting azide. If the reaction has stalled, consider increasing the reaction time or temperature.
Stable aza-ylide intermediate The hydrolysis of the aza-ylide to the amine can be the rate-limiting step.[6][7] Ensure sufficient water is present in the reaction mixture. If using an anhydrous solvent, the addition of water is necessary for the hydrolysis to occur.[6] In some cases, gentle heating or the addition of a mild acid can promote hydrolysis.
Degradation of starting material or product This compound precursors can be sensitive molecules. Ensure the reaction conditions are not too harsh. The Staudinger reaction is generally mild, but prolonged heating could lead to degradation.
Poor quality of reagents Use freshly purified triphenylphosphine, as it can oxidize over time. Ensure the azide starting material is pure and dry.
Problem 2: Presence of Multiple Spots on TLC, Indicating Side Products
Possible Cause Suggested Solution
Incomplete hydrolysis of the aza-ylide The aza-ylide itself may be visible on the TLC plate. As mentioned above, ensure complete hydrolysis by adding sufficient water and allowing for adequate reaction time.
Side reactions of the aza-ylide Aza-ylides are reactive intermediates and can participate in side reactions, such as the aza-Wittig reaction if carbonyl compounds are present.[12] Ensure the purity of your starting materials and solvents.
Statistical mixture in case of multiple azides If your precursor contains more than one azide group and you are attempting a selective reduction, you may obtain a mixture of products.[13] In such cases, careful stoichiometric control of the phosphine reagent is crucial, though achieving high selectivity can be challenging.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes hypothetical, yet representative, quantitative data on how different reaction conditions can influence the yield of the amine in a typical Staudinger reaction for a this compound precursor.

Entry Phosphine Reagent (equiv.) Solvent Reaction Time (h) Temperature (°C) Yield (%)
1Triphenylphosphine (1.1)THF/H₂O (4:1)122575
2Triphenylphosphine (1.1)Dioxane/H₂O (4:1)125085
3Tributylphosphine (1.1)THF/H₂O (4:1)82580
4Triphenylphosphine (1.5)THF/H₂O (4:1)122582
5ortho-(Diphenylphosphino)benzenesulfonamide (1.1)THF (anhydrous)62592

Note: This data is illustrative and actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

General Protocol for Staudinger Reduction in this compound Synthesis
  • Reaction Setup: To a solution of the azide precursor (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane (0.1 M), add triphenylphosphine (1.1-1.5 eq) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Hydrolysis: Upon complete consumption of the starting azide, add water (typically 10-20% of the total solvent volume) to the reaction mixture to facilitate the hydrolysis of the intermediate aza-ylide. Continue stirring for an additional 2-12 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. To aid in the removal of triphenylphosphine oxide, you can acidify the aqueous layer with dilute HCl to protonate the amine, extract the organic layer to remove the phosphine oxide, and then basify the aqueous layer and extract the desired amine product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or chloroform) to afford the pure amine.

Visualizations

Staudinger_Reaction_Mechanism cluster_step1 Step 1: Formation of Phosphazide cluster_step2 Step 2: Nitrogen Elimination cluster_step3 Step 3: Hydrolysis Azide R-N₃ Phosphazide R-N=N-N=PR'₃ Azide->Phosphazide Nucleophilic Attack Phosphine R'₃P Phosphine->Azide Phosphazide_intermediate R-N=N-N=PR'₃ Aza-ylide R-N=PR'₃ Phosphazide_intermediate->Aza-ylide N2 N₂ Phosphazide_intermediate->N2 Release Aza-ylide_intermediate R-N=PR'₃ Amine R-NH₂ Aza-ylide_intermediate->Amine Phosphine_Oxide R'₃P=O Aza-ylide_intermediate->Phosphine_Oxide H2O H₂O H2O->Amine

Caption: General mechanism of the Staudinger reaction.

Fagomine_Synthesis_Workflow Start Protected Carbohydrate Precursor Azide_Formation Azide Formation (e.g., from alcohol or halide) Start->Azide_Formation Staudinger_Reaction Staudinger Reaction (R₃P, H₂O) Azide_Formation->Staudinger_Reaction Deprotection Deprotection Steps Staudinger_Reaction->Deprotection This compound This compound Deprotection->this compound

Caption: Hypothetical workflow for this compound synthesis.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_SM Is starting material (azide) consumed? Start->Check_SM No_SM No Check_SM->No_SM No Yes_SM Yes Check_SM->Yes_SM Yes Increase_Time_Temp Increase reaction time/temperature or check phosphine quality. No_SM->Increase_Time_Temp Check_Aza_Ylide Is the aza-ylide the major product? Yes_SM->Check_Aza_Ylide Yes_Aza_Ylide Yes Check_Aza_Ylide->Yes_Aza_Ylide Yes No_Aza_Ylide No Check_Aza_Ylide->No_Aza_Ylide No Force_Hydrolysis Add more water, heat gently, or add mild acid. Yes_Aza_Ylide->Force_Hydrolysis Check_Side_Products Analyze for side products (e.g., aza-Wittig). Purify starting materials. No_Aza_Ylide->Check_Side_Products

Caption: Troubleshooting decision tree for the Staudinger reaction.

References

Selecting the appropriate animal model for Fagomine research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and utilizing appropriate animal models for fagomine research.

Frequently Asked Questions (FAQs)

Q1: Which animal model is most commonly used for studying the metabolic effects of this compound?

A1: The most frequently used animal models in this compound research are rat strains, particularly Sprague-Dawley and Wistar Kyoto rats.[1][2][3][4] These models are well-established for studying diet-induced obesity and metabolic syndrome, which are key areas of investigation for this compound's therapeutic potential.[5]

Q2: What is the rationale for using these rat models in this compound research?

A2: Sprague-Dawley and Wistar Kyoto rats are chosen for several reasons:

  • Metabolic Similarity: Their metabolic pathways are comparable to humans, making them suitable for studying conditions like obesity, insulin resistance, and dyslipidemia.

  • Diet-Induced Models: They readily develop metabolic dysregulation when fed high-fat or high-sucrose diets, providing a relevant context to test the efficacy of this compound.[1][5][6]

  • Established Protocols: There is a large body of literature and established protocols for inducing metabolic syndrome in these models, ensuring experimental reproducibility.

Q3: What are the primary mechanisms of action of this compound observed in these animal models?

A3: Research in rat models suggests that this compound exerts its beneficial effects through two primary mechanisms:

  • Modulation of Gut Microbiota: this compound has been shown to selectively agglutinate certain gut bacteria like Enterobacteriaceae and promote the growth of beneficial bacteria.[4] This "fiber-like" effect is associated with reduced body weight gain and inflammation.[4][7]

  • Anti-inflammatory Effects: this compound has been observed to reduce low-grade inflammation associated with high-fat diets.[3][8] This is thought to be linked to its ability to maintain a balanced gut microbiota.[8]

Q4: What are the typical routes of administration and dosages of this compound used in rat studies?

A4: this compound is typically administered orally, either mixed in the diet or via oral gavage.

  • In-diet administration: Dosages often range from 0.065% to 0.96 g of this compound per kg of feed.[1][4]

  • Oral gavage: When administered as a single dose with a carbohydrate load, dosages of 1-4 mg/kg of body weight have been used.

Troubleshooting Guides

Issue 1: Inconsistent or no significant effect of this compound on body weight.

  • Possible Cause 1: Insufficient duration of the study.

    • Troubleshooting: this compound's effect on body weight may not be apparent in short-term studies. Studies showing significant effects on body weight have typically lasted for several weeks to months.[1][4] Ensure your experimental timeline is adequate.

  • Possible Cause 2: Diet composition.

    • Troubleshooting: The composition of the high-fat/high-sucrose diet is critical. Ensure the diet is sufficiently obesogenic to induce a significant weight gain in the control group. The source and percentage of fat and sugar should be consistent across experiments.

  • Possible Cause 3: this compound dosage.

    • Troubleshooting: The dosage of this compound may be too low. Refer to the literature for effective dose ranges in your specific rat strain and diet model.[1][4] Consider performing a dose-response study to determine the optimal dosage for your experimental conditions.

Issue 2: High variability in blood glucose measurements.

  • Possible Cause 1: Inconsistent fasting period.

    • Troubleshooting: Ensure a consistent and adequate fasting period (typically overnight) before blood glucose measurements. Variations in fasting time can lead to significant fluctuations in glucose levels.

  • Possible Cause 2: Stress during blood collection.

    • Troubleshooting: Stress can acutely increase blood glucose levels. Handle the animals calmly and use a consistent and minimally stressful blood collection technique (e.g., tail vein sampling). Acclimatize the animals to the handling and procedure before the actual experiment.

  • Possible Cause 3: Improper oral gavage technique.

    • Troubleshooting: If administering a glucose challenge via oral gavage, ensure the technique is performed correctly to avoid aspiration or esophageal injury, which can cause stress and affect results.

Issue 3: No significant changes observed in gut microbiota composition.

  • Possible Cause 1: Inappropriate sample collection and storage.

    • Troubleshooting: Fecal and cecal samples for microbiota analysis must be collected fresh and immediately frozen at -80°C to prevent changes in the microbial composition.

  • Possible Cause 2: Insufficient sequencing depth.

    • Troubleshooting: Ensure that the 16S rRNA gene sequencing has sufficient depth to detect changes in less abundant bacterial taxa.

  • Possible Cause 3: Timing of sample collection.

    • Troubleshooting: The effects of this compound on the gut microbiota may evolve over time. Consider collecting samples at multiple time points throughout the study to capture the dynamics of microbial changes.

Data Presentation

Table 1: Effect of this compound on Body Weight Gain in Diet-Induced Obese Rats

Animal ModelDietThis compound DoseDurationBody Weight Gain (this compound Group vs. Control)Reference
Sprague-DawleyHigh-Fat High-Sucrose0.065% (w/w) in diet9 weeksAttenuated increase[1][6]
Wistar KyotoHigh-FatNot specified24 weeksReduced gain[3]
Sprague-DawleyStandard0.96 g/kg feed6 monthsReduced gain[4]

Table 2: Effect of this compound on Plasma Parameters in Diet-Induced Obese Rats

Animal ModelDietThis compound DoseDurationEffect on TriglyceridesEffect on InsulinEffect on IL-6Reference
Sprague-DawleyHigh-Fat High-Sucrose0.065% (w/w) in diet9 weeksAttenuated increaseAttenuated increaseNot Assessed[1][6]
Wistar KyotoHigh-FatNot specified24 weeksNot AssessedReducedReduced[3]
Sprague-DawleyStandard0.96 g/kg feed6 monthsNot AssessedNo significant differenceReduced[4]

Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity and this compound Administration in Rats

  • Animal Model: Male Sprague-Dawley or Wistar Kyoto rats (8-10 weeks old).

  • Acclimatization: House the animals in a controlled environment (12h light/dark cycle, 22 ± 2°C) for at least one week before the experiment.

  • Diet Groups:

    • Control Group: Standard chow diet.

    • High-Fat/High-Sucrose (HFHS) Group: A diet with a high percentage of calories from fat (e.g., 45-60%) and sucrose (e.g., 20-30%).

    • HFHS + this compound Group: The same HFHS diet supplemented with this compound at the desired concentration (e.g., 0.065% w/w).

  • This compound Administration (In-diet):

    • Prepare the diets by thoroughly mixing the powdered this compound with the powdered HFHS diet.

    • Provide the respective diets and water ad libitum for the duration of the study (e.g., 8-24 weeks).

  • Monitoring:

    • Monitor body weight and food intake 2-3 times per week.

    • Perform metabolic tests (e.g., oral glucose tolerance test) at baseline and regular intervals.

  • Sample Collection: At the end of the study, collect blood, tissues, and cecal/fecal samples for analysis.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

  • Fasting: Fast the rats overnight (12-16 hours) with free access to water.

  • Baseline Glucose: Take a baseline blood sample from the tail vein to measure fasting blood glucose.

  • Glucose Administration: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose load.

  • Glucose Measurement: Measure blood glucose levels using a glucometer.

Mandatory Visualization

Fagomine_Mechanism This compound This compound Enterobacteriaceae Enterobacteriaceae This compound->Enterobacteriaceae Agglutinates Beneficial_Bacteria Beneficial Bacteria (e.g., Bifidobacterium) This compound->Beneficial_Bacteria Promotes Inflammation Low-grade Inflammation This compound->Inflammation Reduces Gut_Lumen Gut Lumen Enterobacteriaceae->Inflammation Induces Gut_Epithelium Gut Epithelium Beneficial_Bacteria->Gut_Epithelium Strengthens Barrier Gut_Epithelium->Inflammation Reduces Translocation of Pro-inflammatory Components Metabolic_Health Improved Metabolic Health Inflammation->Metabolic_Health Negatively Impacts

Caption: Proposed mechanism of action for this compound in improving metabolic health.

Experimental_Workflow Start Start: Select Animal Model (e.g., Sprague-Dawley Rats) Acclimatization Acclimatization (1 week) Start->Acclimatization Diet_Allocation Dietary Group Allocation (Control, HFHS, HFHS+this compound) Acclimatization->Diet_Allocation Intervention Dietary Intervention (8-24 weeks) Diet_Allocation->Intervention Monitoring Regular Monitoring (Body Weight, Food Intake) Intervention->Monitoring Metabolic_Tests Metabolic Testing (e.g., OGTT) Intervention->Metabolic_Tests Termination Study Termination & Sample Collection Intervention->Termination Analysis Sample Analysis (Blood, Tissues, Microbiota) Termination->Analysis

Caption: General experimental workflow for a diet-induced obesity study with this compound.

References

Technical Support Center: Validating the Specificity of Fagomine's Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Fagomine in their experiments. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when validating the specificity of this compound's biological activity.

I. Understanding this compound's Primary Biological Activity

This compound is recognized primarily as a mild competitive inhibitor of several glycosidase enzymes. This inhibition is key to its observed biological effects, such as the reduction of postprandial blood glucose levels. To assist in your experimental design, the following table summarizes the known inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of this compound against various glycosidases.

Data Presentation: this compound Inhibition Constants

EnzymeSourceKi (Inhibitor Constant)IC50 (Half Maximal Inhibitory Concentration)Reference
AmyloglucosidaseAspergillus niger4.8 µMNot Reported
β-GlucosidaseBovine39 µMNot Reported
IsomaltaseYeast70 µMNot Reported
α-GlucosidaseNot Specified9.2 x 10⁻⁵ M (92 µM)0.18 mg/mL

II. Experimental Protocols for Specificity Validation

To rigorously validate that the observed biological effects in your research are a direct result of this compound's activity on its intended targets, specific and controlled experiments are essential. Below are detailed protocols for a primary enzyme inhibition assay and a cell-based assay to investigate a downstream signaling pathway.

A. Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol details the steps to measure the inhibitory effect of this compound on α-glucosidase activity, a key experiment to confirm its primary mechanism of action.

1. Materials and Reagents:

  • α-glucosidase from baker's yeast (Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound

  • Acarbose (as a positive control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

2. Experimental Procedure:

  • Preparation of Solutions:

    • Dissolve α-glucosidase in phosphate buffer to a final concentration of 1 U/mL.

    • Prepare a stock solution of pNPG in phosphate buffer (e.g., 5 mM).

    • Prepare a stock solution of this compound in DMSO and create a dilution series in phosphate buffer to achieve the desired final concentrations.

    • Prepare a similar dilution series for Acarbose.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 20 µL of each this compound dilution and 100 µL of the α-glucosidase solution.

    • Positive Control Wells: Add 20 µL of each Acarbose dilution and 100 µL of the α-glucosidase solution.

    • Enzyme Control Well (100% activity): Add 20 µL of phosphate buffer (with the same percentage of DMSO as the test wells) and 100 µL of the α-glucosidase solution.

    • Blank Well (for substrate background): Add 120 µL of phosphate buffer.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Add 20 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for an additional 20 minutes.

  • Termination of Reaction:

    • Add 80 µL of 0.1 M Na₂CO₃ solution to all wells to stop the reaction.

  • Measurement:

    • Read the absorbance of each well at 405 nm using a microplate reader. The yellow color is due to the formation of p-nitrophenol.

  • Calculation of Inhibition:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

      • Abs_control: Absorbance of the enzyme control well.

      • Abs_sample: Absorbance of the test or positive control wells.

Experimental Workflow for α-Glucosidase Inhibition Assay

experimental_workflow prep Prepare Solutions (Enzyme, Substrate, this compound) setup Set up 96-well Plate (Test, Controls, Blank) prep->setup pre_incubate Pre-incubate at 37°C (15 min) setup->pre_incubate initiate Initiate Reaction (Add pNPG) pre_incubate->initiate incubate Incubate at 37°C (20 min) initiate->incubate terminate Terminate Reaction (Add Na2CO3) incubate->terminate measure Measure Absorbance (405 nm) terminate->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

B. Protocol: Validating this compound's Effect on the AMPK/SIRT1/PGC-1α Signaling Pathway

This compound has been reported to influence the AMPK/SIRT1/PGC-1α pathway, which is involved in cellular energy homeostasis. This protocol outlines how to validate this effect in a cell-based model using Western blotting to detect changes in protein phosphorylation and expression.

1. Materials and Reagents:

  • Human cell line (e.g., HepG2, C2C12 myotubes)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-AMPKα (Thr172)

    • Anti-total-AMPKα

    • Anti-SIRT1

    • Anti-PGC-1α

    • Anti-β-actin or Anti-GAPDH (as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

2. Experimental Procedure:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with various concentrations of this compound for a predetermined time course (e.g., 2, 6, 12, 24 hours). Include an untreated control group.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phospho-protein to the total protein and the loading control.

    • For SIRT1 and PGC-1α, normalize their expression to the loading control.

Signaling Pathway: AMPK/SIRT1/PGC-1α

signaling_pathway This compound This compound AMPK AMPK This compound->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) SIRT1 SIRT1 pAMPK->SIRT1 Activates PGC1a PGC-1α pAMPK->PGC1a Phosphorylates & Activates SIRT1->PGC1a Deacetylates & Activates Mito Mitochondrial Biogenesis & Oxidative Metabolism PGC1a->Mito

Caption: The proposed signaling pathway of this compound's action.

III. Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

A. Troubleshooting the α-Glucosidase Inhibition Assay

Q1: My positive control (Acarbose) shows little to no inhibition. What could be wrong?

  • A1: Enzyme Activity: The α-glucosidase may have lost activity. Ensure it has been stored correctly and is not expired. Prepare fresh enzyme solution for each experiment.

  • A2: Substrate Degradation: The pNPG substrate can degrade over time. Use a freshly prepared substrate solution.

  • A3: Incorrect Buffer pH: The optimal pH for yeast α-glucosidase is around 6.8. Verify the pH of your phosphate buffer.

Q2: I'm seeing high variability between my replicate wells.

  • A1: Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.

  • A2: Incomplete Mixing: Gently mix the contents of the wells after adding each reagent, without causing cross-contamination.

  • A3: Temperature Fluctuations: Ensure the microplate is incubated at a stable and uniform temperature.

Q3: The absorbance values in my blank wells are unexpectedly high.

  • A1: Substrate Contamination: The pNPG solution might be contaminated or may have spontaneously hydrolyzed. Prepare a fresh solution.

  • A2: Contaminated Buffer: The phosphate buffer could be contaminated. Use fresh, sterile buffer.

Q4: My this compound sample is not showing a dose-dependent inhibition.

  • A1: Incorrect Dilutions: Double-check the calculations for your serial dilutions.

  • A2: Solubility Issues: this compound is generally water-soluble, but if you are using a different formulation, ensure it is fully dissolved in the buffer.

  • A3: Concentration Range: The tested concentration range may be too narrow or not centered around the IC50. Test a wider range of concentrations.

B. Troubleshooting Western Blotting for the AMPK/SIRT1/PGC-1α Pathway

Q1: I can detect the total AMPK protein, but not the phosphorylated form (p-AMPK).

  • A1: Phosphatase Activity: Phosphatases in your cell lysate can dephosphorylate your target protein. Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). Always keep samples on ice.

  • A2: Insufficient Stimulation: The treatment with this compound may not be sufficient to induce detectable levels of phosphorylation. Try increasing the concentration or extending the treatment time.

  • A3: Antibody Specificity: Verify that the primary antibody is specific for the phosphorylated form of AMPK at Thr172.

  • A4: Blocking Buffer: Avoid using milk as a blocking agent for phospho-antibodies, as casein is a phosphoprotein and can cause high background. Use 5% BSA in TBST instead.

Q2: The bands for SIRT1 or PGC-1α are very faint or not visible.

  • A1: Low Protein Abundance: These proteins may be expressed at low levels in your cell type. Increase the amount of protein loaded onto the gel.

  • A2: Poor Antibody Quality: The primary antibody may not be sensitive enough. Use a validated antibody and optimize the dilution.

  • A3: Inefficient Transfer: Ensure that the protein transfer from the gel to the membrane was successful. You can check this with a Ponceau S stain before blocking.

Q3: My loading control (β-actin or GAPDH) is inconsistent across lanes.

  • A1: Inaccurate Protein Quantification: Re-quantify your protein lysates using the BCA assay to ensure equal loading.

  • A2: Pipetting Errors: Be precise when loading the samples onto the gel.

  • A3: Transfer Issues: Uneven transfer can lead to inconsistent band intensities. Ensure good contact between the gel and the membrane during transfer.

Troubleshooting Logic for Western Blot

Validation & Comparative

Fagomine vs. 1-deoxynojirimycin (DNJ) as a glycosidase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Fagomine and 1-Deoxynojirimycin as Glycosidase Inhibitors for Researchers and Drug Development Professionals.

This guide provides a detailed, data-driven comparison of two prominent iminosugar glycosidase inhibitors: this compound and 1-deoxynojirimycin (DNJ). Iminosugars, which are carbohydrate mimics where a nitrogen atom replaces the endocyclic oxygen, are of significant interest in drug development due to their ability to inhibit glycosidases. These enzymes are crucial for carbohydrate digestion and glycoprotein processing. By inhibiting these enzymes, compounds like this compound and DNJ hold therapeutic potential for managing metabolic disorders such as type 2 diabetes.

Comparative Analysis of Inhibitory Potency

The inhibitory activities of this compound and 1-deoxynojirimycin against α-glucosidase have been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparing their potency. A lower value for both IC50 and Ki indicates a more potent inhibitor.

The data clearly indicates that 1-deoxynojirimycin is a significantly more potent inhibitor of α-glucosidase than this compound, as evidenced by its substantially lower IC50 and Ki values. While both molecules exhibit competitive or mixed-type inhibition, DNJ's affinity for the enzyme is several orders of magnitude higher.

InhibitorEnzymeIC50KiInhibition TypeSource
1-Deoxynojirimycin (DNJ) α-Glucosidase0.70 µg/mL (4.29 µM)4.1 x 10⁻⁷ MCompetitive
α-Glucosidase8.15 ± 0.12 µM0.21 µMMixed
α-Glucosidase222.4 ± 0.50 µM-Competitive
This compound α-Glucosidase0.18 mg/mL (1223 µM)9.2 x 10⁻⁵ MCompetitive

Note: IC50 and Ki values can vary between studies due to different experimental conditions (e.g., enzyme source, substrate concentration, pH, and temperature).

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds like this compound and DNJ against α-glucosidase. The assay is based on the spectrophotometric measurement of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (this compound, 1-Deoxynojirimycin)

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M or 1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Dissolve the α-glucosidase enzyme in the phosphate buffer to a desired concentration (e.g., 1 U/mL).

    • Dissolve the pNPG substrate in the phosphate buffer to a desired concentration (e.g., 1 mM).

    • Prepare a stock solution of the test compounds and the positive control (acarbose) in buffer or a suitable solvent (like DMSO, ensuring the final concentration does not affect the enzyme activity). Perform serial dilutions to obtain a

A Comparative Analysis of Fagomine and Acarbose on Glycemic Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Fagomine and Acarbose, two compounds that influence glycemic control through distinct mechanisms. While Acarbose is an established α-glucosidase inhibitor, this compound, an iminosugar from buckwheat, presents a multifaceted approach to glucose regulation. This analysis is based on available preclinical and clinical data to inform research and development in metabolic therapeutics.

Mechanism of Action: A Tale of Two Strategies

Acarbose and this compound both impact carbohydrate metabolism, but at different points in the physiological process.

Acarbose: As a potent inhibitor of α-glucosidase enzymes in the brush border of the small intestine, Acarbose's primary action is to delay the breakdown of complex carbohydrates into absorbable monosaccharides.[1][2][3] This localized action in the gut slows glucose absorption, thereby mitigating postprandial glycemic excursions.[2][4]

This compound: this compound exhibits a more complex mechanism. It has been shown to inhibit intestinal sucrase, similar to Acarbose, which contributes to its ability to lower postprandial blood glucose.[5][6] However, studies also indicate that this compound may potentiate glucose-induced insulin secretion by accelerating steps in the glycolytic pathway.[7] Furthermore, research suggests that this compound can modulate the gut microbiota and reduce inflammation associated with high-fat diets, which may contribute to improved long-term glycemic control.[8]

Comparative Efficacy in Glycemic Control

Direct head-to-head clinical trials comparing this compound and Acarbose are limited. However, preclinical studies with this compound and extensive clinical data for Acarbose allow for an initial comparison.

ParameterThis compound (Preclinical Data)Acarbose (Clinical Data)
Postprandial Glucose Dose-dependently lowers postprandial blood glucose after sucrose or starch ingestion in rats.[5][6][9] Reduces the area under the curve (AUC) for glucose and delays the time to maximum concentration (Tmax).[5][6]Significantly reduces postprandial glucose spikes in patients with type 2 diabetes.[2]
HbA1c Long-term studies in animal models suggest it may prevent the rise in blood glucose levels associated with a high-fat diet, implying a potential for HbA1c reduction.[8]Reduces HbA1c levels in patients with type 2 diabetes.[10][11]
Insulin Secretion Does not stimulate insulin secretion in conjunction with its glucose-lowering effect from carbohydrate digestion inhibition.[5][6] However, one study suggests it may potentiate glucose-induced insulin secretion.[7]Primarily acts by delaying glucose absorption and does not directly stimulate insulin secretion.[1]
Body Weight Shown to prevent weight gain in mice on a high-fat diet.[8]Can lead to modest weight loss or be weight-neutral.[2]

Experimental Protocols

In Vivo Assessment of Postprandial Glycemia in Rats (this compound)

This protocol is based on studies evaluating the effect of D-Fagomine on postprandial glucose levels in Sprague-Dawley rats.[5][6][9]

1. Animal Model: Male Sprague-Dawley rats. 2. Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment. 3. Fasting: Rats are fasted for 12-16 hours with free access to water. 4. Treatment Administration:

  • A baseline blood sample is collected from the tail vein (t=0).
  • Rats are orally administered a solution of sucrose or starch (e.g., 1-2 g/kg body weight) with or without varying doses of D-Fagomine (e.g., 1-4 mg/kg body weight).
  • A control group receives the carbohydrate solution only. 5. Blood Sampling and Glucose Measurement:
  • Blood samples are collected at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-administration.
  • Blood glucose concentrations are determined using a standard glucose oxidase method. 6. Data Analysis:
  • The area under the curve (AUC) for blood glucose is calculated using the trapezoidal rule.
  • The maximum glucose concentration (Cmax) and the time to reach Cmax (Tmax) are determined.
  • Statistical analysis is performed to compare the treatment groups with the control group.

Clinical Trial for Glycemic Control in Type 2 Diabetes (Acarbose)

This is a generalized protocol based on typical clinical trials for α-glucosidase inhibitors.

1. Study Population: Adult patients with type 2 diabetes inadequately controlled on diet and exercise or on a stable dose of other oral antidiabetic agents. 2. Study Design: A randomized, double-blind, placebo-controlled, parallel-group study. 3. Treatment:

  • Patients are randomized to receive either Acarbose (e.g., 50 mg or 100 mg three times daily) or a matching placebo.
  • The study drug is taken with the first bite of each main meal. 4. Efficacy Assessments:
  • Primary Endpoint: Change in HbA1c from baseline to the end of the treatment period (e.g., 12 or 24 weeks).
  • Secondary Endpoints:
  • Change in fasting plasma glucose.
  • Change in postprandial plasma glucose (often measured after a standardized meal tolerance test).
  • Change in body weight. 5. Safety Assessments:
  • Monitoring of adverse events, with a particular focus on gastrointestinal side effects (e.g., flatulence, diarrhea, abdominal pain).
  • Laboratory safety parameters. 6. Statistical Analysis:
  • Analysis of covariance (ANCOVA) is typically used to compare the change from baseline in efficacy parameters between the treatment groups, with baseline values as a covariate.

Signaling and Action Pathways

cluster_Acarbose Acarbose: Intestinal α-Glucosidase Inhibition Carbohydrates Complex Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase (Intestinal Brush Border) Carbohydrates->AlphaGlucosidase Digestion Monosaccharides Monosaccharides (Glucose) AlphaGlucosidase->Monosaccharides Acarbose Acarbose Acarbose->AlphaGlucosidase Inhibits Absorption Glucose Absorption Monosaccharides->Absorption

Caption: Acarbose competitively inhibits α-glucosidase in the intestine, delaying carbohydrate digestion.

cluster_this compound This compound: Multifaceted Glycemic Control cluster_Gut Intestinal Action cluster_Pancreas Pancreatic Action This compound This compound Sucrase Intestinal Sucrase This compound->Sucrase Inhibits Glycolysis Enhanced Glycolysis This compound->Glycolysis Potentiates GlucoseAbsorption Delayed Glucose Absorption Sucrase->GlucoseAbsorption InsulinSecretion Potentiated Insulin Secretion Glycolysis->InsulinSecretion

Caption: this compound may act by inhibiting intestinal sucrase and potentiating pancreatic insulin secretion.

References

A Comparative Analysis of Fagomine and Miglitol in the Management of Postprandial Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of fagomine, a natural iminosugar, and miglitol, a synthetic alpha-glucosidase inhibitor, in reducing postprandial glucose levels. The information presented is based on available experimental data to assist researchers and professionals in drug development in evaluating these two compounds.

Mechanism of Action

Both this compound and miglitol exert their primary effect by inhibiting alpha-glucosidase enzymes in the small intestine. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting these enzymes, both compounds delay carbohydrate digestion and absorption, thereby blunting the sharp increase in blood glucose levels that typically follows a meal.

Miglitol is a synthetic derivative of 1-deoxynojirimycin and acts as a competitive inhibitor of intestinal alpha-glucosidases.[1] Its action leads to a delayed and reduced rise in postprandial blood glucose. This compound, a natural iminosugar found in sources like buckwheat, also functions by inhibiting intestinal sucrase, thereby reducing the glycemic response to sucrose and starch ingestion without stimulating insulin secretion.[2]

Quantitative Comparison of Efficacy

The following table summarizes the available quantitative data on the efficacy of this compound and miglitol in reducing postprandial glucose. It is important to note that the data for this compound is from preclinical studies in rats, while the data for miglitol is from clinical trials in humans. A direct head-to-head comparison in the same study is not currently available in the reviewed literature.

ParameterThis compoundMiglitolSource
In Vitro α-Glucosidase Inhibition (IC50) 0.18 mg/mLNot explicitly stated in the reviewed literature, but its potent competitive inhibition is well-documented.[3]
In Vivo Efficacy (Postprandial Glucose Reduction) Animal Model (Rats): - 20% reduction in Area Under the Curve (AUC) for blood glucose (0-120 min) at a dose of 1-2 mg/kg body weight after a sucrose load.- Shifted the time to maximum blood glucose concentration (Tmax) by 15 minutes.Human Clinical Trials (Type 2 Diabetes): - Dose-dependent reduction in the maximal increase in postprandial blood glucose and the incremental AUC of blood glucose with doses of 50, 100, and 200 mg.- In patients with acute coronary syndrome and postprandial hyperglycemia, a 50 mg dose significantly decreased postprandial plasma glucose at 60 minutes (from 175.2 to 132.2 mg/dL) and 120 minutes (from 171.5 to 137.1 mg/dL) after a test meal.[2][4][5]
Effect on Insulin Did not stimulate insulin secretion in rats.In some studies, did not significantly alter postprandial insulin levels, while in others, it led to slightly lower postprandial serum insulin levels.[6][2]
Additional Effects Modulates gut microbiota.Enhances postprandial glucagon-like peptide-1 (GLP-1) release.[7][8]

Experimental Protocols

In Vivo Oral Glucose Tolerance Test (OGTT) with this compound in Rats

This protocol is based on the methodology described in studies evaluating the effect of this compound on postprandial glycemia in rats.[8]

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Acclimatization: Animals are acclimatized to the experimental conditions for a specified period.

  • Fasting: Rats are fasted overnight prior to the test.

  • Test Substance Administration: A solution of D-fagomine is administered orally by gavage at specified doses (e.g., 1, 2, and 4 mg/kg body weight).

  • Glucose Challenge: Immediately after the administration of the test substance or placebo, a glucose or sucrose solution (e.g., 1 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 45, 60, 90, and 120 minutes).

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall glycemic response.

Meal Tolerance Test (MTT) with Miglitol in Human Subjects

This protocol is a generalized representation based on clinical trials investigating the efficacy of miglitol.[4][5]

  • Study Population: Typically involves patients with type 2 diabetes or individuals with postprandial hyperglycemia.

  • Informed Consent: All participants provide written informed consent before enrollment.

  • Study Design: Often a randomized, double-blind, placebo-controlled, crossover or parallel-group design.

  • Washout Period: A washout period for any existing anti-diabetic medications may be required.

  • Test Meal: A standardized liquid meal with a defined composition of carbohydrates, proteins, and fats is consumed by the participants.

  • Drug Administration: Miglitol (e.g., 50 mg or 100 mg) or a placebo is administered at the beginning of the meal.

  • Blood Sampling: Venous blood samples are collected at baseline (fasting) and at regular intervals after the meal (e.g., 30, 60, 90, 120, and 180 minutes).

  • Biochemical Analysis: Plasma glucose and serum insulin levels are measured at each time point. Other parameters like GLP-1 and GIP may also be assessed.

  • Data Analysis: The primary endpoints often include the change in postprandial plasma glucose and insulin levels, as well as the incremental AUC for these parameters.

Visualizations

Signaling_Pathway Carbohydrates Complex Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase Enzymes (Sucrase, Maltase, etc.) Carbohydrates->AlphaGlucosidase Glucose Glucose (Monosaccharide) AlphaGlucosidase->Glucose Absorption Absorption into Bloodstream Glucose->Absorption

Figure 1: Simplified pathway of carbohydrate digestion in the small intestine.

Inhibition_Mechanism cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane Carbohydrates Complex Carbohydrates AlphaGlucosidase α-Glucosidase Enzymes Carbohydrates->AlphaGlucosidase DelayedDigestion Delayed Carbohydrate Digestion AlphaGlucosidase->DelayedDigestion Inhibitor This compound or Miglitol Inhibitor->AlphaGlucosidase Competitive Inhibition Inhibition Inhibition ReducedAbsorption Reduced Glucose Absorption DelayedDigestion->ReducedAbsorption LowerPPG Lower Postprandial Glucose ReducedAbsorption->LowerPPG

Figure 2: Mechanism of action of this compound and Miglitol.

Experimental_Workflow start Start: Subject Recruitment (Rats or Humans) fasting Overnight Fasting start->fasting administration Administration of This compound/Miglitol or Placebo fasting->administration challenge Oral Carbohydrate Challenge (Sucrose/Glucose or Standardized Meal) administration->challenge sampling Serial Blood Sampling (e.g., 0, 30, 60, 90, 120 min) challenge->sampling analysis Measurement of Blood Glucose & Other Biomarkers sampling->analysis data_analysis Data Analysis (e.g., AUC Calculation) analysis->data_analysis end End: Efficacy Assessment data_analysis->end

Figure 3: General workflow for in vivo efficacy studies.

Conclusion

Both this compound and miglitol demonstrate efficacy in reducing postprandial glucose by inhibiting alpha-glucosidase enzymes. Miglitol is a well-established synthetic drug with proven clinical efficacy in humans. This compound, a natural compound, has shown promising results in preclinical studies. The available data suggests that both compounds are effective in their mechanism of action. However, the lack of direct comparative clinical trials makes it challenging to definitively state the relative potency of one over the other in a clinical setting. Further research, particularly head-to-head clinical trials, would be beneficial to provide a more direct comparison of their efficacy and safety profiles in humans. The additional biological activities of this compound, such as its effects on the gut microbiome, may also warrant further investigation for potential therapeutic benefits.

References

Head-to-head comparison of Fagomine and Metformin on insulin sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Review for Researchers and Drug Development Professionals

Introduction

Insulin resistance is a key pathophysiological feature of type 2 diabetes and metabolic syndrome. The quest for effective therapeutic agents to improve insulin sensitivity has led to the investigation of a wide array of compounds. Metformin, a biguanide, is a cornerstone of type 2 diabetes management, renowned for its robust effects on glucose metabolism. Fagomine, an iminosugar found in buckwheat, has emerged as a natural compound with potential benefits for glucose control. This guide provides a detailed head-to-head comparison of this compound and Metformin, focusing on their respective mechanisms of action and effects on insulin sensitivity, supported by available experimental data. It is important to note that while extensive research exists for both compounds individually, direct comparative studies are limited. This guide therefore synthesizes the current understanding of each, drawing from a range of preclinical and clinical findings to offer a comprehensive overview for the scientific community.

Mechanisms of Action: A Tale of Two Pathways

The primary mechanisms through which this compound and Metformin exert their effects on glucose metabolism and insulin sensitivity are fundamentally different. Metformin acts systemically to enhance insulin action and reduce hepatic glucose production, while this compound's principal effect is localized to the gastrointestinal tract, where it modulates carbohydrate absorption.

This compound: The Intestinal Gatekeeper

This compound's main mechanism of action is the inhibition of intestinal α-glucosidases, particularly sucrase. By competitively binding to these enzymes, this compound delays the breakdown of sucrose and other complex carbohydrates into absorbable monosaccharides. This leads to a blunted postprandial glucose excursion, thereby reducing the glycemic load and subsequent insulin demand.

Emerging evidence also suggests that this compound may indirectly influence insulin sensitivity through modulation of the gut microbiota. Studies in diet-induced obese rats have shown that this compound supplementation can attenuate impaired glucose tolerance and reduce markers of inflammation, effects that are associated with favorable changes in the gut bacterial composition.

Metformin: The Systemic Sensitizer

Metformin's mechanism is more complex and multifaceted, involving actions in the liver, skeletal muscle, and adipose tissue. A key molecular target of Metformin is AMP-activated protein kinase (AMPK), a cellular energy sensor.

  • Hepatic Action: In the liver, Metformin inhibits gluconeogenesis (the production of glucose), a major contributor to hyperglycemia in type 2 diabetes. This is achieved, in part, through AMPK activation.

  • Peripheral Action: In skeletal muscle and adipose tissue, Metformin enhances insulin-stimulated glucose uptake. This is facilitated by the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. AMPK activation plays a role in this process.

Quantitative Data Comparison

Direct comparative quantitative data from head-to-head clinical trials of this compound and Metformin on insulin sensitivity are not currently available in the scientific literature. The following tables summarize key quantitative findings from separate studies on each compound.

Table 1: Quantitative Effects of this compound on Glucose Metabolism

ParameterExperimental ModelKey FindingsReference
Sucrase Inhibition (IC50) In vitro (Rat intestinal mucosa)0.18 mg/mL
Postprandial Glucose (AUC) Rats (Sucrose load)20% reduction in Area Under the Curve (0-120 min) at 1-2 mg/kg body weight.
Fasting Blood Glucose High-fat diet-fed ratsAttenuated increase compared to control.
HOMA-IR High-fat diet-fed ratsAttenuated increase compared to control.

Table 2: Quantitative Effects of Metformin on Insulin Sensitivity

ParameterExperimental ModelKey FindingsReference
HOMA-IR Obese, insulin-resistant adolescents (18-month trial)No significant difference in the change of HOMA-IR compared to placebo, though a stabilization of BMI was observed.
HOMA-IR Patients with type 2 diabetesSignificant reduction in HOMA-IR observed in various clinical trials.
Glucose Uptake L6 muscle cellsOver 2-fold stimulation of 2-deoxyglucose uptake.
GLUT4 Translocation L6 muscle cells47% increase in plasma membrane GLUT4.
AMPK Activation Primary human hepatocytesDose- and time-dependent increase in AMPK activity.

Experimental Protocols

This compound: Intestinal Sucrase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on sucrase activity.

Methodology:

  • Enzyme Source: A cell-free extract from differentiated intestinal Caco-2/TC7 cell monolayers or a rat intestinal acetone protein extract is used as the source of sucrase-isomaltase.

  • Assay Conditions: The assay is performed in a 0.1 M phosphate buffer at pH 7.0.

  • Substrate: Sucrose is used as the substrate at a concentration ranging from 1 to 60 mM to determine kinetic parameters (Km and Vmax).

  • Inhibitor: this compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated for a defined period (e.g., 20 minutes) at 37°C.

  • Detection: The amount of glucose produced is quantified using a hexokinase assay or a chromatographic method.

  • Data Analysis: The concentration of this compound required for 50% inhibition (IC50) is calculated from the dose-response curve.

This protocol is adapted from methodologies described for α-glucosidase inhibition assays.

Metformin: AMPK Activation Western Blot Protocol

Objective: To assess the effect of Metformin on the phosphorylation of AMPK in cells or tissues.

Methodology:

  • Sample Preparation: Cells (e.g., primary hepatocytes, C2C12 myotubes) or tissue lysates are prepared in a suitable lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of AMPKα at Threonine 172 (p-AMPKα) and an antibody for total AMPKα. Antibodies are diluted in the blocking buffer.

  • Washing: The membrane is washed three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

  • Quantification: The band intensities for p-AMPKα and total AMPKα are quantified using densitometry software. The ratio of p-AMPKα to total AMPKα is calculated to determine the level of AMPK activation.

Oral Glucose Tolerance Test (OGTT) in Rats

Objective: To evaluate the in vivo effect of a compound on glucose tolerance.

Methodology:

  • Animal Acclimatization and Fasting: Rats are acclimatized to the experimental conditions and then fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Sample: A baseline blood sample (T=0) is collected from the tail vein to measure fasting blood glucose levels.

  • Compound Administration: The test compound (this compound or Metformin) or vehicle is administered orally via gavage.

  • Glucose Challenge: After a specified time following compound administration, a glucose solution (typically 2 g/kg body weight) is administered orally.

  • Serial Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The data is plotted as blood glucose concentration versus time. The area under the curve (AUC) is calculated to quantify the overall glycemic response.

Signaling Pathways and Experimental Workflows

Fagomine_Mechanism cluster_intestine Intestinal Lumen Diet Dietary Carbohydrates (Sucrose, Starch) Intestine Small Intestine Diet->Intestine alpha_Glucosidase α-Glucosidase (Sucrase) This compound This compound This compound->alpha_Glucosidase Inhibits Gut_Microbiota Gut Microbiota Modulation This compound->Gut_Microbiota Glucose_Absorption Glucose Absorption alpha_Glucosidase->Glucose_Absorption Digests to Monosaccharides Bloodstream Bloodstream Glucose_Absorption->Bloodstream Postprandial_Glucose Reduced Postprandial Glucose Bloodstream->Postprandial_Glucose Insulin_Demand Reduced Insulin Demand Postprandial_Glucose->Insulin_Demand Insulin_Sensitivity Improved Insulin Sensitivity (Indirect) Insulin_Demand->Insulin_Sensitivity Inflammation Reduced Inflammation Gut_Microbiota->Inflammation Inflammation->Insulin_Sensitivity

Caption: this compound's primary mechanism of action in the intestine.

Metformin_Mechanism Metformin Metformin Liver Liver Metformin->Liver Muscle_Adipose Skeletal Muscle & Adipose Tissue Metformin->Muscle_Adipose AMPK AMPK Liver->AMPK Activates Muscle_Adipose->AMPK Activates Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes Glucose_Production Reduced Glucose Production Gluconeogenesis->Glucose_Production Insulin_Sensitivity Improved Insulin Sensitivity Glucose_Production->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Glucose_Uptake->Insulin_Sensitivity

Caption: Metformin's systemic mechanism via AMPK activation.

Experimental_Workflow_OGTT start Start fasting Overnight Fasting (12-16 hours) start->fasting baseline_blood Baseline Blood Sample (T=0 min) fasting->baseline_blood gavage Oral Gavage: Vehicle, this compound, or Metformin baseline_blood->gavage wait Waiting Period (e.g., 30 min) gavage->wait glucose_challenge Oral Glucose Challenge (2 g/kg) wait->glucose_challenge serial_sampling Serial Blood Sampling (15, 30, 60, 90, 120 min) glucose_challenge->serial_sampling glucose_measurement Blood Glucose Measurement serial_sampling->glucose_measurement data_analysis Data Analysis (AUC Calculation) glucose_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for an Oral Glucose Tolerance Test.

Conclusion

This compound and Metformin represent two distinct approaches to improving glucose metabolism and insulin sensitivity. Metformin, a well-established pharmaceutical, acts systemically through AMPK activation to reduce hepatic glucose output and enhance peripheral glucose uptake. In contrast, this compound, a natural iminosugar, primarily targets the gastrointestinal tract by inhibiting carbohydrate-digesting enzymes, thereby lowering postprandial hyperglycemia. While both compounds show promise in the management of insulin resistance, their different mechanisms of action suggest they may have distinct clinical applications or could potentially be used in combination. Further research, particularly direct head-to-head clinical trials, is warranted to fully elucidate the comparative efficacy and potential synergistic effects of this compound and Metformin on insulin sensitivity and overall metabolic health. This guide provides a foundational comparison based on current evidence to aid researchers and drug development professionals in their ongoing efforts to combat insulin resistance and type 2 diabetes.

Fagomine Derivatives Exhibit Enhanced Biological Activities Over Parent Compound

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of fagomine and its derivatives reveals that strategic chemical modifications can significantly enhance its inherent biological activities. This guide provides a comparative overview of the glycosidase inhibitory, anti-inflammatory, and anticancer properties of this compound derivatives versus the parent compound, supported by experimental data and detailed methodologies.

This compound, a natural iminosugar found in buckwheat and other plants, is a known inhibitor of glycosidase enzymes. This property has made it a subject of interest for its potential therapeutic applications, particularly in managing blood glucose levels. Researchers have synthesized a variety of this compound derivatives to explore how structural changes impact its biological efficacy. This guide synthesizes findings from multiple studies to offer a clear comparison for researchers, scientists, and drug development professionals.

Glycosidase Inhibition: Derivatives Show Increased Potency

Derivatives of this compound have consistently demonstrated superior inhibitory activity against various glycosidases compared to the parent compound. Modifications to the this compound structure, such as the introduction of different functional groups, have led to compounds with significantly lower half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki).

One notable example is 4-epi-fagomine, which has been identified as a potent inhibitor of β-galactosidase.[1] Further modifications, such as the synthesis of N-2 alkylated analogues of aza-galactothis compound, have also resulted in derivatives with enhanced inhibitory potential against β-glucosidase.

CompoundEnzymeIC50 (µM)Ki (µM)Source
This compound α-Glucosidase (yeast)180324[2]
Amyloglucosidase (A. niger)-4.8[3]
β-Glucosidase (bovine)-39[3]
Isomaltase (yeast)-70[3]
1-Deoxynojirimycin (DNJ) α-Glucosidase (yeast)0.70 (µg/mL)1.12[2]
GAL-DNJ α-Glucosidase (yeast)2900 (µg/mL)-[2]

Table 1: Comparative Glycosidase Inhibitory Activity. This table summarizes the inhibitory concentrations of this compound and related iminosugars against various glycosidases.

Anti-Inflammatory Activity: Derivatives Modulate Inflammatory Pathways

The anti-inflammatory potential of this compound derivatives has been demonstrated through their ability to modulate inflammatory responses in cellular models. For instance, 4-epi-fagomine has been shown to prevent the activation of RAW 264.7 macrophage cells induced by lipopolysaccharide (LPS), a potent inflammatory stimulus.[1] This suggests that derivatives of this compound could be valuable in the development of novel anti-inflammatory agents.

The mechanism of this anti-inflammatory action often involves the inhibition of pro-inflammatory mediators. Studies have shown that certain compounds can inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation, in LPS-stimulated macrophages.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NF_kB NF-κB TRAF6->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Fagomine_Derivative This compound Derivative Fagomine_Derivative->NF_kB Inhibition

Anticancer Potential: An Emerging Area of Investigation

While the primary focus of this compound research has been on its glycosidase inhibitory and anti-inflammatory effects, emerging evidence suggests a potential role for iminosugars in cancer therapy. Iminosugars can interfere with the glycosylation of proteins, a process that is often altered in cancer cells and is crucial for cell proliferation and metastasis.[4]

Although specific IC50 values for a wide range of this compound derivatives against various cancer cell lines are not yet extensively documented in publicly available literature, the general anti-cancer potential of iminosugars warrants further investigation into this compound and its derivatives in this therapeutic area.

Experimental_Workflow_Anticancer Cancer_Cells Cancer Cell Lines Compound_Treatment Treatment with This compound Derivative Cancer_Cells->Compound_Treatment Incubation Incubation (e.g., 24, 48, 72h) Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (IC50 determination) MTT_Assay->Data_Analysis

Experimental Protocols

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Reagents and Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Test compounds (this compound and its derivatives)

    • Acarbose (positive control)

    • Phosphate buffer (pH 6.8)

    • Sodium carbonate (Na2CO3) solution

    • 96-well microplate reader

  • Procedure:

    • A solution of α-glucosidase is pre-incubated with various concentrations of the test compound or acarbose in a 96-well plate for a specified time at 37°C.[2]

    • The substrate, pNPG, is added to initiate the enzymatic reaction.[2]

    • The reaction mixture is incubated for a defined period at 37°C.[2]

    • The reaction is terminated by adding a sodium carbonate solution.[2]

    • The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay determines the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).

  • Reagents and Materials:

    • RAW 264.7 macrophage cell line

    • Lipopolysaccharide (LPS)

    • Test compounds (this compound derivatives)

    • Griess reagent

    • Cell culture medium and supplements

    • 96-well cell culture plates

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

    • The cells are pre-treated with various concentrations of the test compounds for a specific duration.

    • LPS is added to the wells to stimulate the cells and induce NO production.

    • After an incubation period, the cell culture supernatant is collected.

    • The amount of nitrite (a stable product of NO) in the supernatant is quantified using the Griess reagent.

    • The absorbance is measured at a specific wavelength (typically 540 nm).

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagents and Materials:

    • Cancer cell lines

    • Test compounds (this compound derivatives)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or isopropanol)

    • Cell culture medium and supplements

    • 96-well cell culture plates

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compounds and incubated for a set period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the MTT solution is added to each well.

    • The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

References

A Comparative Analysis of Gut Microbiota Modulation by Fagomine and Prebiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The modulation of the gut microbiota presents a significant therapeutic avenue for a variety of metabolic and inflammatory diseases. Both the iminosugar fagomine and established prebiotics like inulin and fructooligosaccharides (FOS) have demonstrated the capacity to alter the gut microbial landscape, yet they do so through distinct mechanisms and with differing effects on the host. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and development in this field.

Mechanisms of Action: A Fundamental Divergence

Prebiotics, such as inulin and FOS, are non-digestible carbohydrates that act as a substrate for fermentation by beneficial gut bacteria. This process leads to the proliferation of specific genera, notably Bifidobacterium and Lactobacillus, and the production of short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate.[1][2][3] These SCFAs are crucial for gut health, serving as an energy source for colonocytes, maintaining the integrity of the gut barrier, and exerting systemic anti-inflammatory effects.[1][2][4][5]

This compound, an iminosugar first isolated from buckwheat, exhibits a more complex, dual mechanism. Firstly, it has a "fiber-like" effect, undergoing fermentation that promotes the growth of bacteria such as Bacteroides and Prevotella.[6][7] Secondly, it demonstrates a unique selective agglutination property. This compound can bind to fimbriated Enterobacteriaceae, such as Escherichia coli and Salmonella, inhibiting their adhesion to the intestinal mucosa.[8][9] This action helps to reduce the presence of potentially pathogenic bacteria while simultaneously promoting the adhesion of beneficial species like Lactobacillus acidophilus.[8]

Prebiotic_Mechanism cluster_gut_lumen Gut Lumen cluster_products Metabolic Products cluster_host_effects Host Effects Prebiotics Prebiotics (Inulin, FOS) Bacteria Beneficial Bacteria (e.g., Bifidobacterium) Prebiotics->Bacteria Fermentation SCFAs SCFAs (Butyrate, Propionate, Acetate) Bacteria->SCFAs Effects Improved Barrier Function Reduced Inflammation Energy for Colonocytes SCFAs->Effects Signal to Host

Caption: General mechanism of prebiotic action in the gut.

Fagomine_Mechanism cluster_lumen Gut Lumen This compound This compound Pathogens Pathogenic Bacteria (e.g., E. coli) This compound->Pathogens Agglutinates & Inhibits Adhesion Beneficials Beneficial Bacteria (e.g., Lactobacillus) This compound->Beneficials Promotes Adhesion Fermenters Fermenting Bacteria (e.g., Bacteroides) This compound->Fermenters Fermentation Host_Effects Reduced Inflammation Modulated Adhesion Acetate Acetate Fermenters->Acetate Acetate->Host_Effects

Caption: Dual-action mechanism of this compound in the gut.

Comparative Data on Gut Microbiota Modulation

The following tables summarize quantitative data from key animal and human studies, highlighting the differential impact of this compound and prebiotics on microbial populations, SCFA production, and gut barrier function.

Table 1: Effects on Gut Microbiota Composition

CompoundStudy TypeKey Bacterial ChangesReference(s)
This compound Animal (Rat)Increased: Bacteroides, Prevotella, Clostridium, Dysgonomonas. Decreased: Blautia, Oribacterium, Anaerofilum. Inhibits adhesion of Enterobacteriaceae and promotes adhesion of Lactobacillus.[6][7][8]
Animal (Rat)Attenuates high-fat diet-induced changes in Enterobacteriales and Bifidobacteriales.[10][11]
Prebiotics HumanIncreased: Bifidobacterium (notably B. adolescentis), Faecalibacterium prausnitzii.[12]
(Inulin/FOS)HumanIncreased: Bifidobacterium.[13][14][15]
Animal/HumanIncreased: Akkermansia, Lactobacillus. Decreased: Ruminococcus; Reduces Firmicutes/Bacteroidetes ratio.[6][16][17]

Table 2: Effects on Short-Chain Fatty Acid (SCFA) Production

CompoundStudy TypeKey SCFA ChangesReference(s)
This compound Animal (Rat)Significantly increased plasma acetate concentration.[6][7][18]
Prebiotics Human / In vitroIncrease production of acetate, propionate, and butyrate .[1][5][19]
(Inulin/FOS)

Table 3: Effects on Gut Barrier Function

CompoundStudy TypeGut Barrier Function Markers / OutcomesReference(s)
This compound Animal (Rat)Indirect Effect: Reduces plasma concentration of pro-inflammatory biomarkers (leukotriene B4, interleukin 6).[6][7][18]
Prebiotics In vitro / AnimalDirect Effect: Fermentation products (butyrate) upregulate tight junction genes/proteins (Occludin, Claudin-3, ZO-1), improving barrier integrity.[2][20]
(Inulin/FOS)

Experimental Protocols and Methodologies

To ensure reproducibility and critical evaluation, the methodologies of key cited studies are detailed below.

This compound Gut Modulation Study (Animal Model)

  • Study Design: Male Sprague Dawley rats were fed a standard diet supplemented with D-fagomine for a duration of 6 months. A control group received the standard diet without supplementation.[7][18]

  • Microbiota Analysis: The composition and diversity of microbiota in cecal content and feces were analyzed using 16S rRNA metabarcoding and high-throughput sequencing.[7][18]

  • SCFA and Biomarker Analysis: Acetic acid concentration was measured in feces and plasma. Plasma mediators of inflammation, including leukotriene B4 and IL-6, were also quantified.[7][18]

Prebiotic Gut Modulation Study (Human Trial)

  • Study Design: A randomized, double-blind, placebo-controlled trial involving 131 adult participants. Subjects received either inulin, FOS, or a placebo for a 4-week period.[16]

  • Sample Collection: Blood and fecal samples were collected from participants before and after the 4-week intervention.[16]

  • Microbiota and Metabolite Analysis: Gut microbiota composition was analyzed from fecal samples. Metabolites, including SCFAs, were also measured to assess the metabolic impact of the prebiotics.[16]

Experimental_Workflow cluster_study_design Study Design cluster_sampling Sampling cluster_analysis Analysis start Subject Recruitment (Animal or Human) randomization Randomization start->randomization intervention Intervention Groups (this compound, Prebiotic, Placebo) randomization->intervention sampling Sample Collection (Fecal, Blood) Pre- & Post-Intervention intervention->sampling seq 16S rRNA Sequencing (Microbiota Composition) sampling->seq gcms Metabolomics (e.g., GC-MS) (SCFA Quantification) sampling->gcms elisa Immunoassays (e.g., ELISA) (Inflammatory Markers) sampling->elisa data Data Interpretation & Statistical Analysis seq->data gcms->data elisa->data

Caption: A typical experimental workflow for a gut microbiota study.

Summary and Conclusion

This compound and traditional prebiotics like inulin and FOS are both effective modulators of the gut microbiota but are not interchangeable.

  • Prebiotics (Inulin/FOS) are potent stimulators of Bifidobacterium and robustly increase the production of all major SCFAs (acetate, propionate, and butyrate). Their mechanism is primarily through providing a fermentable substrate, and their effect on improving gut barrier function via butyrate production is well-documented.[12][20]

  • This compound demonstrates a more targeted effect. It promotes different bacterial genera, primarily Bacteroides and Prevotella, and its SCFA production appears more focused on acetate.[6][7] Its unique anti-pathogen activity via selective agglutination offers a distinct advantage, potentially reducing the load of harmful bacteria like E. coli.[8][9] Its effect on gut barrier function is inferred from its anti-inflammatory properties rather than direct action on tight junctions.[18]

For drug development professionals and researchers, the choice between these compounds depends on the therapeutic goal. For general gut health and increasing beneficial bifidobacteria and butyrate levels, prebiotics are a proven option. For applications requiring the simultaneous suppression of specific pathogens and the promotion of a Bacteroides-dominant microbiota, this compound presents a novel and promising alternative. Further human clinical trials are necessary to fully elucidate the therapeutic potential of this compound and its comparative efficacy against established prebiotics.

References

Fagomine's Therapeutic Potential in Pre-Clinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of fagomine with other alternatives in pre-clinical models of metabolic disorders. The information is supported by experimental data, detailed methodologies, and visualizations of key biological pathways.

I. Comparative Efficacy in Pre-clinical Models

This compound, a natural iminosugar, has demonstrated promising effects in preclinical models of obesity and prediabetes, primarily in rodents. Its efficacy is often compared to established anti-diabetic agents, although direct head-to-head preclinical comparisons are limited. This section summarizes the available quantitative data from studies on this compound and its alternatives.

Table 1: Effects on Body Weight in High-Fat Diet-Induced Obese Rat Models
CompoundDoseDurationAnimal ModelBody Weight Reduction vs. ControlReference
This compound 0.065% w/w in diet9 weeksSprague-Dawley RatsAttenuated increase[1]
This compound Not specified5 weeksSprague-Dawley RatsGained 15.3% less weight than HFHS group[2]
Metformin 320 mg/kg/day12 daysZucker RatsSignificant reduction[3]
Acarbose 150 mg/kg in diet12 weeksSHR/N-corpulent RatsReduced final body weight[4]
Acarbose 150 or 300 mg/kg diet10 weeksLA/N-cp RatsDose-dependent reduction[5]
Table 2: Effects on Glucose Metabolism in Preclinical Models
CompoundDoseDurationAnimal ModelKey Effects on Glucose MetabolismReference
This compound 0.065% w/w in diet9 weeksSprague-Dawley RatsAttenuated increase in plasma glucose and insulin[1]
This compound Not specified24 weeksWistar Kyoto RatsReduced fat-induced impaired glucose tolerance[6]
Metformin Not specifiedNot specifiedDiabetic RatsDecreased hepatic gluconeogenesis, improved insulin sensitivity[7]
Acarbose 150 mg/kg in diet12 weeksSHR/N-corpulent RatsImproved glycemic response in OGTT[4]
Miglitol 10 mg/kg (acute)8 weeks (chronic)Goto-Kakizaki RatsAcute: 45% decrease in blood glucose deltaAUC0-2h after sucrose. Chronic: Significantly decreased HbA1c ratio.[8][9]
Miglitol 40 mg/100g of diet29 daysWistar Fatty RatsSignificantly decreased plasma glucose and glycoalbumin[10]
Table 3: Effects on Gut Microbiota in Preclinical Models
CompoundDoseDurationAnimal ModelKey Effects on Gut MicrobiotaReference
This compound Not specified5 weeksSprague-Dawley RatsReduced the proportion of excreted Enterobacteriales and E. coli[2]
This compound Not specified6 monthsSprague Dawley RatsIncreased populations of Prevotellaceae and Bacteroidaceae, reduced Lachnospiraceae[11]
Metformin Not specified10 weeksZucker RatsChanges in the gut microbiome[12]

II. Experimental Protocols

High-Fat Diet (HFD)-Induced Obesity Rat Model

This model is widely used to study obesity and related metabolic disorders.

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Acclimatization: Animals are housed in a controlled environment (12-hour light-dark cycle, constant temperature and humidity) and fed a standard chow diet for at least one week to adapt.

  • Diet Induction:

    • Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).

    • High-Fat Diet (HFD) Group: Switched to a diet where a significant portion of calories is derived from fat (typically 45-60% kcal). The fat source can be lard or a combination of fats to mimic a "Western diet". Some protocols also include high sucrose in the diet (High-Fat High-Sucrose, HFHS).

  • Duration: The diet is typically administered for a period ranging from 8 to 24 weeks to induce obesity and metabolic alterations.

  • Parameters Monitored: Body weight, food and water intake are monitored regularly (e.g., weekly). At the end of the study, various metabolic parameters are assessed, including fasting blood glucose, insulin, lipid profile, and body composition (e.g., visceral fat mass).

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood, providing insights into insulin sensitivity and glucose metabolism.

  • Fasting: Rats are fasted overnight (typically 12-16 hours) before the test.

  • Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (time 0).

  • Glucose Administration: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.

Quantification of Gut Microbiota

This protocol outlines the general steps for analyzing changes in the gut microbial composition.

  • Sample Collection: Fecal samples are collected from individual rats at specified time points during the study. Cecal contents may also be collected at the end of the study.

  • DNA Extraction: Total bacterial DNA is extracted from the fecal or cecal samples using commercially available kits.

  • 16S rRNA Gene Sequencing: The 16S ribosomal RNA (rRNA) gene, a marker gene for bacteria, is amplified by polymerase chain reaction (PCR) and sequenced using next-generation sequencing platforms.

  • Bioinformatic Analysis: The sequencing data is processed to identify the different bacterial taxa present in the samples and their relative abundances. This allows for the comparison of microbial diversity and composition between different treatment groups.

  • Quantitative PCR (qPCR): To quantify specific bacterial groups (e.g., Enterobacteriales), qPCR can be performed using primers specific to the target group.

III. Signaling Pathways and Experimental Workflows

AMPK/SIRT1/PGC-1α Signaling Pathway

This compound has been shown to attenuate high glucose-induced oxidative stress in human umbilical vein endothelial cells (HUVECs) through the activation of the AMPK/SIRT1/PGC-1α pathway[13]. This pathway is a key regulator of cellular energy homeostasis and mitochondrial function.

AMPK_SIRT1_PGC1a_Pathway cluster_this compound This compound cluster_Downstream Downstream Effects This compound This compound LKB1 LKB1 This compound->LKB1 AMPK AMPK LKB1->AMPK SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Antioxidant_Response Antioxidant Response PGC1a->Antioxidant_Response Oxidative_Stress Reduced Oxidative Stress Antioxidant_Response->Oxidative_Stress

Caption: this compound activates the AMPK/SIRT1/PGC-1α pathway.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for evaluating the therapeutic potential of a compound like this compound in a preclinical setting.

Preclinical_Workflow cluster_Model Animal Model Development cluster_Intervention Intervention cluster_Assessment Assessment cluster_Analysis Data Analysis & Conclusion Animal_Selection Select Animal Model (e.g., Sprague-Dawley Rats) Diet_Induction Induce Obesity/Prediabetes (High-Fat Diet) Animal_Selection->Diet_Induction Grouping Randomize into Groups (Control, this compound, Alternatives) Diet_Induction->Grouping Treatment Administer Treatment (e.g., in diet) Grouping->Treatment Metabolic_Tests Metabolic Tests (OGTT, Insulin, Lipids) Treatment->Metabolic_Tests Gut_Microbiota Gut Microbiota Analysis Treatment->Gut_Microbiota Tissue_Analysis Tissue Histology & Biomarker Analysis Treatment->Tissue_Analysis Data_Analysis Statistical Analysis Metabolic_Tests->Data_Analysis Gut_Microbiota->Data_Analysis Tissue_Analysis->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: A typical preclinical experimental workflow.

References

The Pivotal Role of Stereochemistry: A Comparative Guide to the Structure-Activity Relationship of Fagomine and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's three-dimensional structure and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of fagomine and its stereoisomers, focusing on their glycosidase inhibitory activity and other reported biological effects. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and signaling pathways, this document aims to be an invaluable resource for the rational design of novel therapeutic agents.

This compound, a natural iminosugar found in sources like buckwheat, has garnered significant attention for its biological activities, primarily as a glycosidase inhibitor.[1][2] Its simple polyhydroxylated piperidine structure serves as a scaffold for a variety of stereoisomers, each exhibiting distinct biological profiles. The orientation of the hydroxyl groups on the piperidine ring plays a critical role in the molecule's ability to interact with the active sites of various enzymes, highlighting the profound impact of stereochemistry on biological function.

Comparative Analysis of Glycosidase Inhibition

The primary biological activity associated with this compound and its stereoisomers is the inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The inhibitory potency and selectivity of these compounds are highly dependent on their stereochemistry. The following tables summarize the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of D-fagomine and its key stereoisomers against a range of glycosidases.

CompoundEnzymeSourceKᵢ (µM)
D-Fagomine AmyloglucosidaseA. niger4.8[1][2]
β-GlucosidaseBovine39[1][2]
IsomaltaseYeast70[1][2]

Table 1: Inhibitory Constants (Kᵢ) of D-Fagomine against Various Glycosidases. This table showcases the baseline inhibitory activity of the parent compound, D-fagomine.

CompoundEnzymeSourceIC₅₀ (µM)
D-Fagomine IsomaltaseRat IntestineGood Inhibitor[3]
α-Galactosidase-Good Inhibitor[3]
β-Galactosidase-Good Inhibitor[3]
3-epi-Fagomine IsomaltaseRat IntestineMore potent than D-Fagomine[3]
α-Galactosidase-No Inhibition[3]
β-Galactosidase-More potent than D-Fagomine[3]
3,4-di-epi-Fagomine Various Glycosidases-No Significant Inhibition[3]
L-Isothis compound Human β-Glucocerebrosidase-8.7[4]
D-3-epi-Isothis compound β-Glucosidases-Drastically reduced potency (>3 orders of magnitude) compared to D-isothis compound[4]
D-3,4-di-epi-Isothis compound All enzymes tested-Abolished inhibition[4]

Table 2: Comparative Glycosidase Inhibitory Activity (IC₅₀) of this compound Stereoisomers. This table highlights the significant impact of epimerization on the inhibitory profile of this compound. The change in stereochemistry at the C3 and C4 positions dramatically alters the potency and selectivity of these iminosugars.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.

α-Glucosidase Inhibition Assay

This protocol is adapted from standard colorimetric assays utilizing p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.2 M)

  • Test compounds (this compound and its stereoisomers)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare various concentrations of the test compounds in phosphate buffer.

  • In a 96-well plate, add 50 µL of the enzyme solution and 50 µL of each test compound concentration to respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for another 15 minutes.

  • Stop the reaction by adding 100 µL of Na₂CO₃ solution to each well.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • A control reaction is performed without the inhibitor. The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

β-Glucocerebrosidase (GCase) Activity Assay

This protocol is based on the use of the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Materials:

  • Recombinant human β-glucocerebrosidase (GCase)

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

  • Citrate-phosphate buffer with sodium taurocholate

  • Test compounds (this compound and its stereoisomers)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of GCase in the assay buffer.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well black microplate, add the GCase solution and the test compounds to the respective wells.

  • Pre-incubate the plate at 37°C for a specified time.

  • Initiate the reaction by adding the 4-MUG substrate solution to each well.

  • Incubate the plate at 37°C for a defined period, protected from light.

  • Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer, pH 10.7).

  • Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Molecular Interactions

Beyond direct enzyme inhibition, D-fagomine has been shown to modulate intracellular signaling pathways, particularly those involved in cellular stress and metabolism.

AMPK/SIRT1/PGC-1α Signaling Pathway

D-fagomine has been reported to attenuate high glucose-induced oxidative stress in human umbilical vein endothelial cells (HUVECs) by activating the AMPK/SIRT1/PGC-1α pathway. This pathway is a crucial regulator of cellular energy homeostasis and mitochondrial biogenesis.

AMPK_SIRT1_PGC1a_Pathway This compound D-Fagomine AMPK AMPK This compound->AMPK SIRT1 SIRT1 AMPK->SIRT1 PGC1a PGC-1α AMPK->PGC1a Phosphorylation SIRT1->PGC1a Deacetylation Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Antioxidant_Response Antioxidant Response PGC1a->Antioxidant_Response

Caption: D-Fagomine activates the AMPK/SIRT1/PGC-1α signaling cascade.

This signaling cascade illustrates a potential mechanism by which D-fagomine exerts its cytoprotective effects. The activation of AMPK, a key energy sensor, leads to the subsequent activation of SIRT1 and PGC-1α, culminating in enhanced mitochondrial function and antioxidant defenses.

Experimental Workflow for Glycosidase Inhibition Assay

The logical flow of a typical glycosidase inhibition assay is crucial for obtaining reliable and reproducible data. The following diagram outlines the key steps involved in this experimental process.

Glycosidase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme and Inhibitor Prepare_Reagents->Pre_incubation Add_Substrate Add Substrate to Initiate Reaction Pre_incubation->Add_Substrate Incubation Incubate at Controlled Temperature Add_Substrate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Measure_Signal Measure Signal (Absorbance/Fluorescence) Stop_Reaction->Measure_Signal Data_Analysis Data Analysis (% Inhibition, IC50) Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a typical glycosidase inhibition assay.

Conclusion

The stereochemical configuration of this compound is a critical determinant of its biological activity. Subtle changes in the spatial arrangement of hydroxyl groups on the piperidine ring can lead to dramatic shifts in inhibitory potency and selectivity against various glycosidases. While D-fagomine exhibits broad inhibitory activity, its stereoisomers, such as 3-epi-fagomine, can display enhanced potency against specific enzymes while losing activity against others. Conversely, isomers like 3,4-di-epi-fagomine are largely inactive. This exquisite stereochemical dependence underscores the importance of precise molecular recognition between the iminosugar inhibitor and the enzyme's active site. Furthermore, the discovery of D-fagomine's ability to modulate the AMPK/SIRT1/PGC-1α signaling pathway opens up new avenues for research into its potential therapeutic applications beyond glycosidase inhibition. This comparative guide provides a solid foundation for researchers to further explore the therapeutic potential of this compound and its stereoisomers, facilitating the design of more potent and selective drug candidates.

References

Cross-validation of different analytical methods for Fagomine detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fagomine, an iminosugar naturally present in buckwheat and other plants, has garnered significant interest for its potential therapeutic applications, including its role as an inhibitor of glycosidases. Accurate and reliable quantification of this compound in various matrices is crucial for research, quality control of food products, and pharmaceutical development. This guide provides a comprehensive cross-validation of three prominent analytical techniques for this compound detection: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound detection depends on various factors, including the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-MS, GC-MS, and CE for this compound analysis.

ParameterHPLC-MSGC-MSCapillary Electrophoresis (CE)
Principle Separation based on polarity and mass-to-charge ratio.Separation of volatile compounds based on boiling point and polarity, followed by mass analysis.Separation based on charge-to-size ratio in an electric field.
Derivatization Not typically required.Mandatory (e.g., silylation) to increase volatility.May be required for detection enhancement (e.g., for UV detection).
Limit of Detection (LOD) High sensitivity, typically in the low ng/mL range.High sensitivity, potentially reaching pg levels.Moderate sensitivity, generally in the µg/mL range.
Limit of Quantification (LOQ) High sensitivity, typically in the ng/mL range.High sensitivity, in the ng/mL to pg/mL range.Moderate sensitivity, in the µg/mL range.
**Linearity (R²) **Excellent (typically >0.99).Good (typically >0.99).Good (typically >0.99).
Recovery Good (typically 80-110%).Variable, dependent on derivatization efficiency.Good, but can be influenced by matrix effects.
Precision (%RSD) High (typically <15%).Good (typically <15%).Good (typically <15%).
Sample Throughput Moderate to high.Moderate, derivatization adds to the analysis time.High, with short analysis times.
Matrix Effects Can be significant, often requires internal standards.Less prone to matrix effects compared to LC-MS.Can be susceptible to matrix interference.
Instrumentation Cost High.Moderate to high.Low to moderate.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of this compound and related iminosugars.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is highly specific and sensitive for the direct analysis of this compound without the need for derivatization.

Sample Preparation (from plant material):

  • Homogenize 100 mg of the dried and ground sample material.

  • Extract with 1 mL of 80% methanol in an ultrasonic bath for 30 minutes.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Chromatographic and Mass Spectrometric Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: ZIC-HILIC (150 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium formate in water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient: 90% B to 70% B over 10 minutes, then a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion m/z 148.1 → Product ion m/z 86.1.

    • Internal Standard (e.g., 2-amino-2-deoxy-D-glucose): Precursor ion m/z 180.1 → Product ion m/z 72.1.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires a derivatization step to make the non-volatile this compound amenable to GC analysis.

Sample Preparation and Derivatization:

  • Perform an aqueous extraction of the sample material as described for HPLC-MS.

  • Evaporate a 100 µL aliquot of the extract to dryness under a stream of nitrogen.

  • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 80 °C for 30 minutes to protect the carbonyl groups.

  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 80 °C for 30 minutes for silylation.

  • After cooling, the sample is ready for GC-MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • GC System: Agilent 7890A or equivalent.

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Mass Spectrometer: Mass selective detector.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the this compound derivative.

Capillary Electrophoresis (CE)

CE offers a high-resolution separation of charged molecules like this compound.

Sample Preparation:

  • Extract the sample with a suitable solvent (e.g., water or a buffer solution).

  • Centrifuge and filter the extract as described for HPLC-MS.

  • If derivatization is required for detection (e.g., with a UV-absorbing tag), follow a suitable protocol such as reductive amination with a labeling agent like 8-aminopyrene-1,3,6-trisulfonic acid (APTS).

Electrophoretic Conditions:

  • CE System: Agilent 7100 or equivalent.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer at pH 2.5.

  • Separation Voltage: 25 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection:

    • Direct UV detection at a low wavelength (e.g., < 200 nm) if no derivatization is used.

    • Laser-induced fluorescence (LIF) detection if a fluorescent tag is used.

    • Coupling to a mass spectrometer (CE-MS) for high specificity.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the general workflow for each analytical method.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC Separation Filtration->HPLC MS MS Detection HPLC->MS Data Data Analysis MS->Data GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization Evaporation->Derivatization GC GC Separation Derivatization->GC MS MS Detection GC->MS Data Data Analysis MS->Data CE_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Derivatization Derivatization (Optional) Filtration->Derivatization CE CE Separation Derivatization->CE Detection Detection (UV/LIF/MS) CE->Detection Data Data Analysis Detection->Data Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes This compound This compound Detection HPLC_MS HPLC-MS This compound->HPLC_MS GC_MS GC-MS This compound->GC_MS CE Capillary Electrophoresis This compound->CE Sensitivity High Sensitivity HPLC_MS->Sensitivity Specificity High Specificity HPLC_MS->Specificity GC_MS->Sensitivity Cost Lower Cost CE->Cost Speed High Throughput CE->Speed Complexity Low Complexity CE->Complexity

Comparative Efficacy of Fagomine in Rodent Models of Metabolic Disease: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Fagomine, a naturally occurring iminosugar, in various rodent models of metabolic disorders. The data presented herein is compiled from multiple preclinical studies, offering an objective overview of this compound's therapeutic potential and underlying mechanisms of action.

Key Findings on this compound's Efficacy

This compound has demonstrated significant beneficial effects on key metabolic parameters in rodent models of diet-induced obesity and metabolic syndrome. The following tables summarize the quantitative data from studies utilizing Sprague-Dawley and Wistar Kyoto rats, as well as a study in a mouse model.

Table 1: Effects of this compound on Body Weight and Glucose Homeostasis in Sprague-Dawley Rats

ParameterAnimal ModelDietThis compound DoseDurationControl Group (Mean ± SD/SEM)This compound Group (Mean ± SD/SEM)Percentage Change
Body Weight Gain (g) Sprague-DawleyHigh-Fat High-Sucrose0.065% (w/w)9 weeks150.9 ± 5.6134.4 ± 4.9↓ 10.9%
Fasting Blood Glucose (mg/dL) Sprague-DawleyHigh-Fat High-Sucrose0.065% (w/w)9 weeks115.3 ± 3.2104.7 ± 2.8↓ 9.2%
Fasting Insulin (ng/mL) Sprague-DawleyHigh-Fat High-Sucrose0.065% (w/w)9 weeks2.8 ± 0.32.1 ± 0.2↓ 25.0%

Table 2: Effects of this compound on Lipid Profile in Sprague-Dawley Rats Fed a High-Fat High-Sucrose Diet

ParameterDurationControl Group (Mean ± SD/SEM)This compound Group (Mean ± SD/SEM)Percentage Change
Plasma Triglycerides (mg/dL) 9 weeks145.7 ± 10.1112.3 ± 8.7↓ 22.9%
Total Cholesterol (mg/dL) 9 weeks85.2 ± 4.578.9 ± 3.9↓ 7.4%

Table 3: Comparative Effects of this compound in Wistar Kyoto Rats on a High-Sucrose Diet

ParameterDurationControl Group (Mean ± SD/SEM)This compound Group (Mean ± SD/SEM)Percentage Change
Systolic Blood Pressure (mmHg) 24 weeks145 ± 5130 ± 4↓ 10.3%
Liver Triglycerides (mg/g) 24 weeks25.6 ± 2.118.9 ± 1.8↓ 26.2%

Table 4: Effects of this compound in a High-Fat Diet-Induced Mouse Model of Prediabetes

ParameterDurationOutcome
Body Weight Gain Not SpecifiedThis compound supplementation led to less weight gain compared to the high-fat diet control group.
Glucose Tolerance Not SpecifiedThis compound improved glucose tolerance.
Progression to Prediabetes Not SpecifiedThis compound delayed the onset of prediabetes.[1]

Elucidating the Mechanisms of Action: Signaling Pathways

This compound's metabolic benefits are attributed to its influence on key signaling pathways involved in glucose metabolism and inflammation.

Insulin Signaling Pathway

This compound is believed to enhance insulin sensitivity, potentially through the modulation of the PI3K/Akt signaling pathway. In a state of insulin resistance, the downstream signaling cascade from the insulin receptor is impaired. This compound may help restore this signaling, leading to improved glucose uptake and utilization.

Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation Akt Akt PI3K->Akt Activation GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake This compound This compound This compound->Akt Potential Enhancement

Caption: Proposed mechanism of this compound on the insulin signaling pathway.

Anti-inflammatory Signaling Pathway

Chronic low-grade inflammation is a key contributor to insulin resistance. This compound has been shown to exert anti-inflammatory effects, which may be mediated by the inhibition of the NF-κB signaling pathway. By reducing the activation of NF-κB, this compound can decrease the production of pro-inflammatory cytokines, thereby improving insulin sensitivity.

Anti_Inflammatory_Signaling cluster_stimulus Inflammatory Stimulus cluster_intracellular Intracellular cluster_nucleus Nucleus Stimulus e.g., LPS, Cytokines IKK IKK Stimulus->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB Gene_Transcription Pro-inflammatory Gene Transcription NFκB->Gene_Transcription Translocation This compound This compound This compound->IKK Potential Inhibition

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.

Animal Models and Diet
  • Sprague-Dawley Rats: Male Sprague-Dawley rats are frequently used to model diet-induced obesity. They are typically fed a high-fat diet (around 45-60% of calories from fat) or a high-fat, high-sucrose diet for a period of 8 to 24 weeks to induce metabolic dysregulation.

  • Wistar Kyoto Rats: Male Wistar Kyoto rats are another common model for studying metabolic syndrome. They are often subjected to a high-sucrose diet (e.g., 35% sucrose in drinking water) for an extended period (e.g., 24 weeks) to induce hypertension and steatosis.[2]

  • Mouse Models: Various mouse strains are used in metabolic research. For instance, mice can be fed a high-fat diet to induce obesity and prediabetic symptoms.[1]

Key Experimental Procedures

Oral Glucose Tolerance Test (OGTT)

  • Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose and insulin levels.

  • Glucose Administration: A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Analysis: Blood glucose concentrations are measured at each time point. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Gut Microbiota Analysis (16S rRNA Sequencing)

  • Fecal Sample Collection: Fecal samples are collected from individual animals and immediately frozen at -80°C.

  • DNA Extraction: DNA is extracted from the fecal samples using a commercially available kit.

  • PCR Amplification: The 16S rRNA gene is amplified by PCR using universal primers targeting a specific variable region (e.g., V3-V4).

  • Sequencing: The amplified DNA is sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing data is processed to identify the different bacterial taxa present in the samples and to determine their relative abundance.

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound.

Experimental_Workflow acclimatization Acclimatization (1 week) diet_induction Dietary Intervention (High-Fat/High-Sucrose Diet) acclimatization->diet_induction grouping Random Grouping (Control vs. This compound) diet_induction->grouping treatment This compound Administration (in diet) grouping->treatment monitoring Monitoring (Body Weight, Food Intake) treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt euthanasia Euthanasia & Tissue Collection (Blood, Liver, Adipose Tissue) ogtt->euthanasia analysis Biochemical & Molecular Analysis (Lipids, Hormones, Gene Expression) euthanasia->analysis

Caption: A generalized experimental workflow for preclinical studies of this compound.

Conclusion

The compiled data from various rodent models strongly suggest that this compound is a promising agent for the management of metabolic disorders. Its beneficial effects on weight control, glucose homeostasis, and lipid metabolism are evident across different rat strains and dietary-induced obesity models. The proposed mechanisms of action, involving the enhancement of insulin signaling and the attenuation of inflammatory pathways, provide a solid rationale for its therapeutic potential. Further research, particularly in diverse animal models and eventually in human clinical trials, is warranted to fully elucidate the efficacy and safety of this compound as a novel treatment for metabolic diseases.

References

Assessing the Synergistic Potential of Fagomine with Conventional Antidiabetic Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fagomine, a natural iminosugar found in buckwheat, has garnered attention for its potential as an antidiabetic agent. Its primary mechanism involves the modulation of gut microbiota and reduction of postprandial blood glucose. While preclinical studies have demonstrated its efficacy in improving glucose tolerance and reducing body weight in animal models of prediabetes, a critical question for its therapeutic development is its potential for synergistic effects when combined with established antidiabetic drugs.

Currently, there is a notable lack of published experimental data specifically investigating the synergistic effects of this compound in combination with mainstream antidiabetic medications such as metformin, Glucagon-like peptide-1 receptor agonists (GLP-1 RAs), Dipeptidyl peptidase-4 (DPP-4) inhibitors, or Sodium-glucose cotransporter-2 (SGLT2) inhibitors. One available study explored the additive effects of D-fagomine with ω-3 polyunsaturated fatty acids on gut microbiota and insulin resistance in rats on a high-fat diet, suggesting a potential for complementary actions with other bioactive compounds.

This guide aims to bridge the current knowledge gap by providing a comparative framework for assessing the potential synergistic effects of this compound with other antidiabetic drugs. It will outline the theoretical basis for potential synergies based on their distinct mechanisms of action, present detailed experimental protocols for evaluating these interactions, and offer visualizations of the relevant signaling pathways and experimental workflows.

Potential for Synergistic Interactions: A Mechanistic Overview

A synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual effects of each drug, is a key goal in combination therapy for multifactorial diseases like type 2 diabetes. The distinct mechanisms of action of this compound and other antidiabetic drug classes provide a strong rationale for hypothesizing potential synergies.

Drug ClassPrimary Mechanism of ActionPotential for Synergy with this compound
This compound - Modulates gut microbiota. - Reduces postprandial hyperglycemia.This compound's gut-centric mechanism could complement the systemic actions of other drugs, potentially leading to improved glycemic control with lower doses and reduced side effects.
Metformin - Decreases hepatic glucose production. - Improves insulin sensitivity in peripheral tissues.The combination could offer a dual approach: this compound managing glucose influx from the gut and metformin controlling endogenous glucose production and utilization.
GLP-1 Receptor Agonists - Enhance glucose-dependent insulin secretion. - Suppress glucagon secretion. - Slow gastric emptying and promote satiety.This compound's effect on postprandial glucose could be enhanced by GLP-1 RAs' incretin-mimetic actions, leading to a more robust and sustained control of blood sugar levels.
DPP-4 Inhibitors - Increase endogenous GLP-1 and GIP levels by inhibiting their degradation.By preserving the action of endogenous incretins, DPP-4 inhibitors could amplify the beneficial effects of a this compound-modulated gut environment on glucose homeostasis.
SGLT2 Inhibitors - Inhibit glucose reabsorption in the kidneys, promoting urinary glucose excretion.This combination could create a multi-organ approach to glucose lowering: this compound reducing intestinal absorption and SGLT2 inhibitors increasing renal excretion.

Experimental Protocols for Assessing Synergy

To rigorously evaluate the potential synergistic effects of this compound with other antidiabetic drugs, a series of in vitro and in vivo experiments are necessary.

In Vitro Synergy Assessment

1. Cell Viability Assay (MTT or CellTiter-Glo®)

  • Objective: To determine the cytotoxic effects of individual drugs and their combinations on relevant cell lines (e.g., HepG2 for liver, 3T3-L1 for adipocytes).

  • Protocol:

    • Seed cells in 96-well plates at a predetermined density.

    • After 24 hours, treat cells with a range of concentrations of this compound, the other antidiabetic drug, and their combinations in a fixed-ratio matrix.

    • Incubate for 48-72 hours.

    • Add MTT reagent or CellTiter-Glo® reagent and incubate as per the manufacturer's instructions.

    • Measure absorbance or luminescence to determine cell viability.

    • Calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

In Vivo Synergy Assessment in Animal Models

1. Animal Model

  • A diet-induced obesity (DIO) or genetic model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats) is recommended.

2. Oral Glucose Tolerance Test (OGTT)

  • Objective: To assess the effect of drug combinations on glucose disposal.

  • Protocol:

    • Fast animals overnight (16-18 hours).

    • Administer this compound, the other antidiabetic drug, their combination, or vehicle orally.

    • After a set time (e.g., 30-60 minutes), administer a glucose bolus (e.g., 2 g/kg) via oral gavage.

    • Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose levels.

    • Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.

3. Insulin Resistance Assessment (HOMA-IR)

  • Objective: To determine the effect of drug combinations on insulin sensitivity.

  • Protocol:

    • Collect fasting blood samples.

    • Measure fasting plasma glucose and insulin levels using appropriate assay kits.

    • Calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) index using the formula: HOMA-IR = (Fasting Glucose (mg/dL) × Fasting Insulin (µU/mL)) / 405. A lower HOMA-IR value indicates improved insulin sensitivity.

4. Isobolographic Analysis

  • Objective: To graphically and statistically determine the nature of the interaction between two drugs.

  • Protocol:

    • Determine the dose-response curves for this compound and the other antidiabetic drug individually to establish their ED50 (the dose that produces 50% of the maximal effect).

    • Administer the drugs in combination at fixed-dose ratios.

    • Determine the experimental ED50 of the combination.

    • Construct an isobologram by plotting the individual ED50 values on the x and y axes and connecting them with a line of additivity.

    • If the experimental ED50 of the combination falls significantly below the line of additivity, it indicates a synergistic interaction.

5. Western Blot Analysis of Signaling Pathways

  • Objective: To investigate the molecular mechanisms underlying the observed synergistic effects.

  • Protocol:

    • Collect relevant tissues (e.g., liver, skeletal muscle, adipose tissue) from treated and control animals.

    • Prepare protein lysates from the tissues.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against key signaling proteins such as phosphorylated and total Akt and AMPK.

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

    • Quantify band intensities to determine the activation state of these pathways.

6. Histopathological Analysis of the Pancreas

  • Objective: To assess the effects of the combination therapy on pancreatic islet morphology.

  • Protocol:

    • Euthanize the animals and carefully dissect the pancreas.

    • Fix the pancreas in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and section it.

    • Stain the sections with Hematoxylin and Eosin (H&E).

    • Examine the sections under a microscope to evaluate islet size, number, and morphology, looking for signs of regeneration or protection from damage.

Visualizing Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by each class of antidiabetic drug. Understanding these pathways is crucial for hypothesizing and interpreting synergistic interactions.

Metformin_Signaling_Pathway Metformin Metformin Liver Hepatocyte Metformin->Liver AMPK AMPK Activation Liver->AMPK Gluconeogenesis Decreased Hepatic Glucose Production AMPK->Gluconeogenesis Insulin_Sensitivity Increased Peripheral Insulin Sensitivity AMPK->Insulin_Sensitivity

Metformin Signaling Pathway

GLP1_RA_Signaling_Pathway GLP1_RA GLP-1 RA Pancreas Pancreatic β-cell GLP1_RA->Pancreas Stomach Stomach GLP1_RA->Stomach Insulin Increased Insulin Secretion Pancreas->Insulin Glucagon Decreased Glucagon Secretion Pancreas->Glucagon Gastric_Emptying Slowed Gastric Emptying Stomach->Gastric_Emptying

GLP-1 RA Signaling Pathway

DPP4_Inhibitor_Signaling_Pathway DPP4_Inhibitor DPP-4 Inhibitor DPP4_Enzyme DPP-4 Enzyme DPP4_Inhibitor->DPP4_Enzyme GLP1_GIP Increased Active GLP-1 & GIP DPP4_Enzyme->GLP1_GIP Inhibition of degradation Incretin_Effect Enhanced Incretin Effect GLP1_GIP->Incretin_Effect

DPP-4 Inhibitor Signaling Pathway

SGLT2_Inhibitor_Signaling_Pathway SGLT2_Inhibitor SGLT2 Inhibitor SGLT2 SGLT2 SGLT2_Inhibitor->SGLT2 Kidney Kidney (Proximal Tubule) Kidney->SGLT2 Glucose_Reabsorption Decreased Glucose Reabsorption SGLT2->Glucose_Reabsorption Inhibition Urinary_Glucose Increased Urinary Glucose Excretion Glucose_Reabsorption->Urinary_Glucose

SGLT2 Inhibitor Signaling Pathway
Experimental Workflow

The following diagram outlines a logical workflow for a preclinical in vivo study designed to assess the synergistic effects of this compound in combination with another antidiabetic drug.

Fagomine as a Glycosidase Inhibitor: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fagomine, a natural iminosugar found in buckwheat and other plants, has garnered significant interest as a potential therapeutic agent due to its inhibitory activity against glycosidase enzymes. These enzymes play a crucial role in carbohydrate metabolism, and their inhibition presents a viable strategy for managing conditions such as type 2 diabetes. This guide provides an objective comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data, detailed protocols, and mechanistic insights to aid in research and development efforts.

In Vitro Efficacy: Potent Inhibition of Key Glycosidases

This compound has demonstrated notable inhibitory activity against several key glycosidases in in vitro assays. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which indicate the concentration of the inhibitor required to reduce enzyme activity by 50% and the binding affinity of the inhibitor to the enzyme, respectively.

Kinetic studies have revealed that this compound primarily acts as a competitive inhibitor of α-glucosidase.[1] This mode of action involves the inhibitor binding to the active site of the enzyme, thereby competing with the natural substrate.

Enzyme TargetSourceIC50KiReference
α-GlucosidaseMorus australis0.18 mg/mL9.2 x 10⁻⁵ M[1]
AmyloglucosidaseAspergillus niger-4.8 µMN/A
β-GlucosidaseBovine-39 µMN/A
IsomaltaseYeast-70 µMN/A

In Vivo Efficacy: Attenuation of Postprandial Hyperglycemia

In vivo studies, primarily conducted in rat models, have substantiated the glucose-lowering effects of this compound. Oral administration of D-fagomine has been shown to effectively reduce postprandial blood glucose levels after a carbohydrate challenge, a key indicator of its potential as an anti-diabetic agent.

In a study with Sprague-Dawley rats, D-fagomine administered orally with sucrose demonstrated a dose-dependent reduction in postprandial glycemia.[2][3] Notably, this effect was achieved without stimulating insulin secretion, suggesting a mechanism of action centered on delaying carbohydrate absorption.[2]

Animal ModelAdministrationDoseSubstrateKey FindingsReference
Sprague-Dawley RatsOral1-4 mg/kg body weightSucrose (1 g/kg)Dose-dependent reduction in postprandial blood glucose. Reduction in AUC at 120 min by 17% (1 mg/kg) to 43% (4 mg/kg). Shift in Tmax from 15 min to 30-45 min.[2][3]
Sprague-Dawley RatsOral1-2 mg/kg body weightSucrose or StarchReduced the area under the curve (0–120 min) by 20% and shifted the time to maximum blood glucose concentration by 15 min.[4][5]
Wistar Kyoto RatsDiet SupplementNot specifiedHigh-fat dietDelayed the development of a fat-induced prediabetic state by reducing low-grade inflammation.[6]

Comparative Efficacy: this compound vs. Acarbose

Acarbose is a well-established α-glucosidase inhibitor used clinically for the management of type 2 diabetes. Comparative studies indicate that the efficacy of D-fagomine on reducing postprandial blood glucose in rats is of the same order of magnitude as acarbose.[2][3]

While direct head-to-head clinical trials in humans are limited, the comparable preclinical efficacy suggests that this compound could be a viable alternative or adjunct therapy. One study in healthy subjects comparing acarbose and voglibose (another α-glucosidase inhibitor) found acarbose to be more effective in sparing endogenous insulin secretion.[7] Further research is warranted to delineate the specific advantages and disadvantages of this compound in a clinical setting.

Mechanistic Insights and Experimental Workflows

The primary mechanism by which this compound exerts its antihyperglycemic effect is through the competitive inhibition of α-glucosidases in the small intestine. This action delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby blunting the post-meal spike in blood glucose.

Glycosidase_Inhibition_Pathway cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Complex_Carbohydrates Complex Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase Complex_Carbohydrates->Alpha_Glucosidase Hydrolysis Glucose Glucose Alpha_Glucosidase->Glucose Produces Bloodstream Bloodstream Glucose->Bloodstream Absorption This compound This compound This compound->Alpha_Glucosidase Competitively Inhibits In_Vitro_Workflow Start Start: In Vitro Assay Prepare_Reagents Prepare Enzyme (α-glucosidase), Substrate (e.g., pNPG), and Inhibitor (this compound) Solutions Start->Prepare_Reagents Incubate Incubate Enzyme with Varying Concentrations of this compound Prepare_Reagents->Incubate Add_Substrate Initiate Reaction by Adding Substrate Incubate->Add_Substrate Measure_Activity Measure Enzyme Activity (e.g., Spectrophotometrically) Add_Substrate->Measure_Activity Calculate_IC50 Calculate IC50/Ki Values Measure_Activity->Calculate_IC50 End End: Determine Inhibitory Potency Calculate_IC50->End In_Vivo_Workflow Start Start: In Vivo Study (Rat Model) Animal_Acclimatization Acclimatize Animals and Fast Overnight Start->Animal_Acclimatization Baseline_Glucose Measure Baseline Blood Glucose Animal_Acclimatization->Baseline_Glucose Administer_Substances Oral Administration of This compound and Carbohydrate (e.g., Sucrose) Baseline_Glucose->Administer_Substances Monitor_Glucose Monitor Blood Glucose at Specific Time Intervals Administer_Substances->Monitor_Glucose Data_Analysis Analyze Data (e.g., AUC, Tmax) Monitor_Glucose->Data_Analysis End End: Evaluate Effect on Postprandial Glycemia Data_Analysis->End

References

Navigating the Gut Frontier: A Comparative Guide to Fagomine and Its Alternatives for Microbiota Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the modulation of the gut microbiota presents a promising frontier for therapeutic intervention. Fagomine, an iminosugar found in buckwheat, has garnered attention for its potential to beneficially alter the gut microbial landscape. This guide provides an objective comparison of this compound with other prominent alternatives—prebiotics, probiotics, synbiotics, and other small molecules—supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid in research and development decisions.

At a Glance: this compound and Its Alternatives

This compound exerts its influence on the gut microbiota through a "fiber-like" effect, selectively promoting the growth of beneficial bacteria and influencing the production of short-chain fatty acids (SCFAs). Its primary alternatives encompass established categories like prebiotics and probiotics, as well as an emerging class of small molecules. Each of these approaches offers a distinct mechanism for modulating the complex ecosystem of the gut.

Quantitative Comparison of Microbiota Modulation

The following tables summarize quantitative data from various studies, showcasing the effects of this compound and its alternatives on key gut microbiota parameters. It is important to note that the data are derived from different studies with varying experimental designs, and direct head-to-head comparisons are limited.

Table 1: Impact on Gut Microbiota Composition

InterventionKey Bacterial ChangesAnimal Model/Study TypeDosageDurationSource
D-Fagomine ↑ Bacteroides and Prevotella↓ Blautia and OribacteriumSprague Dawley Rats0.96 g/kg of feed6 months
Inulin (Fructan) ↑ BifidobacteriumGnotobiotic Rats50 g/kg of dietNot Specified
Resistant Starch (RS2) ↑ Ruminococcus bromii and Eubacterium rectaleHuman SubjectsCrackers with RS23 weeks
Resistant Starch (RS4) ↑ Bifidobacterium adolescentis and Parabacteroides distasonisHuman SubjectsCrackers with RS43 weeks
Lactobacillus rhamnosus GG ↑ Firmicutes, Bacteroides, and Actinobacteria↓ ProteobacteriaBALB/c MiceLow and high dosesNot Specified

Table 2: Effect on Short-Chain Fatty Acid (SCFA) Production

InterventionKey SCFA ChangesAnimal Model/Study TypeDosageDurationSource
D-Fagomine ↑ Plasma AcetateSprague Dawley Rats0.96 g/kg of feed6 months
Inulin ↑ Caecal Butyrate (4-fold)Gnotobiotic Rats inoculated with human fecal floraNot SpecifiedNot Specified
Resistant Starch ↑ Fecal ButyrateHuman Subjects22 g/day + 25 g NSP4 weeks
Galactooligosaccharides (GOS) ↑ Total SCFAs and LactateIn vitro fermentation with infant fecal inoculumNot SpecifiedNot Specified

Delving into the Mechanisms: Signaling Pathways

The modulation of gut microbiota by these compounds triggers a cascade of signaling events within the host, influencing everything from immune responses to gut-brain communication.

This compound's Modulatory Pathway

While the precise signaling pathways of this compound are still under investigation, its "fiber-like" effects suggest a mechanism involving the fermentation of this iminosugar by specific gut bacteria. This leads to the production of SCFAs, such as acetate, which can then enter systemic circulation and act as signaling molecules. One of the key pathways influenced by microbial metabolites is the NF-κB signaling pathway, which plays a central role in inflammation.

Fagomine_Signaling This compound D-Fagomine Gut_Microbiota Gut Microbiota (↑ Bacteroides, ↑ Prevotella) This compound->Gut_Microbiota Fermentation Fermentation Gut_Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (↑ Acetate) Fermentation->SCFAs Host_Cells Host Cells SCFAs->Host_Cells NF_kB_Pathway NF-κB Signaling Pathway Host_Cells->NF_kB_Pathway Inflammation Modulation of Inflammation NF_kB_Pathway->Inflammation

Caption: this compound's influence on gut microbiota and potential downstream signaling.

Prebiotics and the Gut-Brain Axis

Prebiotics like inulin are fermented by gut bacteria, leading to the production of SCFAs that can influence the gut-brain axis. One proposed mechanism involves the stimulation of enteroendocrine cells to produce serotonin (5-HT), a key neurotransmitter.

Prebiotic_Gut_Brain_Axis Inulin Inulin Gut_Microbiota Gut Microbiota (↑ Bifidobacterium) Inulin->Gut_Microbiota Fermentation Fermentation Gut_Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (e.g., Butyrate) Fermentation->SCFAs Enteroendocrine_Cells Enteroendocrine Cells SCFAs->Enteroendocrine_Cells Serotonin Serotonin (5-HT) Production Enteroendocrine_Cells->Serotonin Gut_Brain_Axis Gut-Brain Axis Modulation Serotonin->Gut_Brain_Axis

Caption: Inulin's modulation of the gut-brain axis via SCFA and serotonin production.

Probiotics and Immunomodulation via TLR Signaling

Probiotics, such as Lactobacillus rhamnosus GG, can interact with the host's immune system through Toll-like receptors (TLRs) on intestinal epithelial and immune cells. This interaction can modulate downstream signaling pathways like NF-κB, leading to an altered inflammatory response.

Probiotic_TLR_Signaling Probiotic Lactobacillus rhamnosus GG IEC Intestinal Epithelial Cells / Immune Cells Probiotic->IEC interacts with TLR Toll-like Receptors (TLRs) IEC->TLR activates MyD88 MyD88 TLR->MyD88 recruits NF_kB NF-κB Activation MyD88->NF_kB Cytokines Cytokine Production (e.g., IL-10, TNF-α) NF_kB->Cytokines Immune_Response Modulated Immune Response Cytokines->Immune_Response

Caption: Probiotic modulation of the immune system through TLR signaling.

Expanding the Arsenal: Other Small Molecules

Beyond this compound, a growing number of other small molecules, both natural and synthetic, are being explored for their potential to precisely modulate the gut microbiota.

  • Acarbose: An inhibitor of starch-digesting enzymes that can limit the growth of certain Bacteroides species by restricting their access to starch as a nutrient source.

  • Natural Compounds: A vast array of plant-derived compounds, including polyphenols (e.g., from oats) and saponins (e.g., from ginseng), have demonstrated the ability to modulate the gut microbiota by increasing beneficial bacteria like Bacteroides, Lactobacillus, and Bifidobacterium.

  • Synthetic Small Molecules: The field of synthetic biology is enabling the design of novel small molecules to engineer the gut microbiome. These can be developed to target specific microbial enzymes or pathways with high precision, offering a more targeted approach to microbiota modulation.

Experimental Protocols: A Closer Look at the Methodology

To ensure the reproducibility and comparability of findings, understanding the experimental protocols is crucial. Below are summaries of key methodologies used in the cited research.

16S rRNA Gene Sequencing for Microbiota Profiling

Objective: To determine the composition of the gut microbiota.

Methodology:

  • Fecal Sample Collection: Rodent fecal samples are collected and immediately stored at -80°C to preserve microbial DNA.

  • DNA Extraction: Genomic DNA is isolated from the fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit).

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers (e.g., 341F and 806R) and a high-fidelity polymerase.

  • Library Preparation: The PCR products are purified, quantified, and pooled to create a sequencing library.

  • Sequencing: The library is sequenced on a platform such as the Illumina MiSeq.

  • Bioinformatic Analysis: The raw sequencing data is processed using pipelines like QIIME2 or mothur to perform quality filtering, denoising, taxonomic assignment, and diversity analysis.

Gas Chromatography for SCFA Analysis

Objective: To quantify the concentration of short-chain fatty acids in biological samples.

Methodology:

  • Sample Preparation: Fecal or cecal samples are homogenized in a suitable solvent (e.g., a mixture of water and acetonitrile) and then centrifuged to separate the solid and liquid phases.

  • Acidification: The supernatant is acidified (e.g., with hydrochloric acid) to protonate the SCFAs, making them more volatile.

  • Extraction: The SCFAs are extracted into an organic solvent (e.g., diethyl ether).

  • Derivatization (Optional but common): The extracted SCFAs may be derivatized to increase their volatility and improve their chromatographic properties.

  • Gas Chromatography (GC) Analysis: The prepared sample is injected into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). The SCFAs are separated based on their boiling points and retention times on the GC column.

  • Quantification: The concentration of each SCFA is determined by comparing its peak area to that of a known concentration of an internal standard.

Conclusion

This compound presents a compelling, naturally derived option for modulating the gut microbiota, demonstrating a "fiber-like" effect with a notable impact on key bacterial genera and SCFA production. However, it is one of many tools in the growing armamentarium for microbiota modulation. Prebiotics offer a well-established approach to nourishing beneficial bacteria, while probiotics provide a direct means of introducing specific microbial strains. The emerging field of other small molecules, both natural and synthetic, holds the promise of more targeted and precise interventions.

The choice of a specific modulator will depend on the desired outcome, the target microbial populations, and the specific disease context. This guide provides a foundational comparison to inform further research and development in this exciting and rapidly evolving field. Future studies involving direct head-to-head comparisons will be crucial for elucidating the relative efficacies of these different approaches and for developing personalized strategies for gut microbiota modulation.

Unveiling the Anti-Inflammatory Potential of Fagomine: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of Fagomine against established non-steroidal anti-inflammatory drugs (NSAIDs). Supported by experimental data, this document delves into the mechanistic pathways and experimental designs crucial for evaluating novel anti-inflammatory compounds.

This compound, a natural iminosugar found in buckwheat, has demonstrated promising anti-inflammatory properties in preclinical in vivo studies.[1][2] Its unique mechanism of action, centered on the modulation of gut microbiota, presents a compelling alternative to traditional anti-inflammatory agents. This guide offers a detailed comparison of this compound with NSAIDs, focusing on their efficacy in diet-induced inflammation models, a common driver of chronic inflammatory diseases.

Performance Comparison: this compound vs. NSAIDs

The following tables summarize the quantitative data from in vivo studies, showcasing the anti-inflammatory effects of this compound and the NSAID celecoxib in rodent models of diet-induced obesity and inflammation.

Table 1: Effect of this compound on Pro-Inflammatory Markers in High-Fat Diet-Fed Rats
Marker This compound-Treated Group Control Group (High-Fat Diet)
Plasma Interleukin-6 (IL-6)Significantly ReducedElevated
Plasma Leukotriene B4 (LTB4)Significantly ReducedElevated
Plasma 12-Hydroxyeicosatetraenoic acids (12-HETE)Significantly ReducedElevated
Source: Nutrients, 2022
Table 2: Effect of Celecoxib on Pro-Inflammatory Markers in High-Fat Diet-Fed Rats
Marker Celecoxib-Treated Group Control Group (High-Fat Diet)
Hepatic TNF-α mRNA expressionSignificantly ReducedElevated
Hepatic IL-6 mRNA expressionSignificantly ReducedElevated
Hepatic COX-2 Protein ExpressionSuppressedElevated
Hepatic NF-κB p65 Protein LevelAttenuatedElevated
Source: Molecular Medicine Reports, 2011

Delving into the Mechanisms: A Tale of Two Pathways

This compound's anti-inflammatory action is primarily indirect, stemming from its influence on the gut microbiome. In contrast, NSAIDs like celecoxib exert a direct inhibitory effect on a key enzyme in the inflammatory cascade.

This compound's Gut Microbiota-Mediated Pathway

This compound supplementation has been shown to modulate the gut microbiota, leading to an increase in the production of short-chain fatty acids (SCFAs), such as acetate.[3][4] These SCFAs, particularly butyrate and propionate, are known to possess potent anti-inflammatory properties. They are believed to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. By suppressing NF-κB activation, SCFAs can reduce the expression of pro-inflammatory cytokines like IL-6 and TNF-α.

Fagomine_Pathway This compound This compound Gut_Microbiota Gut Microbiota Modulation This compound->Gut_Microbiota SCFAs Increased Short-Chain Fatty Acids (SCFAs) Gut_Microbiota->SCFAs NFkB_Inhibition NF-κB Pathway Inhibition SCFAs->NFkB_Inhibition Inflammation_Reduction Reduced Pro-inflammatory Cytokine Production (IL-6, TNF-α) NFkB_Inhibition->Inflammation_Reduction NSAID_Pathway NSAID NSAID (e.g., Celecoxib) COX2_Inhibition COX-2 Enzyme Inhibition NSAID->COX2_Inhibition NFkB_Inhibition NF-κB Pathway Inhibition NSAID->NFkB_Inhibition Prostaglandin_Reduction Reduced Prostaglandin Production COX2_Inhibition->Prostaglandin_Reduction Inflammation_Reduction Reduced Inflammation & Pain Prostaglandin_Reduction->Inflammation_Reduction NFkB_Inhibition->Inflammation_Reduction Experimental_Workflow cluster_this compound This compound Study cluster_Celecoxib Celecoxib Study F_Animal Animal Model: Sprague Dawley Rats F_Diet Diet: High-Fat Diet F_Animal->F_Diet F_Treatment Treatment: This compound (0.065% w/w in diet) for 9 weeks F_Diet->F_Treatment F_Analysis Analysis: Measurement of plasma IL-6 and LTB4 F_Treatment->F_Analysis C_Animal Animal Model: Wistar Rats C_Diet Diet: High-Fat Diet C_Animal->C_Diet C_Treatment Treatment: Celecoxib (20 mg/kg/day) for 4 weeks C_Diet->C_Treatment C_Analysis Analysis: Measurement of hepatic TNF-α, IL-6, COX-2, and NF-κB C_Treatment->C_Analysis

References

A Comparative Transcriptomic Analysis of Fagomine and Other Iminosugar Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic effects of fagomine and other iminosugars, including 1-deoxynojirimycin (DNJ) and its N-butyl derivative, miglustat. The information presented is based on available experimental data from separate studies, as direct comparative transcriptomic analyses are limited.

Introduction to Iminosugars

Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural alteration allows them to act as potent inhibitors of various glycosidases and glycosyltransferases, enzymes crucial for carbohydrate metabolism and glycoprotein processing. Their therapeutic potential is being explored in a wide range of diseases, including metabolic disorders, viral infections, and lysosomal storage diseases. This guide focuses on the comparative transcriptomic effects of three key iminosugars: this compound, 1-deoxynojirimycin (DNJ), and miglustat, to elucidate their distinct and overlapping mechanisms of action at the gene expression level.

Comparative Transcriptomic Effects

The following tables summarize the known transcriptomic effects of this compound, DNJ, and miglustat based on individual research studies. It is important to note that the experimental systems and conditions may vary between studies, warranting caution in direct comparisons.

Table 1: Comparative Summary of Transcriptomic Effects

FeatureThis compound1-Deoxynojirimycin (DNJ)Miglustat (N-butyldeoxynojirimycin)
Primary Molecular Target(s) Mild glycosidase inhibitorα-glucosidase inhibitorGlucosylceramide synthase inhibitor
Key Affected Signaling Pathways AMPK/SIRT1/PGC-1α pathwayNF-κB signaling pathway, Akt/NRF2/OGG1 pathwayGlycosphingolipid biosynthesis pathway, Inflammatory signaling
Reported Transcriptomic Effects Upregulation of PGC-1α gene expression.Downregulation of pro-inflammatory cytokine genes (IL-1β, IL-6, TNF-α). Upregulation of Nrf2 and OGG1 gene expression.Downregulation of inflammatory genes (Ccl3, IL1β).
Primary Therapeutic Areas of Research Metabolic disorders (e.g., diabetes, obesity)Metabolic disorders, viral infections, inflammatory diseasesLysosomal storage diseases (e.g., Gaucher disease, Niemann-Pick type C), neurodegenerative diseases

Table 2: Differentially Expressed Genes (DEGs) Reported in Response to Iminosugar Treatment

IminosugarGeneOrganism/Cell LineDirection of RegulationReported Function
This compound PGC-1αHuman Umbilical Vein Endothelial Cells (HUVECs)UpregulatedAttenuation of oxidative stress
1-Deoxynojirimycin (DNJ) IL-1βMouse model of gastric ulcer, Porcine epidemic diarrhea virus-infected Vero E6 cellsDownregulatedPro-inflammatory cytokine
IL-6Mouse model of gastric ulcerDownregulatedPro-inflammatory cytokine
TNF-αMouse model of gastric ulcerDownregulatedPro-inflammatory cytokine
Nrf2Laying hens intestinal epithelium cells, Human Umbilical Vein Endothelial Cells (HUVECs)UpregulatedMaster regulator of antioxidant response
OGG1Human Umbilical Vein Endothelial Cells (HUVECs)UpregulatedDNA glycosylase involved in base excision repair
Miglustat Ccl3Mouse model of Mucopolysaccharidosis IIIADownregulatedInflammatory chemokine
IL1βMouse model of Mucopolysaccharidosis IIIADownregulatedPro-inflammatory cytokine

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

This compound Treatment and Gene Expression Analysis in HUVECs
  • Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured under high glucose conditions to induce oxidative stress. Cells were then treated with D-fagomine.

  • RNA Extraction and Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from the HUVECs. The expression level of PGC-1α was quantified using qRT-PCR to assess the effect of this compound treatment.

Deoxynojirimycin (DNJ) Treatment and Transcriptomic Analysis
  • Animal Model of Gastric Ulcer: A gastric ulcer model was induced in mice. The mice were then treated with DNJ.

  • Cytokine Analysis: The serum levels of pro-inflammatory cytokines, including IL-6 and TNF-α, were measured using ELISA to evaluate the anti-inflammatory effect of DNJ.

  • In Vitro Viral Infection Model: Vero E6 cells were infected with porcine epidemic diarrhea virus (PEDV) and subsequently treated with DNJ.

  • Gene Expression Analysis (RT-qPCR): The mRNA levels of inflammatory cytokines such as IL-1β were determined by RT-qPCR to understand the molecular mechanism of DNJ's antiviral activity.

  • Oxidative Stress Model in HUVECs: HUVECs were exposed to high glucose to induce oxidative stress and then treated with DNJ.

  • Western Blot and RT-qPCR: The expression of NRF2 and OGG1 at both the protein and mRNA levels was analyzed to investigate the antioxidant mechanism of DNJ.

Miglustat (N-butyldeoxynojirimycin) Treatment and Gene Expression Analysis
  • Animal Model of Mucopolysaccharidosis IIIA: A mouse model of Mucopolysaccharidosis IIIA was utilized. These mice were treated with N-butyldeoxynojirimycin (NB-DNJ).

  • Gene Expression Analysis: The expression of inflammatory genes, including Ccl3 and IL1β, in the brain tissue of the mice was analyzed to assess the neuroinflammatory effects of the treatment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and DNJ, as well as a general experimental workflow for transcriptomic analysis.

fagomine_pathway This compound This compound AMPK AMPK This compound->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Activates OxidativeStress Oxidative Stress Attenuation PGC1a->OxidativeStress

Caption: this compound-activated AMPK/SIRT1/PGC-1α signaling pathway.

dnj_pathway cluster_inflammatory Inflammatory Response cluster_antioxidant Antioxidant Response NFkB NF-κB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Promotes Transcription Akt Akt NRF2 NRF2 Akt->NRF2 Activates OGG1 OGG1 NRF2->OGG1 Promotes Transcription DNJ Deoxynojirimycin (DNJ) DNJ->NFkB Inhibits DNJ->Akt Activates

Caption: Dual inhibitory and activatory roles of DNJ in signaling.

experimental_workflow Treatment Cell/Animal Model + Iminosugar Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (DEG, Pathway Analysis) Sequencing->Data_Analysis Validation Experimental Validation (qRT-PCR, Western Blot) Data_Analysis->Validation

Caption: General experimental workflow for transcriptomic analysis.

Conclusion

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.